5-Chloro-[1,2,4]triazolo[4,3-A]pyrazine
Description
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-5-9-8-3-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOACTFGHZKVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NN=C2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857135 | |
| Record name | 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-34-3 | |
| Record name | 5-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of theTriazolo[4,3-a]pyrazine Core
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyrazine Core
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered substantial attention in drug discovery.[4][5] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors allow it to serve as an effective pharmacophore, interacting with a wide array of biological targets. Derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antimalarial, and kinase inhibitory properties.[4][6][7]
The introduction of a chlorine atom at the 5-position creates 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, a versatile synthetic intermediate. This chloro-substituent is not merely a passive feature; it is a key reactive handle that enables a diverse range of functionalizations, primarily through nucleophilic substitution reactions. Understanding the behavior of this specific moiety is critical for leveraging the full potential of this scaffold in synthetic campaigns.
Core Physicochemical & Structural Properties
5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a solid at room temperature.[8] Its fundamental properties are crucial for designing reaction conditions, purification strategies, and formulation studies.
Data Presentation: Key Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [3][8][9] |
| Molecular Weight | 154.56 g/mol | [8] |
| CAS Number | 63744-34-3 | [3][10] |
| Appearance | Solid | [8] |
| Monoisotopic Mass | 154.00462 Da | [9] |
| IUPAC Name | 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine | [8] |
| InChI Key | JUOACTFGHZKVMT-UHFFFAOYSA-N | [8] |
Mandatory Visualization: Chemical Structure
The numbering of the fused ring system is critical for discussing its reactivity. The chlorine atom is at position 5, the pyrazine ring nitrogen atoms are at positions 1 and 4, and the triazole ring nitrogens are at positions 2, 7, and 8.
Caption: Structure of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine with standard numbering.
Synthesis of the Core Scaffold
The synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a well-established process, though several routes exist. A common and reliable method begins with hydrazinylpyrazine, which undergoes cyclization to form the triazole ring.[1] An alternative pathway starts from 2,3-dichloropyrazine, where one chlorine is first displaced by hydrazine, followed by cyclization.[6]
From a process chemistry perspective, the choice of starting material is often dictated by cost, availability, and safety considerations, particularly the handling of hydrazine hydrate. The cyclization step is key; it typically involves a one-carbon source like triethyl orthoformate or formic acid, often with an acid catalyst to drive the reaction to completion.
Mandatory Visualization: Synthetic Workflow
Caption: Key workflow for the synthesis of the target compound.
Experimental Protocols: Synthesis
The following protocol is adapted from established laboratory procedures and provides a reliable method for gram-scale synthesis.[1]
Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
-
Vessel Preparation: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazinylpyrazine (1.0 equiv.).
-
Reagent Addition: Add toluene to create a solution of approximately 0.3-0.4 M. Subsequently, add triethyl orthoformate (2.0 equiv.) and a catalytic amount of p-toluenesulfonic acid (tosylic acid, 0.05 equiv.).
-
Expert Insight: Triethyl orthoformate serves as the carbon source for the third atom of the triazole ring. The tosylic acid catalyst is crucial for protonating the intermediate, facilitating the final dehydrative cyclization.
-
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. The specific method (recrystallization or column chromatography) will depend on the purity of the crude material.
-
Trustworthiness: The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the synthesis.
-
Chemical Reactivity: The Role of the 5-Chloro Group
The primary site of reactivity on the 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is the carbon atom bearing the chlorine. This position is susceptible to nucleophilic aromatic substitution (SₙAr). However, a fascinating and synthetically critical aspect of this scaffold is its propensity to undergo tele-substitution.[11]
Instead of the expected ipso-substitution at the C5 position, many nucleophiles, particularly primary amines, preferentially attack the C8 position of the pyrazine ring.[11][12] This results in a formal displacement of the C5 chlorine via a rearranged intermediate.
Mechanistic Considerations: ipso vs. tele-Substitution
-
Ipso-Substitution: The nucleophile directly attacks the carbon (C5) bonded to the chlorine atom. The resulting intermediate expels the chloride ion to yield the C5-substituted product.[11]
-
Tele-Substitution: The nucleophile attacks the electron-deficient C8 position. This is followed by a rearrangement and subsequent elimination of the chloride ion from the C5 position, leading to the C8-substituted product.[11] This pathway is often the thermodynamically preferred route for primary amines.[12]
The choice of nucleophile and reaction conditions can influence the ratio of these two products, making a thorough understanding of this reactivity essential for predictable synthetic outcomes.
Mandatory Visualization: Reaction Pathways
Caption: Competing ipso- and tele-substitution pathways.
Applications in Drug Discovery
The 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a validated starting point for generating libraries of bioactive compounds. The ease with which the C5-chloro group can be displaced allows for the systematic exploration of the structure-activity relationship (SAR).
-
Antimalarial Agents: The Open Source Malaria (OSM) consortium has extensively investigated this scaffold.[12][13] Amination reactions have produced a library of compounds, some of which exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.[12][13] These compounds are believed to target the parasite's PfATP4ase.[13]
-
Antibacterial Agents: Novel derivatives have been synthesized and tested against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Certain substituted analogues have shown minimum inhibitory concentrations (MICs) comparable to the antibiotic ampicillin.[4][7]
-
Kinase Inhibitors: The scaffold has been successfully employed to design dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression.[6] By modifying the group at the 5-position, researchers have developed compounds with potent anti-proliferative activities in cancer cell lines.[6]
Experimental Protocols: Key Reactions
The following protocol details a representative amination reaction, a common and crucial transformation for this scaffold.
Protocol 2: General Procedure for Amination (tele-Substitution)
-
Setup: In a suitable vial, dissolve 5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (1.0 equiv.) in an excess of the desired primary amine (e.g., 10 equiv. or using the amine as the solvent).[13]
-
Expert Insight: Using the amine as the solvent ensures a high concentration of the nucleophile, driving the reaction towards completion. No additional base is typically required as the amine serves this role.
-
-
Reaction: Stir the mixture at room temperature for 16-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pre-adsorb the reaction mixture onto silica gel by concentrating it under reduced pressure in the presence of silica.
-
Purification: Purify the product using column chromatography (e.g., reversed-phase HPLC) to isolate the desired 8-amino-substituted product.[13]
-
Trustworthiness: It is imperative to characterize the final product thoroughly using 1D and 2D NMR (COSY, HMBC) to unambiguously confirm the position of substitution (C8 vs. C5).[13] The distinct splitting patterns of the pyrazine ring protons in ¹H NMR can differentiate between the two isomers.[11]
-
Conclusion and Future Outlook
5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is more than just a chemical; it is a powerful tool in the arsenal of the medicinal chemist. Its well-defined synthesis and predictable, albeit complex, reactivity make it an ideal scaffold for library synthesis and lead optimization. The prevalence of the tele-substitution pathway with amine nucleophiles is a key mechanistic feature that must be understood and leveraged for successful drug design. Future research will likely focus on expanding the scope of its reactivity, exploring new substitution patterns, and applying this versatile core to an even broader range of biological targets.
References
- 1. Synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 2. 5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine | C12H7ClF2N4O | CID 81440878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. PubChemLite - this compound (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 10. This compound | [frontierspecialtychemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
An In-Depth Technical Guide to the Synthesis of 5-Chloro-triazolo[4,3-a]pyrazine
An In-Depth Technical Guide to the Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant biological activity. Its unique electronic and structural features make it a cornerstone in the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including applications as antidiabetic agents, anti-platelet aggregation inhibitors, and antimicrobials. Notably, 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine serves as a crucial intermediate in the synthesis of a variety of functionalized analogs, making its efficient and reliable synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development.[4] This guide provides a detailed exploration of the primary synthetic pathways to 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, with a focus on the underlying chemical principles, practical experimental protocols, and critical safety considerations.
Primary Synthesis Pathway: A Two-Step Approach from 2,3-Dichloropyrazine
The most prevalent and industrially relevant synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine commences with the commercially available 2,3-dichloropyrazine. This pathway is favored for its straightforward reaction sequence and generally high yields. The synthesis is typically carried out in two distinct steps:
-
Formation of 2-Chloro-3-hydrazinylpyrazine: A nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,3-dichloropyrazine is displaced by a hydrazinyl group.
-
Cyclization to form the Triazole Ring: The resulting 2-chloro-3-hydrazinylpyrazine is then cyclized to form the fused triazole ring of the final product.
Caption: Overall workflow for the primary synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine
This initial step involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate. The key to this transformation is the selective monosubstitution of one of the chlorine atoms.
Mechanism and Rationale: The pyrazine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution. Hydrazine, being a potent nucleophile, readily attacks the carbon-chlorine bond. The reaction is typically carried out in a polar protic solvent, such as ethanol or methanol, which helps to solvate the ionic intermediates and facilitate the reaction.[5][6][7] The use of an excess of hydrazine hydrate can favor the monosubstituted product and help drive the reaction to completion.
Experimental Protocol:
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (4.0-6.0 eq) dropwise at room temperature.[7]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-3-hydrazinylpyrazine as a solid.[6]
Data Summary: Synthesis of 2-Chloro-3-hydrazinylpyrazine
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| 2,3-Dichloropyrazine | Hydrazine Hydrate | Ethanol | Reflux | 6 hours | 96% | 98% | [6] |
| 2,3-Dichloropyrazine | Hydrazine Hydrate | Ethanol | Reflux | 5 hours | 99% | 99% | [7] |
| 2,3-Dichloropyrazine | Hydrazine Hydrate | Dioxane | Reflux | 10 hours | 79% | 93.7% | [8] |
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for reflux conditions to accelerate the reaction.
-
Temperature: Heating to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to ensure complete consumption of the starting material and can suppress the formation of di-substituted byproducts.
Step 2: Cyclization to 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
The second step involves the cyclization of 2-chloro-3-hydrazinylpyrazine to form the fused triazole ring. This is typically achieved by reacting the intermediate with a one-carbon electrophile, most commonly triethyl orthoformate.
Mechanism and Rationale: The reaction with triethyl orthoformate proceeds through the formation of an intermediate hydrazone, which then undergoes an intramolecular cyclization with the elimination of ethanol to form the stable aromatic triazole ring.[9] The reaction is often catalyzed by a protic or Lewis acid to activate the orthoformate.
Experimental Protocol:
-
A mixture of 2-chloro-3-hydrazinylpyrazine (1.0 eq) and triethyl orthoformate (excess, can also be used as solvent) is heated to reflux.[5][9]
-
The reaction is typically carried out for several hours, and its progress can be monitored by TLC.
-
After completion, the excess triethyl orthoformate and any volatile byproducts are removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine as a solid.
Caption: Proposed mechanism for the cyclization of 2-chloro-3-hydrazinylpyrazine.
Characterization Data for 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine:
| Property | Value | Reference |
| Molecular Formula | C5H3ClN4 | [10] |
| Molecular Weight | 154.56 g/mol | [10] |
| Appearance | Solid | |
| Melting Point | 170-172 °C | [11] |
Alternative Synthetic Approaches
While the pathway from 2,3-dichloropyrazine is the most common, other routes to substituted[1][2][3]triazolo[4,3-a]pyrazines have been reported and could potentially be adapted for the synthesis of the 5-chloro derivative. One such approach involves the construction of the triazolopyrazine core from different starting materials, followed by a later-stage chlorination step. However, these methods are generally less direct and may involve more steps or less readily available starting materials.[4]
Safety Considerations: Handling Hydrazine Hydrate
Hydrazine hydrate is a hazardous chemical and requires strict safety protocols.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin and eye burns.[1][3][12]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[2][12]
-
Flammability: It is a combustible liquid.[1]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][12]
-
Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[13]
-
Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste.[1][12]
Conclusion
The synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a well-established process that is critical for the development of new chemical entities in the pharmaceutical industry. The two-step pathway from 2,3-dichloropyrazine offers a reliable and high-yielding route to this important intermediate. By understanding the underlying chemical principles, adhering to detailed experimental protocols, and prioritizing safety, researchers can confidently and efficiently produce this valuable building block for their drug discovery programs.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. PubChemLite - this compound (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
Spectroscopic Data for 5-Chloro-triazolo[4,3-a]pyrazine: A Technical Guide
Spectroscopic Data for 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine: A Technical Guide
This guide provides a detailed analysis of the key spectroscopic data for the heterocyclic compound 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. As a crucial synthetic intermediate in the development of pharmacologically active molecules, particularly in areas like antimalarial research, a thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control.[1][4]
Molecular Structure and Spectroscopic Overview
The foundational step in any spectral analysis is a clear understanding of the molecule's structure. 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (Molecular Formula: C₅H₃ClN₄, Molecular Weight: 154.56 g/mol ) possesses a fused bicyclic system. The electron-deficient pyrazine ring is fused to an electron-rich triazole ring, creating a unique electronic environment that dictates its spectroscopic properties. The presence of a chlorine atom at the C5 position is a key feature, profoundly influencing the spectral data through its inductive and isotopic effects.
For clarity in the following sections, the IUPAC numbering convention for the ring system is used, as illustrated below.
Caption: Molecular structure and IUPAC numbering of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming molecular weight and elemental composition. For 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. This minimizes fragmentation, ensuring the prominent observation of the molecular ion.
Core Directive: The Chlorine Isotopic Pattern A self-validating feature in the mass spectrum of a monochlorinated compound is the characteristic isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. Observing this pattern is a crucial confirmation of the compound's identity.
Predicted Mass Spectrometry Data The following table summarizes the predicted m/z values for the protonated molecule [M+H]⁺, which is the species most commonly observed in ESI-MS.
| Ion Formula | Adduct | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Intensity Ratio |
| [C₅H₄ClN₄]⁺ | [M+H]⁺ | 155.01190 | 157.00895 | ~3:1 |
| [C₅H₃ClN₄Na]⁺ | [M+Na]⁺ | 176.99384 | 178.99089 | ~3:1 |
Data sourced from predictive models.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile. Dilute this stock solution serially with the same solvent containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrument Setup:
-
Ionization Mode: ESI, Positive.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Calibration: Calibrate the mass analyzer immediately before the run using a known standard (e.g., sodium formate or a commercial ESI tuning mix) to ensure high mass accuracy.
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure sufficient signal averaging to clearly resolve the isotopic pattern of the molecular ion.
-
Data Analysis: Determine the accurate mass of the monoisotopic peak ([M+H]⁺ with ³⁵Cl) and compare it to the calculated value (155.01190). The mass error should be less than 5 ppm. Confirm the presence and ~3:1 intensity ratio of the A+2 peak corresponding to the ³⁷Cl isotope.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the lack of published experimental spectra for the title compound, the following analysis is based on established chemical shift principles and data from the unsubstituted parent compound,[1][2][3]triazolo[4,3-a]pyrazine.
¹H NMR Spectroscopy
The molecule has three aromatic protons (H3, H6, and H8). Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms and the overall aromatic ring currents.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale for Prediction |
| H3 | ~9.3 - 9.5 | Singlet (s) | N/A | Located on the electron-rich triazole ring, adjacent to two nitrogens. Expected to be the most downfield proton. |
| H8 | ~8.7 - 8.9 | Doublet (d) | J ≈ 4.5 Hz | Part of the pyrazine ring, coupled to H6. Deshielded by adjacent N1 and N7. |
| H6 | ~8.0 - 8.2 | Doublet (d) | J ≈ 4.5 Hz | Coupled to H8. The presence of the C5-Cl bond will exert a deshielding effect, shifting it downfield compared to the unsubstituted parent. |
Expertise in Action: Why DMSO-d₆? For nitrogen-rich heterocyclic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Its high polarity effectively solubilizes the compound, and its high boiling point is advantageous for variable-temperature NMR studies. Unlike CDCl₃, it does not form strong hydrogen bonds that might significantly alter chemical shifts.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
¹³C NMR Spectroscopy
The molecule contains five distinct carbon atoms. Their chemical shifts are highly dependent on their bonding environment, particularly their proximity to electronegative nitrogen and chlorine atoms.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) | Rationale for Prediction |
| C3 | ~148 - 152 | Part of the triazole ring, bonded to two nitrogens, expected to be significantly downfield. |
| C5 | ~145 - 149 | Directly attached to chlorine and nitrogen (N4). The strong deshielding effect of both atoms places it far downfield. |
| C8a | ~142 - 146 | Bridgehead carbon bonded to three nitrogen atoms (N1, N4, N7-via-C8), resulting in a strong downfield shift. |
| C8 | ~135 - 139 | Pyrazine carbon adjacent to two nitrogen atoms. |
| C6 | ~120 - 125 | Least deshielded carbon, being adjacent to only one nitrogen (N7) and one carbon (C5). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Core Directive: A Self-Validating System The IR spectrum should be interpreted as a whole. The presence of peaks in the aromatic C-H stretching region must be corroborated by peaks in the aromatic C=C and C=N stretching region (fingerprint region). The absence of strong, broad peaks above 3100 cm⁻¹ confirms the lack of O-H or N-H groups, while the absence of a strong peak around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3050 - 3150 | Aromatic C-H Stretch | Weak to Medium | Confirms the presence of hydrogens on the aromatic rings. |
| 1600 - 1650 | C=N Stretch | Medium to Strong | Characteristic of the triazole and pyrazine ring systems. |
| 1450 - 1580 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected, typical for heteroaromatic systems. |
| 1000 - 1300 | C-N Stretch | Medium to Strong | Vibrations from the fused ring framework. |
| 700 - 850 | C-Cl Stretch | Strong | The position can vary, but a strong band is expected for the carbon-chlorine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan. The background spectrum of air is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination.
Conclusion
The spectroscopic profile of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is defined by the unique electronic interplay of its fused heterocyclic rings and the significant influence of the C5 chlorine substituent. Key identifying features include a distinctive 3:1 isotopic pattern for the molecular ion in mass spectrometry, three unique proton signals in the aromatic region of the ¹H NMR spectrum, and characteristic C=N, C=C, and C-Cl stretching vibrations in the IR spectrum. This guide provides a robust framework for the characterization of this important synthetic building block, empowering researchers to verify its identity and purity with confidence.
References
- 1. Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities [article.sapub.org]
- 2. Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The optical properties, synthesis and characterization of novel 5-aryl-3-benzimidazolyl-1-phenyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 5-Chloro-triazolo[4,3-A]pyrazine and its Derivatives
This guide provides a comprehensive technical overview of the known and proposed mechanisms of action for 5-Chloro-triazolo[4,3-A]pyrazine and the broader class of triazolo[4,3-a]pyrazine derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and infectious diseases.
Introduction to the Triazolo[4,3-a]pyrazine Scaffold
The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core have been investigated for a wide array of therapeutic applications, including as antidiabetic, anti-platelet aggregating, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant agents.[1][2] The unique chemical properties of the triazole moiety, such as its polarity, lipophilicity, and hydrogen-bond-forming capabilities, contribute to the favorable pharmacokinetic and pharmacodynamic profiles of these compounds.[3]
5-Chloro-triazolo[4,3-A]pyrazine itself serves as a key building block in the synthesis of more complex derivatives. While direct and extensive studies on the mechanism of action of this specific compound are limited, research on its derivatives provides significant insights into its potential biological targets and pathways.
Antimalarial Activity: Targeting Plasmodium falciparum ATP4ase (PfATP4)
A significant area of investigation for derivatives of 5-Chloro-triazolo[4,3-A]pyrazine has been in the context of antimalarial drug discovery, particularly within the Open Source Malaria (OSM) consortium.[4][5] The primary proposed mechanism of action for the OSM Series 4 triazolopyrazine analogues is the dysregulation of the Plasmodium falciparum ATP4ase (PfATP4).[4][6]
2.1. The Role of PfATP4 in Malaria Parasite Physiology
PfATP4 is a P-type ATPase located on the plasma membrane of the malaria parasite. It functions as a sodium-potassium pump, crucial for maintaining ion homeostasis within the parasite. By exporting Na+ ions and importing H+ ions, PfATP4 plays a vital role in regulating intracellular pH and cell volume. Disruption of this essential process leads to parasite death.
2.2. Proposed Mechanism of Inhibition
The triazolopyrazine derivatives are believed to act as direct inhibitors of PfATP4.[4][6] By binding to the enzyme, they are thought to lock it in a conformation that prevents the transport of ions, leading to a toxic accumulation of intracellular sodium and a disruption of pH balance. This ultimately results in parasite death.
Caption: Proposed mechanism of antimalarial action of triazolopyrazine derivatives.
2.3. Experimental Protocol: PfATP4 Inhibition Assay
To investigate the inhibitory activity of 5-Chloro-triazolo[4,3-A]pyrazine or its derivatives against PfATP4, a fluorescence-based assay can be employed to measure changes in intracellular sodium concentration.
Step-by-Step Methodology:
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes under standard conditions.
-
Parasite Loading: Load the parasites with a sodium-sensitive fluorescent dye (e.g., Asante Natrium Green 2).
-
Compound Incubation: Incubate the dye-loaded parasites with varying concentrations of the test compound.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an accumulation of intracellular sodium, suggesting PfATP4 inhibition.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Anticancer Activity: Dual Inhibition of c-Met and VEGFR-2 Kinases
Derivatives of the[1][4][7]triazolo[4,3-a]pyrazine scaffold have demonstrated potent anticancer activity through the dual inhibition of receptor tyrosine kinases (RTKs) c-Met and VEGFR-2.[8][9]
3.1. The Role of c-Met and VEGFR-2 in Cancer
-
c-Met: The mesenchymal-epithelial transition factor (c-Met) is an RTK that, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and migration. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.
-
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 can starve tumors of the nutrients and oxygen they need to grow and metastasize.
3.2. Mechanism of Dual Inhibition and Downstream Effects
Triazolopyrazine derivatives have been shown to bind to the ATP-binding sites of both c-Met and VEGFR-2, preventing their phosphorylation and subsequent activation. This dual inhibition leads to several downstream effects:
-
Inhibition of Cell Proliferation: By blocking c-Met signaling, the compounds can halt the uncontrolled cell division characteristic of cancer.[8]
-
Induction of Apoptosis: Inhibition of these survival pathways can trigger programmed cell death (apoptosis) in cancer cells.[9]
-
Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest, primarily in the G0/G1 phase.[9]
Caption: Dual inhibition of c-Met and VEGFR-2 by triazolopyrazine derivatives.
3.3. Quantitative Data: In Vitro Antiproliferative and Kinase Inhibitory Activities
The following table summarizes the in vitro activities of a promising[1][4][7]triazolo[4,3-a]pyrazine derivative, compound 17l, against various cancer cell lines and kinases.[8][9]
| Compound | Cell Line | Antiproliferative IC50 (µM) | Kinase | Kinase Inhibitory IC50 (nM) |
| 17l | A549 (Lung) | 0.98 ± 0.08 | c-Met | 26.00 |
| MCF-7 (Breast) | 1.05 ± 0.17 | VEGFR-2 | 2600 | |
| Hela (Cervical) | 1.28 ± 0.25 |
Anticancer Activity: PARP1 Inhibition
More recently,[1][4][7]triazolo[4,3-a]pyrazine derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[2][10]
4.1. The Role of PARP1 in DNA Repair and Cancer Therapy
PARP1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become highly dependent on PARP1 for survival. Inhibiting PARP1 in these HR-deficient cancer cells leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.
4.2. Mechanism of PARP1 Inhibition
Triazolopyrazine-based PARP1 inhibitors are designed to compete with the natural substrate, NAD+, for binding to the catalytic domain of PARP1. By blocking the enzymatic activity of PARP1, these inhibitors prevent the repair of single-strand DNA breaks, which then escalate to more lethal double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, leading to apoptosis.
4.3. Quantitative Data: PARP1 Inhibitory and Antiproliferative Activities
Several[1][4][7]triazolo[4,3-a]pyrazine derivatives have shown potent PARP1 inhibition and antiproliferative effects in BRCA-deficient cancer cell lines.[2][10]
| Compound | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1-/-) IC50 (nM) | Capan-1 (BRCA2-/-) IC50 (nM) |
| 19k | < 4.1 | < 1.9 | < 21.6 |
Antibacterial Activity
A range of novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][3]
5.1. Potential Mechanisms of Antibacterial Action
While the precise mechanisms are still under investigation, the antibacterial effects of 1,2,4-triazole derivatives are generally attributed to their ability to:
-
Disrupt Bacterial Cell Membranes: Altering the integrity of the cell membrane can lead to leakage of cellular contents and bacterial death.
-
Inhibit DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition is a common mechanism for antibacterial agents.
5.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strains of interest (e.g., S. aureus and E. coli) in appropriate broth media to a specific optical density.
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
While direct mechanistic studies on 5-Chloro-triazolo[4,3-A]pyrazine are not extensively documented, the wealth of research on its derivatives paints a clear picture of a versatile scaffold with multiple potential mechanisms of action. The most prominent of these include the dysregulation of PfATP4 in malaria parasites, the dual inhibition of c-Met and VEGFR-2 kinases and the inhibition of PARP1 in cancer, and potential disruption of bacterial cell integrity and DNA replication. Further investigation into the specific activities of 5-Chloro-triazolo[4,3-A]pyrazine is warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Chloro-triazolo[4,3-A]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine ring system, particularly its 5-chloro substituted variant, represents a cornerstone scaffold in contemporary medicinal chemistry. This nitrogen-rich heterocyclic framework has demonstrated remarkable versatility, serving as the foundation for a diverse array of biologically active agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of compounds derived from the 5-chloro-triazolo[4,3-a]pyrazine core. We will delve into the mechanistic underpinnings of their anticancer, antimalarial, and antibacterial properties, supported by detailed structure-activity relationship (SAR) analyses. Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the synthesis and biological evaluation of these promising compounds, intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
The triazolo[4,3-a]pyrazine scaffold has garnered significant attention in drug discovery due to its unique electronic properties and its ability to engage with a multitude of biological targets.[4] The fusion of the triazole and pyrazine rings creates a planar, electron-deficient system that can participate in various non-covalent interactions within protein binding sites. The introduction of a chlorine atom at the 5-position serves as a crucial synthetic handle, enabling facile diversification of the core structure through nucleophilic substitution reactions. This has allowed for the generation of extensive compound libraries and the systematic exploration of structure-activity relationships. The broad-spectrum biological activities exhibited by derivatives of this scaffold, including anticancer, antimalarial, and antibacterial effects, underscore its status as a "privileged" structure in medicinal chemistry.[4]
Synthetic Strategies: Accessing the 5-Chloro-triazolo[4,3-a]pyrazine Core
The efficient synthesis of the 5-chloro-triazolo[4,3-a]pyrazine scaffold is paramount for its exploration in drug discovery programs. A common and effective synthetic route is outlined below. The rationale behind this multi-step synthesis is to build the fused heterocyclic system in a controlled manner, starting from readily available precursors.
Experimental Protocol: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
This protocol details a reliable method for the laboratory-scale synthesis of the core scaffold.
Materials:
-
Hydrazinylpyrazine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (tosylic acid)
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Step 1: Formation of the Triazolo[4,3-a]pyrazine Ring [5]
-
To a round-bottom flask equipped with a reflux condenser, add hydrazinylpyrazine (1.0 eq).
-
Add toluene to create a solution of approximately 0.35 M.
-
Add triethyl orthoformate (2.0 eq) and a catalytic amount of tosylic acid (0.05 eq).
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the toluene under reduced pressure to yield the crude triazolo[4,3-a]pyrazine.
Step 2: Chlorination at the 5-Position
-
To the crude product from Step 1, cautiously add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the chlorination can be monitored by TLC.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the desired structure.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 5-chloro-triazolo[4,3-a]pyrazine scaffold have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth, proliferation, and angiogenesis.
Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2
A significant number of triazolo[4,3-a]pyrazine derivatives exhibit their anticancer effects by simultaneously inhibiting the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[6][7] Both c-Met and VEGFR-2 are crucial drivers of oncogenesis.[3][8]
-
c-Met Signaling: Aberrant activation of the HGF/c-Met pathway is implicated in tumor cell proliferation, survival, migration, and invasion.[9]
-
VEGFR-2 Signaling: The VEGF/VEGFR-2 pathway is a central regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10]
By dually targeting these pathways, 5-chloro-triazolo[4,3-a]pyrazine derivatives can exert a multi-pronged attack on cancer, inhibiting both tumor cell-intrinsic signaling and the tumor microenvironment's supportive vascular network.[3] This dual-inhibition strategy holds the potential to be more effective and less prone to the development of drug resistance compared to single-target agents.[3]
Signaling Pathway Diagram: Inhibition of c-Met and VEGFR-2
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 5. Synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Technical Guide to the Discovery of Novel 5-Chloro-triazolo[4,3-A]pyrazine Derivatives as Kinase Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[4,3-a]pyrazine core is recognized in medicinal chemistry as a "privileged scaffold".[3][4] This designation is reserved for molecular frameworks that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including antibacterial, antidiabetic, antimalarial, and anticonvulsant properties.[3][4] In recent years, this scaffold has garnered significant attention for its potent anti-cancer applications, particularly as a template for designing highly selective kinase inhibitors.[5][6]
Kinases are a class of enzymes that play a critical role in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[7][8] The triazolopyrazine framework serves as an effective bioisostere for other hinge-binding motifs, enabling compounds to effectively compete with ATP at the enzyme's active site. This guide provides an in-depth look at the discovery pipeline for novel derivatives based on a key intermediate, 5-Chloro-triazolo[4,3-a]pyrazine, from rational design and synthesis to comprehensive biological evaluation and structure-activity relationship (SAR) analysis.
Part 1: Synthetic Strategy and Core Intermediate Synthesis
The successful exploration of any chemical series hinges on a robust and flexible synthetic route. Our strategy focuses on the initial synthesis of a key versatile intermediate, 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine, which serves as the foundation for subsequent derivatization.
The synthesis commences with a commercially available starting material, 2,3-dichloropyrazine.[5] The first step involves a nucleophilic aromatic substitution reaction with hydrazine hydrate. This reaction selectively displaces one of the chlorine atoms due to the slight difference in reactivity, yielding an intermediate hydrazinylpyrazine. The subsequent and crucial step is the cyclization of this intermediate with an orthoformate, such as triethyl orthoformate, to form the triazole ring, yielding the core triazolo[4,3-a]pyrazine structure.[5][9] This annulation reaction establishes the complete heterocyclic system.
The rationale for targeting the 5-chloro intermediate is its utility as a synthetic handle. The chlorine atom at the 5-position is susceptible to nucleophilic displacement, providing a strategic point for introducing a wide array of chemical moieties to explore the chemical space and build a diverse compound library.[10]
Caption: General synthetic workflow for 5-Chloro-triazolo[4,3-a]pyrazine derivatives.
Experimental Protocol 1: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate 11)
This protocol is adapted from methodologies described for the synthesis of related triazolopyrazine cores.[5]
-
Objective: To synthesize the key 5-chloro intermediate for subsequent derivatization.
-
Materials: 2,3-dichloropyrazine, hydrazine hydrate, ethanol, triethyl orthoformate, p-toluenesulfonic acid (p-TsOH), toluene, standard glassware for reflux.
-
Step 1: Hydrazinolysis:
-
Dissolve 2,3-dichloropyrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude 2-chloro-3-hydrazinylpyrazine can often be used in the next step without further purification.
-
-
Step 2: Cyclization:
-
Suspend the crude hydrazinylpyrazine intermediate (1.0 eq) in toluene.
-
Add triethyl orthoformate (2.0 eq) and a catalytic amount of p-TsOH (0.05 eq).[9]
-
Heat the mixture to reflux (approx. 110°C) for 18-24 hours, using a Dean-Stark apparatus to remove ethanol and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to yield the pure 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine intermediate.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Part 2: Biological Evaluation and Mechanistic Insight
With a library of novel derivatives synthesized via nucleophilic substitution on the 5-chloro intermediate, the next critical phase is to assess their biological activity. Given the scaffold's known propensity for kinase inhibition, a tiered screening approach is employed, starting with biochemical assays against specific kinases, followed by cell-based assays to determine anti-proliferative effects.[8]
A. In Vitro Kinase Inhibition Assays
The primary screen aims to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against selected kinase targets.[11] Based on existing literature, promising targets for this scaffold include receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial drivers of tumor growth, angiogenesis, and metastasis.[5][12]
A luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a robust and high-throughput method for this purpose.[7]
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC₅₀ value of a test compound against a specific protein kinase.[7]
-
Objective: To quantify the potency of novel derivatives as inhibitors of a target kinase (e.g., c-Met).
-
Materials:
-
Recombinant human kinase (e.g., c-Met).
-
Specific peptide substrate for the kinase.
-
ATP, MgCl₂.
-
Test compounds and a positive control inhibitor (e.g., Foretinib).[5]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 384-well plates.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase buffer.
-
Add the kinase/substrate mixture (e.g., 2 µL) to each well containing the compound and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding an ATP solution (e.g., 2 µL) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection kit's 'Reagent A' (e.g., 5 µL). Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 'Reagent B' (e.g., 10 µL). Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC₅₀ value.[7]
-
-
B. Cell-Based Anti-proliferative Assays
While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if this inhibition translates into a functional anti-cancer effect in a more complex biological system.[2][13] These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines.
Caption: Simplified c-Met signaling pathway and the inhibitory action of derivatives.
Experimental Protocol 3: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol describes a method to assess the anti-proliferative effects of compounds on cancer cell lines.[8][14]
-
Objective: To determine the IC₅₀ of novel derivatives against human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[5]
-
Materials: Selected cancer cell lines, complete culture medium, 96-well clear-bottom plates, test compounds, MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Viability Measurement (CellTiter-Glo Method):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of compound concentration and fit to a dose-response curve to determine the cellular IC₅₀ value.
-
Part 3: Structure-Activity Relationship (SAR) Analysis
The synthesis and testing of a focused library of compounds allow for the elucidation of the structure-activity relationship (SAR). This analysis is crucial for understanding which chemical modifications lead to improved potency and for guiding the rational design of next-generation inhibitors.[1][15]
For the[1][2][3]triazolo[4,3-a]pyrazine series targeting c-Met/VEGFR-2, several key SAR trends have been observed.[5][16]
Table 1: Representative SAR Data for Triazolopyrazine Derivatives [5][12]
| Compound ID | R Group at 5-position | Linker Modification | c-Met IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |
| 16a | 4-aminophenol | - | >1000 | 8.54 |
| 16g | 2-fluoro-4-aminophenol | - | 450 | 3.12 |
| 17a | 4-aminophenol | 5-(trifluoromethyl)-1H-pyrazole | 55 | 2.01 |
| 17l | 2-fluoro-4-aminophenol | 5-(trifluoromethyl)-1H-pyrazole | 26 | 0.98 |
| Foretinib | (Positive Control) | N/A | 19 | 1.15 |
Note: Data is compiled for illustrative purposes from published studies on[1][2][3]triazolo[4,3-a]pyrazine derivatives.[5][12]
From this representative data, several key insights can be drawn:
-
Impact of Fluorination: The introduction of a fluorine atom on the phenoxy group (comparing 16a to 16g, and 17a to 17l) consistently improves both kinase inhibitory and anti-proliferative activity.[5] This is a common strategy in medicinal chemistry to enhance binding affinity and modulate physicochemical properties.
-
Linker Modification: Replacing a simple linker with a 5-(trifluoromethyl)-1H-pyrazole moiety (comparing 16a to 17a) dramatically increases potency against the c-Met kinase.[5] This suggests the pyrazole group engages in crucial interactions within the kinase active site.
-
Synergistic Effects: The most potent compound, 17l , combines both the beneficial fluorine substitution and the optimized pyrazole linker, resulting in excellent kinase inhibition and sub-micromolar anti-proliferative activity against the A549 cancer cell line.[5][12]
Conclusion and Future Directions
The 5-Chloro-triazolo[4,3-a]pyrazine scaffold is a highly tractable starting point for the discovery of novel kinase inhibitors. The synthetic accessibility of the 5-position allows for extensive chemical exploration, leading to the rapid identification of potent lead compounds. The systematic application of a tiered biological evaluation workflow—from specific biochemical assays to broader cellular assays—ensures that synthetic efforts are guided by robust, quantitative data.
The SAR analysis clearly demonstrates that targeted modifications, such as strategic fluorination and optimization of linker regions, can yield compounds with nanomolar potency against key oncogenic kinases like c-Met.[5] Future work in this area will focus on optimizing the pharmacokinetic properties of these potent leads, evaluating their selectivity across the kinome to minimize off-target effects, and ultimately assessing their efficacy in preclinical in vivo models of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 10. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Stork: Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development [storkapp.me]
- 16. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Chloro-triazolo[4,3-A]pyrazine Interactions: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 5-Chloro-triazolo[4,3-A]pyrazine, a heterocyclic compound representative of a scaffold with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical justification and practical, step-by-step protocols for computational analysis.
Introduction: The Promise of the Triazolopyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry. Its unique nitrogen-rich heterocyclic framework allows for diverse structural modifications, leading to a broad spectrum of biological activities.[4] Derivatives of this core have been investigated for a multitude of therapeutic applications, including as antimalarial, anticancer, antidiabetic, and antimicrobial agents.[4][5] The versatility of this scaffold makes it an attractive starting point for the design of novel, target-selective therapeutic agents.[4]
In silico modeling, or computer-aided drug design (CADD), offers a cost-effective and time-efficient paradigm for exploring the potential interactions of compounds like 5-Chloro-triazolo[4,3-A]pyrazine with biological targets.[1] By simulating these interactions at a molecular level, we can predict binding affinity, understand mechanisms of action, and guide the synthesis of more potent and selective derivatives. This guide will delineate a complete workflow, from initial target selection to advanced binding free energy calculations.
Part 1: Target Identification and Rationale - Focusing on Kinase Inhibition
Given the lack of specific biological data for the unsubstituted 5-Chloro-triazolo[4,3-A]pyrazine, a critical first step is to identify a plausible and high-value biological target. The literature provides a strong rationale for investigating this scaffold in the context of protein kinase inhibition.
Justification for c-Met Kinase as a Primary Target:
Recent studies have successfully designed and synthesized[1][2][3]triazolo[4,3-a]pyrazine derivatives as potent dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases.[6][7] The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that has become a significant target in oncology.[8] Its dysregulation is implicated in tumor growth, metastasis, and angiogenesis. The documented success of the triazolopyrazine core in targeting c-Met makes it an authoritative and logical choice for our modeling study.[6]
This guide will therefore focus on modeling the interaction of 5-Chloro-triazolo[4,3-A]pyrazine with the c-Met kinase domain. The protocols described, however, are broadly applicable to other protein targets.
Part 2: A Validated Workflow for In Silico Analysis
The trustworthiness of any in silico model hinges on a robust, self-validating workflow. Each subsequent step in our protocol is designed to refine and validate the findings of the previous one, creating a logical cascade from broad prediction to detailed energetic analysis.
Caption: A validated workflow for in silico interaction analysis.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the core components of the in silico analysis.
Ligand and Protein Structure Preparation
Accurate preparation of both the small molecule (ligand) and the macromolecule (protein) is a foundational requirement for meaningful results.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the 5-Chloro-triazolo[4,3-A]pyrazine structure in a chemical drawing tool (e.g., ChemDraw) or retrieve its SMILES string (C1=C(N2C=NN=C2C=N1)Cl) from a database like PubChem.[9]
-
Generate 3D Coordinates: Use a computational chemistry program (e.g., Avogadro, Maestro, MOE) to convert the 2D representation into a 3D structure.
-
Assign Force Field and Minimize Energy:
-
Assign a suitable molecular mechanics force field (e.g., MMFF94 or OPLS).
-
Perform an energy minimization to obtain a low-energy, stable conformation of the ligand. This removes any steric clashes or unfavorable geometries from the initial 3D generation.
-
-
Save in Appropriate Format: Save the prepared ligand structure in a .mol2 or .sdf format for use in docking software.
Protocol 2: Protein Preparation (c-Met Kinase)
-
Retrieve Crystal Structure: Download the 3D crystal structure of the human c-Met kinase domain from the Protein Data Bank (PDB). A suitable structure is PDB ID: 3LQ8 , which is c-Met in complex with an inhibitor.[6] Using a co-crystallized structure provides a biologically relevant binding pocket conformation.
-
Clean the PDB File:
-
Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
If the protein is a multimer, retain only the chain of interest (e.g., Chain A).
-
-
Protonation and Optimization:
-
Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures. This should be done at a physiological pH (e.g., 7.4).
-
Assign appropriate protonation states for titratable residues like Histidine, Aspartate, and Glutamate.
-
Perform a restrained energy minimization on the protein structure to relax any strain introduced during the preparation steps, while keeping the backbone atoms fixed to preserve the overall fold.
-
-
Define the Binding Site: Identify the amino acid residues that constitute the ATP-binding pocket, which is the target for Type-I and Type-II kinase inhibitors.[10] This will be used to define the search space for molecular docking.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[10] This step provides the initial structural hypothesis for the interaction.
Caption: Workflow for the molecular docking protocol.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor for Docking: Convert the prepared protein PDB file into the .pdbqt format using AutoDock Tools, which adds partial charges and atom types.
-
Prepare Ligand for Docking: Convert the prepared ligand .mol2 file into the .pdbqt format, defining the rotatable bonds.
-
Define the Grid Box: Center a grid box on the known c-Met binding pocket. The size of the box should be sufficient to encompass the entire active site, allowing the ligand to move and rotate freely within it.
-
Run Docking Simulation: Execute AutoDock Vina, providing the prepared protein, ligand, and grid configuration as input. Vina will perform a series of docking runs to explore possible binding poses.
-
Analyze Results:
-
Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Visually inspect the top-ranked poses in a molecular visualization tool (e.g., PyMOL, Chimera).
-
Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues. A plausible pose should exhibit chemically sensible interactions with key active site residues.
-
Table 1: Hypothetical Docking Results Summary
| Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (c-Met) | Interaction Type |
| 1 | -8.5 | MET1160, TYR1230 | H-Bond, Hydrophobic |
| 2 | -8.2 | ASP1222, MET1229 | H-Bond, Pi-Cation |
| 3 | -7.9 | LYS1110, MET1160 | H-Bond |
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the complex, assessing its stability and conformational changes over time in a simulated physiological environment.[11]
Protocol 4: MD Simulation with GROMACS
-
System Setup:
-
Take the top-ranked docked pose of the 5-Chloro-triazolo[4,3-A]pyrazine/c-Met complex as the starting structure.
-
Generate a topology for the ligand using a parameterization server like CGenFF or the antechamber module in AmberTools.
-
Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a realistic water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes.
-
Equilibration:
-
Perform a short (e.g., 100-200 ps) NVT (constant Number of particles, Volume, and Temperature) simulation to bring the system to the desired temperature (e.g., 300 K).
-
Perform a subsequent NPT (constant Number of particles, Pressure, and Temperature) simulation (e.g., 500-1000 ps) to adjust the system density to the correct pressure (e.g., 1 bar).
-
-
Production MD: Run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.
-
Binding Free Energy Calculation
To obtain a more accurate estimate of binding affinity than docking scores, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be used.[3][12] These methods calculate the free energy of binding from the MD simulation trajectory.
Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: Select a set of uncorrelated snapshots (frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where each G term is the sum of:
-
ΔE_MM: Molecular mechanics energy (bonds, angles, dihedrals, van der Waals, and electrostatic interactions).
-
ΔG_solv: Solvation free energy, which is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (calculated based on the solvent-accessible surface area) components.[3]
-
-
Average the Results: Average the ΔG_bind values over all the extracted snapshots to get the final binding free energy estimate.
-
Energy Decomposition (Optional): Decompose the total binding free energy into contributions from individual residues. This powerful technique highlights which amino acids are crucial for the binding interaction, providing valuable insights for structure-activity relationship (SAR) studies.[12]
Table 2: Hypothetical MM/PBSA Binding Free Energy Summary
| Energy Component | Average Contribution (kcal/mol) | Favorable/Unfavorable |
| Van der Waals Energy | -35.2 ± 2.1 | Favorable |
| Electrostatic Energy | -15.8 ± 1.5 | Favorable |
| Polar Solvation Energy | +28.5 ± 2.5 | Unfavorable |
| Non-Polar Solvation Energy | -4.1 ± 0.5 | Favorable |
| ΔG_bind (Total) | -26.6 ± 3.2 | Favorable |
Conclusion and Future Directions
This guide has outlined a rigorous and validated in silico workflow for investigating the interactions of 5-Chloro-triazolo[4,3-A]pyrazine, using c-Met kinase as a representative, high-value therapeutic target. By progressing from target identification through molecular docking, dynamic simulation, and binding free energy calculations, researchers can build a comprehensive molecular understanding of a compound's potential.
The results from such a study provide a strong foundation for hypothesis-driven drug discovery. The predicted binding pose can guide the design of new derivatives with improved potency and selectivity. The identification of key interacting residues through energy decomposition can inform which modifications are most likely to enhance binding affinity. Ultimately, this computational approach accelerates the drug development cycle, allowing for the prioritization of the most promising compounds for chemical synthesis and subsequent in vitro and in vivo validation.
References
- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 8. Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peng-lab.org [peng-lab.org]
An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-triazolo[4,3-a]pyrazine
An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Chloro-[1][2]triazolo[4,3-a]pyrazine, a key heterocyclic scaffold in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to offer a practical understanding of this important building block. The[1][2]triazolo[4,3-a]pyrazine core is a recognized privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including potential as c-Met/VEGFR-2 inhibitors for cancer therapy and as antimalarial agents.[3][4] The 5-chloro substituent serves as a versatile synthetic handle, enabling a diverse range of chemical transformations.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 5-Chloro-[1][2][5]triazolo[4,3-a]pyrazine is dominated by the electron-deficient nature of the fused heterocyclic system and the presence of the chloro substituent, which is amenable to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing character of the pyrazine and triazole rings renders the 5-position susceptible to attack by nucleophiles. This pathway is a primary method for introducing diverse functional groups onto the core scaffold.
The reaction of 5-chloro-[1][2][5]triazolo[4,3-a]pyrazine with amine nucleophiles is particularly noteworthy. While the expected ipso-substitution at the C5 position can occur, a competing and often dominant pathway is tele-substitution, leading to substitution at the C8 position.[1][6]
Studies involving the reaction of 5-chloro-3-(4-chlorophenyl)-[1][2][5]triazolo[4,3-a]pyrazine with a variety of primary amines have shown that tele-substitution to yield the 8-amino derivative is often the exclusive outcome, especially at room temperature.[7] This suggests that the 8-substituted product is the thermodynamically favored isomer.[8]
Mechanistic Insight:
The proposed mechanism for tele-substitution involves the initial attack of the nucleophile at the C8 position, followed by a rearrangement and elimination of the chloride ion.[2] This contrasts with the standard SNAr mechanism, which involves direct attack at the carbon bearing the leaving group. The propensity for tele-substitution is influenced by several factors:
-
Leaving Group: The tendency for tele-substitution increases with larger halogens (I > Br > Cl).
-
Nucleophile: Softer nucleophiles and primary amines favor tele-substitution.
-
Reaction Conditions: Less polar solvents and a higher concentration of the nucleophile can also promote the tele-substitution pathway.[1]
Oxygen and sulfur nucleophiles also react with 5-chloro-[1][2][5]triazolo[4,3-a]pyrazine, typically favoring the ipso-substitution product. This highlights the role of the nucleophile's nature in directing the regioselectivity of the reaction.
| Nucleophile Type | Predominant Product | Typical Conditions |
| Primary Amines | C8-Substitution (tele) | Neat amine or in toluene, room temperature to 80 °C |
| Secondary Amines (e.g., Piperidine) | C5-Substitution (ipso) | Toluene, reflux |
| Alcohols (ROH) | C5-Substitution (ipso) | KOH, 18-crown-6, Toluene, 40 °C |
| Thiols (RSH) | C5-Substitution (ipso) | KOH, 18-crown-6, Toluene, room temperature |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C5 position serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. While specific examples for the 5-chloro-[1][2][5]triazolo[4,3-a]pyrazine are not extensively documented in readily available literature, the reactivity of similar chloro-N-heterocycles provides a strong basis for predicting its behavior in these transformations.[9]
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and boronic acids or their esters. For electron-deficient chloro-heterocycles like 5-chloro-[1][2][5]triazolo[4,3-a]pyrazine, this reaction is expected to proceed efficiently with a suitable palladium catalyst and ligand system, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand.[10]
As an alternative to direct SNAr, the Buchwald-Hartwig amination offers a versatile palladium-catalyzed route to C-N bond formation. This reaction is particularly useful for coupling with a wide range of amines under relatively mild conditions. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction would introduce an alkynyl moiety at the C5 position, providing a valuable intermediate for further synthetic transformations.
Stability Profile
The stability of 5-Chloro-[1][2][5]triazolo[4,3-a]pyrazine under various conditions is a critical consideration for its application in drug development, influencing storage, formulation, and in vivo performance. While specific, comprehensive stability data for this exact molecule is limited in the public domain, we can infer its likely profile from studies on related heterocyclic systems.
Thermal Stability
Studies on substituted[1][2]triazolo[4,3-b][1][2][11]tetrazine and other triazole derivatives indicate that the core heterocyclic system generally possesses high thermal stability.[8] For instance, some para-substituted fused triazinylacetohydrazides are stable up to 230-270 °C.[8] It is anticipated that 5-Chloro-[1][2]triazolo[4,3-a]pyrazine would exhibit similar thermal robustness, likely being stable well above typical pharmaceutical processing temperatures. A definitive thermal profile would be best determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Photostability
Heterocyclic compounds, particularly those with aromatic character, can be susceptible to photodegradation upon exposure to UV or visible light. The ICH guidelines mandate photostability testing for new drug substances and products.[12] Studies on other chloro-N-heterocycles have shown that photodegradation can occur, often proceeding via pathways involving dehalogenation. The rate and products of photodegradation are highly dependent on the solvent and the presence of other substances.[1] A thorough photostability assessment of 5-Chloro-[1][2][5]triazolo[4,3-a]pyrazine would involve forced degradation studies under controlled light exposure to identify potential degradants and establish the degradation kinetics.
Hydrolytic Stability
The hydrolytic stability of a drug candidate across a range of pH values is crucial for its formulation and oral bioavailability. While no specific hydrolytic stability data for 5-Chloro-[1][2][5]triazolo[4,3-a]pyrazine is available, related triazolopyrimidine structures are generally stable. However, forced degradation studies under acidic, basic, and neutral conditions are necessary to establish a definitive pH-rate profile. Such studies would reveal the intrinsic stability of the molecule and identify any potential hydrolytic degradation products.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and functionalization of the 5-Chloro-[1][2][5]triazolo[4,3-a]pyrazine core.
Protocol for Nucleophilic Substitution with a Primary Amine (tele-Substitution)
This protocol is adapted from a procedure for the synthesis of 8-aminated triazolopyrazines.[7]
-
Reaction Setup: To a vial, add 5-chloro-3-(4-chlorophenyl)-[1][2][5]triazolo[4,3-a]pyrazine (1 equivalent, e.g., 53 mg, 0.20 mmol).
-
Reagent Addition: Add the desired liquid primary amine in excess (e.g., 500 µL).
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the 8-amino-substituted product.
Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general method based on standard Suzuki coupling conditions for chloro-heterocycles.[10]
-
Reaction Setup: In a reaction vessel, combine 5-chloro-[1][2][5]triazolo[4,3-a]pyrazine (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 5-aryl-[1][2][5]triazolo[4,3-a]pyrazine.
Protocol for Forced Degradation Studies (General Guideline)
This protocol outlines a general approach for assessing stability, as recommended by ICH guidelines.[9][12]
-
Stock Solution Preparation: Prepare a stock solution of 5-Chloro-[1][2][5]triazolo[4,3-a]pyrazine in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105 °C).
-
Photodegradation: Expose a solution of the compound to a controlled light source providing both UV and visible output.
-
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples as appropriate. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.
Conclusion
5-Chloro-[1][2][5]triazolo[4,3-a]pyrazine is a highly valuable and versatile scaffold for the synthesis of novel compounds with significant potential in drug discovery. Its reactivity is characterized by a fascinating interplay between ipso- and tele-nucleophilic substitution, offering multiple avenues for functionalization. Furthermore, the chloro substituent provides a reliable handle for a range of palladium-catalyzed cross-coupling reactions, greatly expanding the accessible chemical space. While comprehensive stability data for this specific molecule is not yet widely published, the general robustness of the triazolopyrazine core suggests it is a promising platform for the development of stable and effective drug candidates. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
Physicochemical characterization of 5-Chloro-triazolo[4,3-A]pyrazine
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
Introduction
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the triazolo[4,3-a]pyrazine scaffold is a privileged structure, recognized for its wide range of biological activities, including applications as antidiabetic, antibacterial, and anti-cancer agents.[4][5] The specific subject of this guide, 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, serves as a critical building block and starting material for the synthesis of these more complex, biologically active molecules.[6]
The journey from a synthesized compound to a viable drug candidate is contingent upon a rigorous and comprehensive physicochemical characterization. This process is not merely a checklist of experiments; it is a fundamental investigation into the molecule's identity, purity, structure, and behavior under various conditions. Understanding these properties is paramount, as they directly influence a compound's efficacy, safety, stability, and manufacturability.[7][8]
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the physicochemical characterization of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. Moving beyond a simple recitation of methods, this paper explains the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and validation. We will explore the core techniques required to build a complete profile of this molecule, from initial structural confirmation to in-depth stability analysis, thereby establishing a foundation of trust in all subsequent research and development efforts.
Part 1: Identity and Core Physicochemical Properties
The first step in characterizing any new chemical entity is to confirm its fundamental properties and establish a baseline identity. This foundational data serves as a reference throughout the development lifecycle.
Summary of Core Properties
The following table summarizes the key identifiers and basic physical properties of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine | [1] |
| CAS Number | 63744-34-3 | [1][2][9] |
| Molecular Formula | C₅H₃ClN₄ | [1][2][9] |
| Molecular Weight | 154.56 g/mol | [1][9] |
| Physical State | Solid | [1] |
| Purity (Typical) | ≥95% | [1][2] |
| Canonical SMILES | ClC1=CN=CC2=NN=CN12 | [1][2] |
| InChI Key | JUOACTFGHZKVMT-UHFFFAOYSA-N | [1] |
Part 2: Structural Elucidation and Confirmation
Verifying the covalent structure of the molecule is the most critical initial phase. A combination of spectroscopic techniques provides orthogonal data points that, when taken together, confirm the molecular structure with a high degree of confidence.
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for confirming the structure of a synthesized small molecule like 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Caption: A logical workflow for the structural confirmation of a novel chemical entity.
Mass Spectrometry (MS)
Causality: Mass spectrometry is employed to determine the molecular weight of the compound, providing the most direct confirmation of the molecular formula.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it also gives an initial indication of purity.[11][12]
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute to a final concentration of ~10-50 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the protonated molecular ion [M+H]⁺.
-
Expected Result: For C₅H₃ClN₄ (MW 154.56), the expected [M+H]⁺ peak would be at m/z 155.01. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observed at m/z 155 and 157.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic structure of an organic molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Together, they map the carbon-hydrogen framework.[4]
Experimental Protocol (¹H & ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Acquisition:
-
Acquire a ¹H spectrum, referencing to the residual solvent peak.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
-
Expected Signals: Based on the structure of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, one would expect to see distinct signals in the aromatic region (typically 7.0-9.0 ppm) for the three protons on the heterocyclic rings. The ¹³C spectrum would show five distinct signals for the five carbon atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is an excellent, rapid technique to confirm the presence of key structural motifs and is recognized by the USP as providing conclusive evidence of identity when compared to a reference standard.[10]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.
-
Expected Bands: Characteristic absorption bands for a triazolopyrazine derivative would include:
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
-
C=N and C=C ring stretching vibrations (~1400-1650 cm⁻¹)[13]
-
C-Cl stretching (typically below 800 cm⁻¹)
-
Part 3: Purity Assessment Using Chromatographic Methods
Ensuring the purity of a compound is non-negotiable in drug development, as impurities can affect biological activity and introduce toxicity.[14] Chromatographic techniques are the gold standard for separating and quantifying impurities.[15][16][17]
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the definitive method for quantifying the purity of small molecules.[17] A well-developed "stability-indicating" method can separate the main compound from synthesis byproducts, degradants, and other impurities, allowing for accurate quantification.
Experimental Protocol (Purity Method Development):
-
Instrument: An HPLC or UHPLC system equipped with a UV detector.
-
Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Wavelength Selection: Using a UV-Vis spectrophotometer or a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λ-max) for the compound.
-
Mobile Phase Screening:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Method Development:
-
Isocratic vs. Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time and identify any late-eluting impurities.
-
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve good resolution (Rs > 2) between the main peak and all impurity peaks.
-
-
Quantification: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.
Caption: Iterative workflow for developing a robust HPLC purity method.
Part 4: Solid-State Characterization
The physical form of a solid compound can significantly impact its properties, including solubility and stability. Thermal analysis and diffraction are key techniques for probing the solid state.[18]
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is essential for determining the melting point, a key indicator of purity, and for identifying other thermal events such as polymorphic transitions or decomposition.[3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.
-
Instrument: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis:
-
Melting Point: The sharp endothermic peak corresponds to the melting of the crystalline solid. The peak onset is typically reported as the melting point.
-
Other Events: Exothermic peaks may indicate decomposition, while other endotherms could suggest phase transitions.
-
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. This is crucial for assessing thermal stability and determining the temperature at which the compound begins to decompose.[3][19] It can also quantify the presence of residual solvents or water.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the compound into a TGA pan (ceramic or platinum).
-
Instrument: Place the pan onto the TGA microbalance.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge to a temperature beyond its decomposition point.
-
Data Analysis: The resulting curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key measure of thermal stability.
Part 5: Drug Development-Critical Properties: Solubility and Stability
For a compound to be a viable drug candidate, it must be sufficiently soluble to be absorbed and stable enough to have an adequate shelf-life.[7][20][21]
Aqueous Solubility
Causality: Poor aqueous solubility is a major cause of failure for new drug candidates, leading to low and erratic bioavailability.[7] Thermodynamic solubility represents the true equilibrium concentration and is a critical parameter for formulation development.[22]
Experimental Protocol (Shake-Flask Method for Thermodynamic Solubility):
-
Medium Preparation: Prepare relevant aqueous buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The solid should be clearly visible.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.
-
Quantification: Dilute the resulting supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC method developed for purity assessment.[7]
-
Data Analysis: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Forced Degradation and Stability
Causality: Stability testing is a regulatory requirement that establishes the shelf-life of a drug product.[8][20] Forced degradation studies, conducted under harsh conditions, are used to identify likely degradation pathways and to prove that the analytical method is "stability-indicating."
Experimental Protocol (Forced Degradation Study):
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (as per ICH Q1A/Q1B guidelines): [7]
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/m².[7]
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Confirm that the purity peak is well-resolved from all degradation product peaks (peak purity analysis using a PDA detector).
-
Use MS to obtain mass information on the major degradation products to propose degradation pathways.
-
Caption: Decision and workflow diagram for a comprehensive forced degradation study.
Conclusion
The physicochemical characterization of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, or any new chemical entity, is a multi-faceted process that forms the bedrock of its entire development program. By systematically applying orthogonal analytical techniques—from spectroscopy and chromatography to thermal analysis and stability studies—we build a comprehensive and reliable data package. This guide has outlined not just the "how" but the "why" for each critical experiment, emphasizing a logical, evidence-based approach. Adherence to these rigorous standards of characterization ensures data integrity, mitigates developmental risks, and ultimately accelerates the journey of promising molecules from the laboratory to potential clinical applications.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 9. parchem.com [parchem.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC [perkinelmer.com]
- 20. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 21. pharmtech.com [pharmtech.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for the Amination of 5-Chloro-triazolo[4,3-A]pyrazine
Introduction: The Significance of the Triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold of significant interest to the medicinal chemistry and drug development community.[4] Derivatives of this structure have demonstrated a wide spectrum of biological activities, including potential as antimalarial agents, dual c-Met/VEGFR-2 inhibitors for cancer therapy, and antibacterial compounds.[1][4][5] The ability to functionalize this core, particularly through the introduction of diverse amine substituents, is crucial for library synthesis and structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.[6]
5-Chloro-triazolo[4,3-a]pyrazine serves as a key intermediate for such diversification. The chlorine atom at the C5 position acts as a leaving group, enabling its substitution with various nucleophiles. This document provides a detailed guide to the amination of this substrate, focusing on the underlying reaction mechanism, field-proven experimental protocols, and critical insights for researchers.
Mechanistic Overview: Unraveling Ipso vs. Tele-Substitution
The reaction of 5-Chloro-triazolo[4,3-a]pyrazine with amines is a form of Nucleophilic Aromatic Substitution (SNAr). In classical SNAr, the nucleophile attacks the carbon atom bearing the leaving group, a process known as ipso-substitution.[7] However, on the electron-deficient triazolo[4,3-a]pyrazine ring system, a fascinating and mechanistically significant alternative pathway, known as tele-substitution, is exclusively observed in many cases.[8][9]
Instead of attacking the C5 position, the amine nucleophile attacks the C8 position of the pyrazine ring. This is followed by a rearrangement and elimination of HCl to yield the 8-amino-substituted product.[7] Studies have shown that for primary amines reacting with 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine at room temperature, this tele-substitution is the exclusive pathway.[8][9] This suggests the 8-substituted product is the thermodynamically preferred isomer under these conditions.[8]
The diagram below illustrates the competing ipso and observed tele substitution pathways.
Caption: Competing Ipso vs. Tele-Substitution Pathways.
Experimental Protocols
Protocol 1: Direct Amination of 5-Chloro-triazolo[4,3-a]pyrazine with Primary Amines
This protocol is adapted from a successful and straightforward methodology for synthesizing a library of aminated triazolopyrazines, which consistently yields the 8-substituted (tele) product.[3][8] The procedure leverages the amine reagent as the solvent, simplifying the reaction setup.
Materials:
-
5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (or related derivative)
-
Primary amine of interest (liquid)
-
Small reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware for work-up and purification
-
Solvents for chromatography (e.g., HPLC-grade water, acetonitrile, methanol)
-
Reversed-phase HPLC system for purification
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry vial, place the 5-chloro-triazolo[4,3-a]pyrazine substrate (e.g., 53 mg, 0.20 mmol).[8]
-
Reagent Addition: Add a significant excess of the liquid primary amine (e.g., 500 µL) directly to the vial containing the substrate.[3][8] The amine will serve as both the nucleophile and the solvent.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approx. 20-25°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC-MS. Reactions are typically complete within 6 to 16 hours.[8][9] The disappearance of the starting material indicates completion.
-
Work-up: Upon completion, the crude reaction mixture can be directly purified. For volatile amines, concentration under reduced pressure may be performed first.
-
Purification: Purify the desired 8-amino-triazolo[4,3-a]pyrazine product using reversed-phase HPLC.[3] This method is effective for achieving high purity (≥95%).
-
Characterization: Confirm the structure of the final product using 1D/2D NMR, UV, and High-Resolution Mass Spectrometry (HRMS) to verify the exclusive formation of the 8-substituted isomer.[8]
Workflow Diagram:
Caption: General workflow for direct amination.
Quantitative Data Summary:
The following table summarizes the results obtained from reacting 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine with various primary amines, demonstrating the general applicability and efficiency of this protocol.[1][2]
| Amine Nucleophile | Reaction Time (h) | Yield (%) | Purity (%) |
| Phenethylamine | 16 | 87 | ≥95 |
| Isopentylamine | 16 | 73 | ≥95 |
| N,N-dimethylethane-1,2-diamine | 16 | 65 | ≥95 |
| Cyclobutylamine | 16 | 58 | ≥95 |
| Propargylamine | 16 | 18 | ≥95 |
| tert-Butylamine | 16 | 45 | ≥95 |
Data adapted from Legac et al., Beilstein J. Org. Chem. 2025, 21, 1126–1134.[1][2]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (General Method)
For amines that are less reactive or for cases where the direct amination fails, a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination may be a viable alternative. This method is a cornerstone for C-N bond formation but requires careful exclusion of air and moisture.[10]
Expertise & Causality: This approach is chosen for challenging substrates because the palladium catalyst facilitates the coupling by navigating a different mechanistic cycle (oxidative addition, ligand exchange, reductive elimination), which can overcome the high activation energy of direct SNAr.[10] The use of bulky, electron-rich phosphine ligands (e.g., XPhos) is critical for stabilizing the palladium catalyst and promoting the reaction with less reactive aryl chlorides.
Materials:
-
5-Chloro-triazolo[4,3-a]pyrazine derivative (1.0 equiv.)
-
Amine (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd(dba)₂, Pd₂(dba)₃, or Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) (2.0 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox for inert atmosphere setup
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add the 5-chloro-triazolo[4,3-a]pyrazine substrate and the amine to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation, then heat to the desired temperature (typically 80-110°C).[10]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Protocol 3: Microwave-Assisted Synthesis (General Method)
Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture.[11] This approach is particularly useful for high-throughput synthesis and library generation.
Expertise & Causality: Microwave heating provides rapid and uniform energy transfer to the polar solvent and reactants, often leading to higher reaction rates and cleaner product profiles compared to conventional heating. This can be advantageous for sluggish reactions or to minimize thermal degradation of sensitive substrates.
Materials:
-
5-Chloro-triazolo[4,3-a]pyrazine derivative
-
Amine
-
Appropriate solvent (e.g., Ethanol, DMF, NMP)
-
Microwave reactor with sealed reaction vessels
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 5-chloro-triazolo[4,3-a]pyrazine, the amine, and the solvent.
-
Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[11] Optimize time and temperature as needed.
-
Work-up and Purification: After cooling, work up and purify the product using standard methods as described in the previous protocols.
Trustworthiness and Self-Validation
For every protocol, the identity and purity of the final product must be rigorously confirmed.
-
Purity Assessment: Use HPLC with UV and MS detection to confirm ≥95% purity.
-
Structural Verification: Employ ¹H and ¹³C NMR spectroscopy. For the amination of 5-chloro-triazolo[4,3-a]pyrazine, the diagnostic shift changes in the aromatic protons of the pyrazine ring will confirm the substitution pattern.
-
Mass Confirmation: Obtain High-Resolution Mass Spectrometry (HRMS) data to confirm the elemental composition of the synthesized molecule.[3]
By adhering to these analytical validation steps, the integrity of the experimental results is ensured.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. rsisinternational.org [rsisinternational.org]
Application Notes and Protocols for the Utilization of 5-Chloro-triazolo[4,3-A]pyrazine in Antimalarial Drug Discovery
Introduction: A Privileged Scaffold for Targeting Malaria
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous pipeline of novel therapeutic agents with unconventional mechanisms of action. The 5-Chloro-triazolo[4,3-A]pyrazine scaffold has emerged as a privileged structure in antimalarial drug discovery, demonstrating potent activity against multiple life stages of the parasite. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this scaffold, from chemical synthesis to biological evaluation.
The triazolopyrazine core, particularly derivatives of 5-Chloro-triazolo[4,3-A]pyrazine, has been the focus of significant research, including initiatives by the Open Source Malaria (OSM) consortium.[1][2] These compounds have been shown to target critical parasite proteins, including P. falciparum cGMP-dependent protein kinase (PfCLK3) and potentially the parasite's sodium pump, PfATP4, offering a multi-pronged attack on the parasite.[3][4] PfCLK3 is a crucial regulator of RNA splicing in malaria parasites, and its inhibition leads to the downregulation of numerous genes essential for parasite survival, making it a prime target for therapeutic intervention.[4]
This guide will provide detailed protocols for the synthesis of 5-Chloro-triazolo[4,3-A]pyrazine derivatives, their evaluation in enzymatic and cellular assays, and the characterization of their mechanism of action, with a focus on covalent inhibition of PfCLK3.
Chemical Synthesis of 5-Chloro-triazolo[4,3-A]pyrazine Derivatives
The 5-Chloro-triazolo[4,3-A]pyrazine core serves as a versatile starting point for the synthesis of diverse compound libraries. The chlorine atom at the 5-position is amenable to nucleophilic substitution, allowing for the introduction of various functionalities to explore the structure-activity relationship (SAR).
Protocol 1: Synthesis of the 5-Chloro-[3][5][6]triazolo[4,3-a]pyrazine Core
This protocol outlines a general method for the synthesis of the foundational 5-chloro-[3][5][6]triazolo[4,3-a]pyrazine scaffold.
Materials:
-
2-Chloro-6-hydrazinylpyrazine
-
Triethyl orthoformate
-
Tosylic acid
-
Toluene
Procedure:
-
To a solution of 2-chloro-6-hydrazinylpyrazine (1 equivalent) in toluene, add triethyl orthoformate (2 equivalents) and a catalytic amount of tosylic acid (0.05 equivalents).[7]
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 5-chloro-[3][5][6]triazolo[4,3-a]pyrazine core.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Derivative Synthesis
This protocol describes the diversification of the core scaffold through nucleophilic aromatic substitution at the C5 position.
Materials:
-
5-Chloro-3-(4-chlorophenyl)-[3][5][6]triazolo[4,3-a]pyrazine (or other 3-substituted core)
-
Primary or secondary amine (e.g., phenethylamine)
-
Solvent (e.g., excess amine can act as solvent)
Procedure:
-
Dissolve the 5-chloro-3-(4-chlorophenyl)-[3][5][6]triazolo[4,3-a]pyrazine (1 equivalent) in the desired primary amine (10 equivalents).[8]
-
Stir the reaction mixture at room temperature for 16 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, pre-adsorb the reaction mixture onto silica gel.
-
Purify the product by column chromatography on silica gel or reversed-phase HPLC to obtain the desired aminated derivative.[8]
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and X-ray crystallography if suitable crystals are obtained.[8]
Expert Insight: The choice of the nucleophile is critical for tuning the physicochemical properties and biological activity of the final compound. A wide range of amines can be utilized to generate a library for SAR studies. It is important to note that with some nucleophiles, substitution may occur at the 8-position (tele-substitution) rather than the 5-position (ipso-substitution).[2]
Biological Evaluation of Antimalarial Activity
A critical step in the drug discovery pipeline is the robust biological evaluation of synthesized compounds. This section provides detailed protocols for assessing the in vitro efficacy of 5-Chloro-triazolo[4,3-A]pyrazine derivatives against P. falciparum.
Workflow for Antimalarial Drug Screening
Caption: A streamlined workflow for the screening and selection of lead antimalarial compounds.
Protocol 3: In Vitro PfCLK3 Kinase Inhibition Assay (TR-FRET)
This protocol details a time-resolved fluorescence energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against recombinant PfCLK3.[5][9]
Materials:
-
Recombinant full-length PfCLK3 protein
-
ULight™-labeled MBP peptide substrate
-
Europium-labeled anti-phospho-MBP antibody
-
ATP
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (30 mM EDTA in detection buffer)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 40 µM (4X final concentration).[5]
-
Add 2.5 µL of the 4X compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of 2X PfCLK3 solution (e.g., 50 nM) to each well.[5]
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding 2.5 µL of 4X substrate/ATP mixture (final concentrations typically around the Kₘ for ATP, e.g., 10 µM, and 50 nM ULight-MBP peptide).[5]
-
Incubate the plate for 2 hours at 37°C.[5]
-
Stop the reaction by adding 5 µL of the Stop Solution.
-
Add 5 µL of the detection mix containing the Europium-labeled antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm and 615 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.[5]
Protocol 4: P. falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol describes a common method to assess the efficacy of compounds against the blood stage of the malaria parasite.
Materials:
-
Synchronized P. falciparum culture (e.g., 3D7 or Dd2 strains) at the ring stage
-
Complete culture medium (RPMI-1640 supplemented with Albumax II, human serum, HEPES, and hypoxanthine)
-
Human red blood cells (RBCs)
-
96-well plates
-
Lysis buffer (for SYBR Green I assay)
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.[5]
-
Prepare a parasite culture with a starting parasitemia of approximately 0.5% and a hematocrit of 2.5%.[5][12]
-
Add the parasite culture to each well of the plate containing the compound dilutions.
-
Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[5]
-
For quantification, either:
-
Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curves.
Protocol 5: Cytotoxicity Assay against Human Cell Lines
It is crucial to assess the selectivity of antimalarial compounds by evaluating their toxicity against human cells. This protocol describes a standard MTT assay using the HEK293 cell line.[14][15]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[16]
-
Add serial dilutions of the test compounds to the wells and incubate for 48 hours.[16]
-
Add MTT solution to each well and incubate for 3 hours to allow for formazan crystal formation.[2]
-
Remove the medium and dissolve the formazan crystals in DMSO.[2]
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀) and determine the selectivity index (SI = CC₅₀ / EC₅₀).
Mechanism of Action: Covalent Inhibition of PfCLK3
A promising strategy to overcome drug resistance is the development of covalent inhibitors that form a permanent bond with their target, leading to a prolonged duration of action.[6] The 5-Chloro-triazolo[4,3-A]pyrazine scaffold has been successfully modified to create covalent inhibitors of PfCLK3.[3][13]
Designing Covalent Inhibitors
Structure-based drug design, guided by the co-crystal structure of PfCLK3 with a reversible inhibitor, enables the rational design of covalent inhibitors.[1] By incorporating an electrophilic "warhead" that can react with a nucleophilic residue in the kinase's active site (such as a cysteine or lysine), a covalent bond can be formed.[3][13]
Caption: The design process for creating covalent inhibitors of PfCLK3.
Protocol 6: Confirmation of Covalent Binding by Mass Spectrometry
Intact protein mass spectrometry is a powerful technique to confirm the covalent modification of the target protein.[10]
Materials:
-
Recombinant PfCLK3 protein
-
Covalent inhibitor
-
Desalting column
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the recombinant PfCLK3 protein with a molar excess of the covalent inhibitor for a defined period.[10]
-
Remove the unbound inhibitor using a desalting column.[10]
-
Analyze the protein sample by LC-MS.
-
Compare the mass of the treated protein with an untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.[10]
Data Presentation and Interpretation
Systematic data collection and presentation are essential for advancing a drug discovery program.
Table 1: In Vitro Activity of Representative Triazolopyrazine Derivatives
| Compound ID | PfCLK3 IC₅₀ (nM) | P. falciparum 3D7 EC₅₀ (µM) | HEK293 CC₅₀ (µM) | Selectivity Index (SI) |
| Example 1 | 15 | 0.3 | >20 | >67 |
| Example 2 | 50 | 0.8 | >20 | >25 |
| Example 3 | 8 | 0.15 | 15 | 100 |
Note: The data presented in this table is illustrative and should be replaced with experimentally derived values.
Conclusion
The 5-Chloro-triazolo[4,3-A]pyrazine scaffold represents a highly promising starting point for the development of novel antimalarial drugs. Its synthetic tractability allows for extensive SAR exploration, and its ability to target essential parasite kinases like PfCLK3 through both reversible and covalent mechanisms provides a powerful strategy to combat drug resistance. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to effectively utilize this scaffold in their antimalarial drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. iddo.org [iddo.org]
- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 13. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-Chloro-triazolo[4,3-a]pyrazine in Modern Kinase Inhibitor Synthesis
Application Notes & Protocols: The Strategic Use of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine in Modern Kinase Inhibitor Synthesis
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. These are often referred to as "privileged scaffolds." The[1][2][3]triazolo[4,3-a]pyrazine core is a prominent member of this class, demonstrating remarkable versatility across a spectrum of biological targets.[4][5] This nitrogen-rich heterocyclic system is a bioisostere of the purine ring, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows molecules built upon this scaffold to effectively compete with ATP for binding within the active site of protein kinases, making it an exceptionally valuable starting point for the design of kinase inhibitors.[6][7]
The introduction of a chlorine atom at the 5-position of this scaffold, yielding 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (CAS 63744-34-3), transforms it into a highly strategic building block for chemical library synthesis.[8] The chloro group serves as a versatile and reactive "handle," enabling chemists to introduce a wide array of substituents through well-established synthetic methodologies. This process of diversification is central to tuning a compound's potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of the application of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine in kinase inhibitor synthesis, detailing the underlying chemical principles, showcasing its utility against key oncogenic kinases, and providing robust, field-proven experimental protocols.
The Chemistry of Diversification: Leveraging the 5-Chloro Position
The synthetic utility of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is primarily centered on the reactivity of the C5-Cl bond. The electron-deficient nature of the pyrazine ring, caused by the electron-withdrawing effect of the nitrogen atoms, renders the carbon atom attached to the chlorine highly electrophilic. This electronic property makes it susceptible to two major classes of transformations that are pillars of modern drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Figure 1: Key synthetic pathways for diversifying the 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex).[9] This pathway is exceptionally effective for introducing nitrogen (amines), oxygen (alcohols), and sulfur (thiols) nucleophiles, providing rapid access to a large chemical space.[10] The choice of base and solvent is critical for controlling reactivity and minimizing side reactions.[9][11]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds.[12] It allows for the coupling of the 5-chloro position with a vast array of aryl and heteroaryl boronic acids or esters.[13][14] This method is indispensable for building the bi-aryl structures commonly found in potent kinase inhibitors, enabling precise control over the inhibitor's interaction with the hydrophobic regions of the ATP-binding pocket.[15]
Applications in Targeting Key Kinase Families
The versatility of the[1][2][3]triazolo[4,3-a]pyrazine scaffold has been demonstrated in the development of inhibitors for several clinically relevant kinase families implicated in cancer and inflammatory diseases.
Dual c-Met and VEGFR-2 Inhibitors
The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth, invasion, and angiogenesis. Dual inhibition is a validated therapeutic strategy. Researchers have successfully used the[1][2][3]triazolo[4,3-a]pyrazine core as a replacement for the quinoline scaffold found in established inhibitors like foretinib.[16] This bioisosteric replacement has yielded compounds with excellent dual-inhibitory activity.[17][18] The synthesis of these molecules typically involves an SNAr reaction at the C5-chloro position to link the triazolopyrazine core to a substituted phenoxy moiety, which is a key structural element for binding to these kinases.[16][19]
Pim Kinase Inhibitors
The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are overexpressed in many cancers and are known to promote cell survival and proliferation, making them attractive therapeutic targets.[20][21] The closely related triazolo[4,3-b]pyridazine scaffold has been extensively explored, leading to the identification of potent and selective Pim-1 inhibitors.[1][3] These studies provide a strong rationale for the application of the triazolo[4,3-a]pyrazine scaffold, where structure-activity relationship (SAR) studies have shown that aryl groups introduced at positions analogous to the C5 position are crucial for achieving high potency.[22]
Janus Kinase (JAK) Inhibitors
The JAK family of kinases is central to cytokine signaling pathways that regulate inflammation and immunity. A related tricyclic scaffold, 6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazine, has been investigated for the development of JAK inhibitors.[2] These efforts underscore the broader utility of the core triazolopyrazine motif in targeting diverse kinase families beyond oncology.[2]
Data Summary: Representative Inhibitor Potency
The following table summarizes the inhibitory activity of selected compounds based on the[1][2][3]triazolo[4,3-a]pyrazine scaffold, demonstrating its effectiveness against various kinase targets.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Antiproliferative IC₅₀ (µM) | Reference |
| Compound 17l | c-Met | 26.0 | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [16][17][18] |
| VEGFR-2 | 2600 | [18] | |||
| Compound 17a | c-Met | 55.0 | N/A | N/A | [16] |
| Compound 17e | c-Met | 77.0 | N/A | N/A | [16] |
| Compound 22i | c-Met | 48.0 | A549, MCF-7, Hela | 0.83, 0.15, 2.85 | [19] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two primary diversification reactions of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine with a primary or secondary amine to yield the corresponding 5-amino-substituted derivative.
Figure 2: Workflow for SNAr on 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
Materials and Reagents:
-
Desired primary or secondary amine (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (optional, e.g., DIEA, K₂CO₃, if starting from an amine salt) (3.0 eq)
-
Silica gel for chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 0.40 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., 10 mL of Toluene) via syringe.
-
Reagent Addition: Add the desired amine (e.g., 1.20 mmol, 3.0 eq).[10] If using an amine salt, add the base at this stage.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-scaffold is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[10]
Causality and Trustworthiness: Using a slight excess of the amine nucleophile (1.5-3.0 eq) ensures the reaction goes to completion. The choice of a non-protic solvent like Toluene or DMF is crucial to avoid competing reactions. Monitoring by TLC/LC-MS is a self-validating step, ensuring the reaction is not stopped prematurely or allowed to proceed to decomposition.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol provides a general method for the palladium-catalyzed coupling of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine with an arylboronic acid.
Materials and Reagents:
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 or 5:1 ratio)
-
Standard or microwave synthesis vials
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a microwave vial or round-bottom flask, add 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol, 1.2 eq), the base (e.g., K₂CO₃, 1.5 mmol, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.
-
Heating:
-
Conventional: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Microwave: Irradiate the mixture in a microwave reactor at 100-120 °C for 15-45 minutes.[14]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to afford the desired 5-aryl-[1][2][3]triazolo[4,3-a]pyrazine.[12][14]
Expertise & Causality: The choice of a palladium(0) source like Pd(PPh₃)₄ is standard for Suzuki couplings. An aqueous base is required to facilitate the transmetalation step of the catalytic cycle. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst, ensuring a reproducible and high-yielding reaction.
Figure 3: The triazolopyrazine inhibitor blocks the c-Met kinase, preventing downstream signaling that drives cancer cell growth.
Conclusion
5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is more than just a chemical intermediate; it is a strategic tool for accelerating the discovery of novel kinase inhibitors. Its inherent biological relevance as a purine isostere, combined with the synthetic flexibility afforded by the C5-chloro group, provides an efficient and powerful platform for generating diverse chemical libraries. The robust SNAr and Suzuki coupling protocols detailed herein offer reliable pathways for researchers to systematically explore structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates targeting a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 18. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.vensel.org [pubs.vensel.org]
- 22. researchgate.net [researchgate.net]
High-Throughput Screening of 5-Chloro-triazolo[4,3-A]pyrazine Libraries for Novel Kinase Inhibitor Discovery
Application Note & Protocol
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities.[3] Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5] The 5-chloro position on this scaffold serves as a versatile synthetic handle, enabling the creation of large, diverse chemical libraries. This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-Chloro-triazolo[4,3-a]pyrazine libraries to identify and validate novel kinase inhibitors. We detail field-proven protocols for assay development, primary screening, data analysis, and a robust hit validation cascade designed to eliminate artifacts and confirm on-target activity.
Introduction: The Strategic Value of the Triazolopyrazine Scaffold
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases.[4] Small molecule kinase inhibitors have, therefore, become a major class of therapeutics. The triazolopyrazine core is particularly attractive for kinase inhibitor design because its nitrogen-rich structure can form critical hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine region of ATP.[4]
The 5-chloro substituent is not merely a point of attachment; it is a reactive site that allows for nucleophilic substitution, enabling the systematic introduction of a wide array of chemical moieties.[6][7] This facilitates the exploration of the chemical space around the core scaffold, a process known as Structure-Activity Relationship (SAR) analysis, which is fundamental to optimizing potency and selectivity.[8] This application note outlines a complete workflow, from a well-characterized compound library to a set of validated, dose-responsive hits ready for lead optimization.
The Compound Library: Foundation of a Successful Screen
The quality of the screening library is paramount. A library derived from the 5-Chloro-triazolo[4,3-a]pyrazine scaffold should be designed for diversity and curated for quality.
Library Design & Quality Control
-
Diversity-Oriented Synthesis: The library should be built by coupling a diverse set of primary and secondary amines, alcohols, or thiols to the 5-chloro position to maximize the exploration of different chemical properties (e.g., size, polarity, hydrogen bonding potential).
-
Purity and Identity: Every compound in the library must be subjected to rigorous quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm identity and assess purity (typically >95%).[9]
-
Compound Management: Compounds are typically stored as 10 mM DMSO stocks in 384-well plates.[8] Automated acoustic liquid handlers are the gold standard for transferring nanoliter volumes of compound to assay plates, minimizing DMSO concentration in the final assay and reducing sample consumption.
Scientist's Note: The Causality Behind Rigorous QC
Impure compounds are a primary source of false positives and irreproducible results. An unknown impurity, not the intended triazolopyrazine derivative, could be responsible for the observed biological activity. Similarly, inaccurate concentration measurements will corrupt all subsequent potency calculations (e.g., IC50). Investing in library quality control upfront prevents wasted resources on validating erroneous hits later in the process.[10]
HTS Assay Development and Validation
The goal is to develop a robust, automated, and miniaturized assay.[11] For kinase inhibitor screening, a biochemical assay measuring ATP consumption or product formation is common. We will use a generic luminescence-based kinase activity assay as our primary example.
Assay Principle (Luminescence-Based)
This type of assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A proprietary reagent is added that simultaneously stops the kinase reaction and converts the remaining ATP into a light signal via a luciferase-luciferin reaction. Therefore, low light output corresponds to high kinase activity (high ATP consumption), and high light output corresponds to low kinase activity (inhibition).
Protocol: Assay Miniaturization & Validation
Objective: To validate a 384-well luminescence-based kinase assay for HTS readiness.
Materials:
-
Target Kinase & Substrate
-
Kinase Assay Buffer
-
ATP (at Km concentration for the target kinase)
-
Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)
-
DMSO (Negative Control)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Solid white 384-well assay plates
-
Acoustic Liquid Handler & Multichannel Pipettors
-
Plate reader with luminescence detection
Methodology:
-
Reagent Preparation: Prepare solutions of kinase, substrate, and ATP in kinase assay buffer.
-
Control Dispensing: In a 384-well plate, designate columns for controls:
-
Columns 1-2 (Negative Control): Dispense 25 nL of DMSO.
-
Columns 3-4 (Positive Control): Dispense 25 nL of a high concentration of the known inhibitor (to achieve >90% inhibition).
-
-
Kinase Addition: Add 5 µL of the target kinase solution to all wells. Incubate for 15 minutes at room temperature to allow for compound binding.[12]
-
Reaction Initiation: Add 5 µL of the ATP/Substrate solution to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature. Rationale: This time should be optimized to ensure the reaction is in the linear range (typically <30% substrate turnover).
-
Signal Detection: Add 10 µL of the ATP detection reagent according to the manufacturer's protocol. Incubate as required (e.g., 30-60 minutes).
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Validation Analysis: Calculate the key performance metrics for the assay.
Assay Validation: A Self-Validating System
An assay is only ready for HTS if it meets stringent statistical criteria. The Z'-factor is the most critical metric, assessing the separation between the positive and negative control signals relative to the signal variability.[8][13]
| Metric | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Neg Ctrl) / Mean(Pos Ctrl) | > 5 | Indicates a sufficient dynamic range to detect inhibitors. |
| Coefficient of Variation (%CV) | (StdDev / Mean) * 100 | < 10% | Measures the variability within control groups; low CV indicates high precision. |
| Z'-Factor | 1 - [ (3SD(Neg Ctrl) + 3SD(Pos Ctrl)) / |Mean(Neg Ctrl) - Mean(Pos Ctrl)| ] | > 0.5 | A Z'-factor > 0.5 indicates an excellent assay with a large separation band between controls, making it suitable for HTS.[8] |
Trustworthiness: The protocol is self-validating. If the Z'-factor is consistently below 0.5, the assay is not robust enough for screening, and optimization of reagent concentrations, incubation times, or buffer conditions is required before proceeding.[13]
The High-Throughput Screening Workflow
The HTS process involves screening the entire triazolopyrazine library against the validated kinase assay. Automation is key to ensuring consistency and throughput.[11]
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 7. mdpi.com [mdpi.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Guide to X-ray Crystallography of 5-Chloro-triazolo[4,3-A]pyrazine Derivatives
Introduction: The Significance of Triazolopyrazine Scaffolds in Modern Drug Discovery
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points have made it a privileged core for the development of novel therapeutic agents across a wide range of diseases, including malaria, cancer, and neurological disorders.[1][2] The 5-chloro substituent, in particular, serves as a key synthetic handle, allowing for further functionalization and the exploration of structure-activity relationships (SAR).[4][5]
To rationally design and optimize these drug candidates, a precise understanding of their three-dimensional structure at the atomic level is paramount. X-ray crystallography stands as the definitive method for elucidating the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of these molecules.[1] This knowledge is invaluable for understanding receptor binding, predicting metabolic stability, and guiding further synthetic efforts. This guide provides a detailed protocol and field-proven insights for obtaining high-quality single crystals of 5-Chloro-triazolo[4,3-A]pyrazine derivatives and solving their structures using X-ray diffraction.
The Crystallography Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the next. The overall workflow is designed to first grow diffraction-quality single crystals, then to collect high-quality diffraction data from these crystals, and finally to process this data to solve and refine the molecular structure.
Figure 1: A comprehensive workflow for the single-crystal X-ray diffraction analysis of small molecules.
Part 1: The Art of Crystallization – Protocols and Strategies
The most challenging, and often rate-limiting, step in X-ray crystallography is obtaining a single crystal of suitable size and quality.[5] For 5-Chloro-triazolo[4,3-A]pyrazine derivatives, which are often planar and possess moderate polarity, a systematic screening of solvents and crystallization techniques is essential.
Pre-Crystallization: The Imperative of Purity
Causality: Impurities can inhibit nucleation, disrupt the crystal lattice, or be incorporated into the crystal, leading to disorder and poor diffraction quality. Therefore, the starting material must be of the highest possible purity (>98%).
Protocol:
-
Final Purification: Purify the final compound using flash column chromatography or preparative HPLC. For derivatives that are solids, a final recrystallization step from a suitable solvent system can significantly enhance purity.
-
Purity Confirmation: Confirm the purity of the compound by ¹H NMR, ¹³C NMR, and LC-MS. The presence of residual solvents or minor impurities can be detrimental.
-
Material Characterization: Ensure the compound is fully characterized. Amorphous solids and oils will require different initial approaches than crystalline powders.
Crystallization Screening: A Multi-pronged Approach
It is highly recommended to screen multiple crystallization methods and solvent systems in parallel. The most common and effective techniques for small molecules like triazolopyrazine derivatives are Slow Evaporation and Vapor Diffusion.
A. Slow Evaporation
Principle: This technique relies on the slow removal of solvent to gradually increase the solute concentration to a point of supersaturation, which induces nucleation and crystal growth.
Protocol:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. Solvents like dichloromethane, ethyl acetate, methanol, or acetonitrile are good starting points. Solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/heptane) can also be very effective.
-
Solution Preparation: Prepare a near-saturated solution of the compound (5-10 mg) in a small, clean vial (e.g., a 1-dram vial).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Setup: Cover the vial with a cap containing a few pinholes or use parafilm with needle punctures. The size and number of holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench, at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Check for crystal growth periodically without disturbing the vial. Crystals can appear within a few days to several weeks.
B. Vapor Diffusion (Hanging and Sitting Drop)
Principle: This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound, thereby reducing its solubility and inducing crystallization.
Protocol:
-
Solvent System Selection:
-
Solvent: A solvent in which the compound is highly soluble (e.g., dichloromethane, DMF, DMSO).
-
Anti-solvent: A more volatile solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., hexane, diethyl ether, pentane).
-
-
Setup (Sitting Drop):
-
Place 0.5-1.0 mL of the anti-solvent in the bottom of a well of a crystallization plate or a small beaker.
-
In the center of the well (on a raised post for sitting drop plates) or on a glass coverslip (for hanging drop), place a 10-50 µL drop of a concentrated solution of your compound in the primary solvent.
-
Seal the well or beaker tightly.
-
-
Incubation: Store the setup in a vibration-free location at a constant temperature. The anti-solvent vapor will slowly diffuse into the droplet containing the compound, causing it to become supersaturated.
-
Monitoring: Observe the drop for the formation of crystals over time.
Part 2: From Crystal to Data – Collection and Processing
Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and collecting the resulting diffraction pattern.
Crystal Mounting and Screening
Protocol:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. An ideal size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Using a cryo-loop, carefully pick up the selected crystal along with a small amount of the mother liquor or cryoprotectant (e.g., paratone-N oil).
-
Cryo-cooling: Immediately plunge the loop into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process, known as cryo-cooling, minimizes radiation damage to the crystal during data collection.
-
Diffraction Screening: Collect a few initial diffraction images to assess the quality of the crystal. The software will analyze these images to determine if the crystal is a single lattice and to estimate the unit cell parameters and diffraction resolution. A good crystal will show sharp, round diffraction spots extending to a high resolution (ideally better than 0.8 Å).
Data Collection Strategy and Execution
Principle: The goal is to collect a complete and redundant set of diffraction intensities for all unique reflections. Modern diffractometers automate much of this process.
Protocol:
-
Instrument Setup: Data is typically collected on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a modern detector (e.g., CCD or CMOS).[6]
-
Strategy Calculation: The data collection software (e.g., APEX6) will calculate an optimal strategy to collect a highly complete and redundant dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans).
-
Data Collection: Execute the data collection strategy. The total collection time can range from a few hours to overnight, depending on the crystal's diffracting power and the X-ray source.
Data Processing: Integration, Scaling, and Merging
Principle: The raw diffraction images must be processed to extract the intensities of each reflection and to correct for experimental artifacts.
Protocol:
-
Integration: The software identifies the location of each diffraction spot on the images and integrates its intensity, subtracting the local background.
-
Indexing and Unit Cell Refinement: The positions of the reflections are used to determine the crystal's unit cell dimensions and Bravais lattice.
-
Scaling and Merging: The intensities of symmetry-related reflections are scaled to a common level and then merged. This step corrects for variations in crystal illumination, detector response, and radiation decay. The output is a single reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity (F² and σ(F²)) for each unique reflection.
Part 3: The Final Steps – Structure Solution, Refinement, and Validation
This final phase is purely computational and involves translating the processed diffraction data into a chemically meaningful atomic model.
Structure Solution
Principle: The "phase problem" in crystallography means that the phases of the diffracted X-rays are lost during the experiment. Structure solution methods are used to estimate these initial phases. For small molecules, "direct methods" are typically very successful.
Protocol:
-
Software: The SHELX suite of programs is the industry standard for small-molecule crystallography.[4][7][8] SHELXS or SHELXT are commonly used for structure solution. These programs are often used within a graphical user interface like OLEX2.[7]
-
Input: The program requires the .ins file (containing crystal data and instructions) and the .hkl file (containing the reflection data).
-
Execution: Running the solution program will generate an initial electron density map and attempt to place atoms within it, creating a preliminary structural model.
Structure Refinement
Principle: The initial model from the solution step is refined against the experimental data using a least-squares minimization process to improve its fit.
Protocol:
-
Software: SHELXL is the most widely used program for small-molecule structure refinement.[4][5][9]
-
Iterative Refinement: The refinement process is iterative:
-
Atom Assignment: Identify and correctly assign the atom types (C, N, Cl, etc.) in the initial model.
-
Anisotropic Refinement: Refine the positions and anisotropic displacement parameters (ADPs) for all non-hydrogen atoms. This models the thermal motion of the atoms as ellipsoids.
-
Difference Fourier Map: Calculate a difference electron density map (Fo-Fc). Peaks in this map indicate the positions of missing atoms (like hydrogens) or regions of disorder.
-
Hydrogen Atom Placement: Hydrogen atoms can typically be located in the difference map or placed in geometrically calculated positions and refined using a "riding model" (AFIX instructions in SHELXL).
-
Convergence: Continue the refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (indicators of the agreement between the calculated and observed data) are minimized.
-
Validation and Deposition
Principle: The final structural model must be rigorously validated to ensure its chemical and crystallographic soundness before publication or deposition.
Protocol:
-
Validation Tools: Use software like PLATON or the validation tools within OLEX2 to check for missed symmetry, incorrect atom assignments, and unusual geometric parameters.
-
CIF Generation: Generate a Crystallographic Information File (CIF). This is the standard format for reporting and archiving crystal structure data.
-
Deposition: Deposit the final CIF and structure factor files into a public database. The Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures.[1][10]
Data Presentation: A Case Study
The following table presents typical crystallographic data for a triazolopyrazine derivative, based on published structures of similar compounds.[1] This serves as an example of how to report the final crystallographic parameters.
| Parameter | Example Value (for a representative derivative) |
| CCDC Deposition No. | 2068891 (for a related compound)[1] |
| Empirical Formula | C₁₄H₉F₅N₄O₂ |
| Formula Weight | 360.25 |
| Temperature (K) | 100.0 |
| Wavelength (Å) | 1.54184 (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| Unit Cell Dimensions | |
| a (Å) | 7.2017(3) |
| b (Å) | 16.6343(7) |
| c (Å) | 22.8724(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2742.0(2) |
| Z | 8 |
| Calculated Density (Mg/m³) | 1.745 |
| Absorption Coeff. (mm⁻¹) | 1.551 |
| F(000) | 1456 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 3.88 to 76.04 |
| Reflections collected | 15432 |
| Independent reflections | 2788 [R(int) = 0.0345] |
| Completeness to θ = 67.68° | 99.8 % |
| Data / restraints / parameters | 2788 / 0 / 227 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2σ(I)] | R₁ = 0.0341, wR₂ = 0.0845 |
| R indices (all data) | R₁ = 0.0354, wR₂ = 0.0857 |
| Largest diff. peak/hole (e.Å⁻³) | 0.35 and -0.38 |
Conclusion
X-ray crystallography is an indispensable tool in the development of 5-Chloro-triazolo[4,3-A]pyrazine derivatives as potential pharmaceuticals. While the process can be challenging, a systematic and meticulous approach to crystallization, data collection, and structure refinement, as outlined in these protocols, will maximize the chances of success. The resulting atomic-level insights provide an authoritative foundation for understanding molecular properties and driving the design of next-generation therapeutics.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105503905A - Triazolo pyrazine derivative B crystal form and preparation method thereof - Google Patents [patents.google.com]
- 4. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 9. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Application Notes and Protocols for Late-Stage Functionalization of the Triazolopyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of diseases, including cancer, malaria, diabetes, and neurological disorders.[1][4][5][6] Its nitrogen-rich, electron-deficient nature imparts unique physicochemical properties that facilitate strong interactions with biological targets.[6] Late-stage functionalization (LSF) has emerged as a transformative strategy in drug discovery, enabling the direct modification of complex molecular scaffolds to rapidly generate analogues, thereby accelerating the optimization of lead compounds.[7] This guide provides an in-depth exploration of advanced LSF methodologies applied to the triazolopyrazine core, offering detailed, field-proven protocols and the scientific rationale behind them. We will delve into photoredox-mediated C-H functionalization, radical-based alkylation/fluoroalkylation, and palladium-catalyzed cross-coupling reactions, equipping researchers with the practical knowledge to diversify this privileged scaffold.
The Strategic Imperative of Late-Stage Functionalization
In traditional drug discovery, structural modifications are often incorporated early in the synthetic sequence. This linear approach can be time-consuming and resource-intensive, particularly when exploring the chemical space around a complex core. LSF offers a paradigm shift by directly converting existing C-H or C-X bonds into new functionalities on a near-final compound.[7] This strategy provides several distinct advantages:
-
Accelerated SAR Studies: Rapidly generate a library of analogues from a common advanced intermediate to build robust structure-activity relationships (SAR).
-
Improved Physicochemical Properties: Fine-tune properties like solubility, metabolic stability, and cell permeability by introducing small, targeted modifications.
-
Access to Novel Chemical Space: Forge bonds and introduce motifs that would be challenging or impossible to incorporate via traditional multi-step synthesis.
The triazolopyrazine scaffold, with its distinct electronic landscape, presents both opportunities and challenges for LSF. The electron-deficient pyrazine ring is susceptible to nucleophilic attack and radical additions, while the triazole portion can also influence reactivity.[3][8] Understanding these intrinsic properties is key to designing effective LSF strategies.
Logical Workflow for LSF of Triazolopyrazine
The following diagram illustrates a typical decision-making workflow for the late-stage functionalization of a generic triazolopyrazine scaffold.
Caption: Decision workflow for late-stage functionalization of the triazolopyrazine scaffold.
Application & Protocols: Radical-Mediated C-H Functionalization
Radical reactions have become a powerful tool for LSF, allowing for the functionalization of typically inert C-H bonds under relatively mild conditions. For electron-deficient systems like triazolopyrazine, these methods are particularly effective.
Photoredox-Catalyzed C-H Methylation
Application Note: This protocol describes the introduction of a methyl group onto the triazolopyrazine core via a photoredox-catalyzed radical pathway.[2][3] This method is valuable for probing steric and electronic effects at specific positions to modulate target binding and metabolic stability. The reaction is initiated by an iridium-based photocatalyst, which, upon excitation with blue light, facilitates the generation of a methyl radical from a suitable precursor like tert-butyl peracetate. The acidic conditions (TFA) protonate a nitrogen on the pyrazine ring, further enhancing its electron deficiency and making it more susceptible to radical addition.[2]
Experimental Protocol: General Procedure for Photoredox Methylation [2]
-
Reaction Setup: In a clear glass vial equipped with a magnetic stir bar, add the triazolopyrazine scaffold (0.1 mmol, 1.0 equiv) and the iridium photocatalyst ([Ir(dF-CF3-ppy)2(dtbpy)]PF6) (0.002 mmol, 0.02 equiv).
-
Solvent and Reagent Addition: Add a 1:1 mixture of acetonitrile (ACN) and trifluoroacetic acid (TFA) (1 mL total volume). Degas the solution by bubbling with nitrogen for 3-5 minutes.
-
Radical Precursor: Add tert-butyl peracetate (50% solution in mineral spirits, 0.3 mmol, 3.0 equiv).
-
Irradiation: Seal the vial and place it in a photoreactor (e.g., Kessil® photoreactor with 456 nm blue light). Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by reversed-phase HPLC (e.g., using a C18 column with a water/methanol gradient containing 0.1% TFA) to yield the methylated product.
Mechanism Overview: Photoredox Methylation
Caption: Simplified mechanism of photoredox-catalyzed methylation.
C-H Fluoroalkylation with Baran Diversinates™
Application Note: The introduction of fluorine-containing motifs is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Baran's Diversinate™ reagents are zinc sulfinate salts that serve as effective precursors for a variety of fluoroalkyl radicals under mild oxidative conditions.[3][9] This protocol is particularly useful for functionalizing the electron-deficient C8 position of the triazolopyrazine scaffold. The reaction requires an oxidant, tert-butylhydroperoxide (TBHP), and is facilitated by acidic conditions (TFA) to protonate the pyrazine ring, directing the nucleophilic radical addition.[2]
Experimental Protocol: General Procedure for Diversinate™ Fluoroalkylation [2]
-
Reaction Setup: To a vial containing the triazolopyrazine scaffold (1.0 equiv), add the Diversinate™ reagent (e.g., zinc trifluoromethanesulfinate, TFMS) (2.0 equiv) and trifluoroacetic acid (TFA) (5.0 equiv).
-
Solvent Addition: Add a solvent mixture of DMSO/CH₂Cl₂/H₂O (5:5:2). Stir the mixture for 30 minutes at room temperature.
-
Oxidant Addition: Cool the reaction mixture to 4 °C in an ice bath. Add aqueous TBHP (70%, 3.0 equiv) dropwise over 5 minutes.
-
Reaction: Continue stirring at 4 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 16 hours.
-
Work-up and Purification: Dry the reaction mixture under vacuum. The residue is then redissolved and purified by reversed-phase HPLC (C18 column, water/methanol gradient with 0.1% TFA) to isolate the fluoroalkylated product.
| Diversinate™ Reagent | Radical Generated | Typical Yield Range (%) |
| Zinc trifluoromethanesulfinate (TFMS) | •CF₃ | 20-40% |
| Sodium 1,1-difluoroethanesulfinate (DFES) | •CF₂CH₃ | 25-50% |
| Sodium 4,4-difluorocyclohexanesulfinate (DFHS) | •C₆H₈F₂ | 15-35% |
| Yields are representative and highly substrate-dependent.[2] |
Application & Protocols: Palladium-Catalyzed Cross-Coupling
For triazolopyrazine scaffolds bearing a halogen (typically chlorine or bromine), palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination for C-N Bond Formation
Application Note: The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[1] On a chloro-triazolopyrazine scaffold, this reaction allows for the introduction of a diverse range of primary and secondary amines, which is crucial for modulating solubility and creating new hydrogen-bonding interactions. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands like XPhos often providing excellent results for challenging substrates.[10] The reaction requires a strong base, such as K₃PO₄ or NaOt-Bu, to facilitate the deprotonation of the amine.
While a direct protocol for Buchwald-Hartwig amination on a triazolopyrazine was not found, the following is a representative procedure adapted from successful reactions on similar chloro-heterocycles like 1,2,4-benzotriazine 1-oxides.[10] This protocol serves as an excellent starting point for optimization.
Experimental Protocol: Representative Procedure for Buchwald-Hartwig Amination [10]
-
Reaction Setup: To a sealable reaction tube, add the chloro-triazolopyrazine (1.0 equiv), the desired amine (2.0 equiv), Pd(OAc)₂ (0.05 equiv), the phosphine ligand (e.g., XPhos, 0.10 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent and Degassing: Add a solvent mixture of t-butanol and water (9:1 ratio). Seal the tube and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., methanol or THF), filter through celite to remove palladium residues, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Summary and Future Outlook
The late-stage functionalization of the triazolopyrazine scaffold offers a powerful and efficient avenue for accelerating drug discovery programs. The protocols detailed in this guide for photoredox-mediated C-H methylation, radical fluoroalkylation with Diversinate™ reagents, and palladium-catalyzed amination provide a robust toolkit for medicinal chemists. These methods enable the rapid diversification of lead compounds, facilitating comprehensive SAR studies and the optimization of pharmacokinetic and pharmacodynamic properties. As new LSF methodologies continue to emerge, the potential to further embellish the triazolopyrazine core will undoubtedly expand, paving the way for the development of next-generation therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 5-Chloro-triazolo[4,3-A]pyrazine intermediates.
An Application Guide for the Scale-Up Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine Intermediates
Authored by a Senior Application Scientist
This document provides a detailed guide for the scale-up synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, a critical intermediate in the development of various therapeutic agents. The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including antidiabetic, antibacterial, and antimalarial properties.[1][4] Transitioning a synthesis from the laboratory bench to a larger scale introduces significant challenges related to safety, process control, and reproducibility.[5] This guide emphasizes a scalable and robust synthetic route, focusing on the underlying chemical principles, process safety, and rigorous analytical validation to ensure a reliable and safe scale-up process.
Strategic Approach to Synthesis: Selecting a Scalable Route
Several synthetic pathways to the triazolo[4,3-a]pyrazine core have been reported. A common laboratory-scale method involves the reaction of 2-chloropyrazine with a large excess of hydrazine, followed by cyclization.[6] However, this route is fraught with challenges for scale-up, including the handling of excess highly toxic hydrazine, tedious extractive workups, and the thermal instability of 2-chloropyrazine under reaction conditions.[6][7]
A more robust and scalable alternative builds the fused triazole ring onto a pre-formed pyrazine precursor. This guide details a two-step sequence starting from the commercially available 2-hydrazinopyrazine. The key steps are:
-
Cyclization: Formation of the triazole ring to yield[1][2][3]triazolo[4,3-a]pyrazin-5(6H)-one.
-
Chlorination: Conversion of the pyrazinone intermediate to the target 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine using a suitable chlorinating agent. This approach avoids the direct use of large hydrazine excesses in the critical pyrazine formation step and utilizes more manageable reagents for the key transformations.
Caption: High-level overview of the two-step scale-up synthesis.
Detailed Scale-Up Protocols
These protocols are designed for execution by trained professionals in a controlled environment equipped for chemical synthesis scale-up.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Key Hazards |
| 2-Hydrazinopyrazine | 74937-43-0 | 110.12 g/mol | Toxic, Irritant |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | Flammable, Irritant |
| p-Toluenesulfonic acid | 104-15-4 | 172.20 g/mol | Corrosive |
| Toluene | 108-88-3 | 92.14 g/mol | Flammable, Toxic |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Highly Corrosive, Reacts Violently with Water |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Volatile, Suspected Carcinogen |
| Saturated Sodium Bicarbonate | Aqueous | N/A | Mild Irritant |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Hygroscopic |
Protocol 1: Synthesis of[1][2][3]triazolo[4,3-a]pyrazin-5(6H)-one
This step involves the acid-catalyzed cyclization of 2-hydrazinopyrazine with triethyl orthoformate to form the fused triazole ring system.[8]
Justification of Method: Using triethyl orthoformate as a one-carbon source for cyclization is a common and efficient method for forming triazole rings from hydrazino-heterocycles. p-Toluenesulfonic acid is an effective, non-volatile acid catalyst that is easy to handle on a large scale.
Step-by-Step Procedure:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet. Ensure the system is inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 2-hydrazinopyrazine (1.0 eq) and toluene (approx. 0.35 M concentration). Begin agitation to form a slurry.
-
Catalyst and Reagent Addition: Add p-toluenesulfonic acid (0.05 eq) followed by the slow, controlled addition of triethyl orthoformate (2.0 eq) via an addition funnel or pump.
-
Reaction Execution: Heat the reactor contents to reflux (approx. 110-115 °C) using a circulating oil bath. Monitor the reaction progress by taking aliquots for HPLC or TLC analysis every 2-4 hours. The reaction is typically complete within 24 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the toluene. If so, isolate the solid by filtration.
-
Wash the filter cake with a small amount of cold toluene to remove impurities.
-
Dry the isolated solid under vacuum at 40-50 °C to a constant weight. The resulting intermediate is typically used in the next step without further purification.
-
Protocol 2: Chlorination to 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
This step converts the pyrazinone intermediate to the final chlorinated product using phosphorus oxychloride.
Justification of Method: POCl₃ is a powerful and widely used reagent for converting cyclic amides (lactams) and ketones to their corresponding chloro-derivatives in heterocyclic chemistry. It acts as both a chlorinating and dehydrating agent.
Caption: Simplified mechanistic rationale for the chlorination step.
Step-by-Step Procedure:
-
Reactor Setup: Use a clean, dry, jacketed reactor equipped for aggressive reagents. Ensure excellent ventilation and have a scrubber system prepared for HCl and POCl₃ vapors.
-
Reagent Charging: Under a nitrogen atmosphere, carefully charge phosphorus oxychloride (POCl₃, 5-10 volumes/equivalents) to the reactor. Begin agitation and cool the reactor to 0-5 °C.
-
Substrate Addition: Add the[1][2][3]triazolo[4,3-a]pyrazin-5(6H)-one intermediate (1.0 eq) portion-wise to the cold POCl₃, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
Reaction Execution: After the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor for completion via HPLC.
-
Work-up and Isolation (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
CAUTION: The following step is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation. Slowly and carefully transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and water. Maintain the quench pot temperature below 20 °C.
-
After the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer multiple times with dichloromethane (DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary for higher purity.
Process Safety and Hazard Management
Scaling up this synthesis significantly increases the associated risks. A formal hazard evaluation must be conducted.[5]
-
Hydrazine Derivatives: 2-Hydrazinopyrazine is toxic and should be handled with appropriate PPE in a well-ventilated area.
-
Phosphorus Oxychloride (POCl₃): This is the most hazardous reagent in the process.[1]
-
Corrosivity: It causes severe burns upon contact.
-
Reactivity: It reacts violently with water, releasing large amounts of heat and corrosive HCl gas. The quench procedure is the most dangerous part of the process and must be performed with extreme care and adequate cooling capacity.
-
Inhalation Hazard: Vapors are highly toxic and corrosive to the respiratory tract.
-
-
Chlorinated Nitrogen Heterocycles: The final product and intermediates should be treated as potentially toxic. Studies on the chlorination of nitrogen heterocycles indicate that such compounds can have significant biological activity and potential toxicity.[9]
-
Mitigation Strategies:
-
Engineering: All operations must be conducted in a walk-in fume hood or a contained reactor system. A caustic scrubber must be used to neutralize acidic off-gases.
-
PPE: Mandate the use of chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.
-
Procedural: All reagent additions, especially the substrate to POCl₃ and the reaction quench, must be performed slowly and with continuous temperature monitoring. Never add water to POCl₃; always add POCl₃ to water/ice.
-
Analytical Quality Control for Validation
Rigorous analytical control is essential for ensuring the consistency and quality of the final intermediate.
| Test | Method | Specification | Purpose |
| In-Process Control | HPLC/TLC | Starting material <2% | To confirm reaction completion before work-up. |
| Identity | ¹H & ¹³C NMR | Spectrum conforms to reference standard | To confirm the chemical structure of the final product.[1][3] |
| Identity | Mass Spectrometry | Molecular ion peak matches theoretical mass | To confirm the molecular weight of the final product.[1][3] |
| Purity | HPLC | ≥98.0% | To quantify the purity and identify any impurities.[3][10] |
| Appearance | Visual | White to off-white solid | A basic check for gross contamination. |
| Melting Point | Capillary Method | Conforms to reference range | A simple indicator of purity.[1] |
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of this compound (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 9. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-triazolo[4,3-a]pyrazine
Technical Support Center: Optimizing the Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
Welcome to the comprehensive technical support guide for the synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Our goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize your yield and purity.
I. Synthetic Overview & Mechanism
The synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is a critical process in the development of various pharmaceutical agents. The most common and reliable synthetic route involves a two-step process: first, the synthesis of the precursor 2-chloro-5-hydrazinopyrazine, followed by its cyclization to the desired triazolopyrazine core.
Step 1: Synthesis of 2-Chloro-5-hydrazinopyrazine
This precursor is typically synthesized from 2,5-dichloropyrazine via a nucleophilic aromatic substitution reaction with hydrazine hydrate.
Step 2: Cyclization to 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
The cyclization is most effectively achieved by reacting 2-chloro-5-hydrazinopyrazine with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst.[4]
Reaction Mechanism:
The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization, followed by the elimination of ethanol to yield the aromatic triazolopyrazine ring system.
Caption: General reaction mechanism for the synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-hydrazinopyrazine
Materials:
-
2,5-dichloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyrazine in ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 2-chloro-5-hydrazinopyrazine.
Protocol 2: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
Materials:
-
2-chloro-5-hydrazinopyrazine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (TsOH) or other suitable acid catalyst
-
Toluene (anhydrous)
Procedure:
-
To a solution of 2-chloro-5-hydrazinopyrazine in anhydrous toluene, add triethyl orthoformate.[4]
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, providing potential causes and actionable solutions.
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My yield of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is consistently low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The cyclization reaction may not have gone to completion. Monitor the reaction closely by TLC. If starting material is still present after the recommended reaction time, consider extending the reflux time or adding a small amount of fresh catalyst.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. Toluene is a common solvent, but other high-boiling point aprotic solvents could be explored. Ensure your catalyst is active and used in the correct proportion.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[1] See the "Common Side Reactions and Impurities" section below for more details.
-
Product Loss During Workup and Purification: The product may be partially lost during extraction or chromatography. Ensure complete extraction from the aqueous phase and optimize your chromatography conditions to minimize loss.
Q2: I am observing an unknown impurity in my final product. How can I identify and eliminate it?
A2: The first step is to characterize the impurity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the obtained data with the potential side products listed below. Once the impurity is identified, you can adjust the reaction or purification conditions to minimize its formation. For example, if you suspect hydrolysis of the orthoformate, ensure all reagents and glassware are scrupulously dry.
Q3: How can I effectively monitor the progress of the cyclization reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (2-chloro-5-hydrazinopyrazine), the product (5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine), and any potential impurities. The starting material is more polar and will have a lower Rf value than the less polar product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the best practices for purifying the final product?
A4:
-
Column Chromatography: This is a highly effective method for purifying 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine. A silica gel column with a gradient of ethyl acetate in hexane is typically used.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
IV. Common Side Reactions and Impurities
Understanding potential side reactions is crucial for optimizing the synthesis and isolating a pure product.
| Side Reaction/Impurity | Plausible Cause | Identification | Prevention/Mitigation |
| Unreacted 2-chloro-5-hydrazinopyrazine | Incomplete reaction (insufficient time, temperature, or catalyst). | TLC (lower Rf spot), 1H NMR (presence of signals for the precursor). | Extend reaction time, increase temperature, or add more catalyst. |
| Hydrolysis of Triethyl Orthoformate | Presence of water in the reaction mixture. | Formation of ethyl formate and ethanol. Can lead to incomplete reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Dimerization of 2-chloro-5-hydrazinopyrazine | Side reaction of the hydrazine precursor, especially at high temperatures. | MS peak corresponding to the dimer's molecular weight. | Control reaction temperature and stoichiometry. |
| Partially cyclized intermediates | Incomplete elimination of ethanol from the cyclized intermediate. | Can be identified by MS and NMR. | Ensure sufficient reaction time and temperature to drive the reaction to completion. |
V. Data and Characterization
Accurate characterization of the final product is essential for confirming its identity and purity.
Expected Analytical Data for 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine:
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid. |
| Molecular Formula | C5H3ClN4 |
| Molecular Weight | 154.56 g/mol |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~8.0-9.0 (protons on the pyrazine and triazole rings). |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): Signals corresponding to the carbon atoms of the fused ring system. |
| Mass Spectrometry (ESI+) | m/z: [M+H]+ at ~155.0. |
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. BenchChem. --INVALID-LINK--
-
Wikipedia. (2023). Pyrazine. In Wikipedia. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers. BenchChem. --INVALID-LINK--
-
Zheng, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(23), 7293. --INVALID-LINK--
-
Davis, R. A., et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 17, 1836–1846. --INVALID-LINK--
-
Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?--INVALID-LINK--
-
Saha, A., et al. (2016). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 2(1), 1227015. --INVALID-LINK--
-
OpenSourceMalaria. (2015). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1) #326. GitHub. --INVALID-LINK--
-
Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. --INVALID-LINK--
References
Technical Support Center: Purification of 5-Chloro-triazolo[4,3-A]pyrazine Products
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 5-Chloro-triazolo[4,3-a]pyrazine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the common and complex challenges associated with purifying this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered after the synthesis of 5-Chloro-triazolo[4,3-a]pyrazine and its analogues.
Q1: My crude product shows a significant amount of residual starting material (e.g., a hydrazinylpyrazine). What is the most efficient removal strategy?
A1: Residual hydrazinylpyrazine is a frequent issue due to incomplete cyclization. The key to its removal lies in exploiting the significant polarity difference between the basic hydrazine starting material and the more neutral triazolopyrazine product.
-
Causality: Hydrazines are significantly more polar and basic than the fused triazolopyrazine ring system. This allows for selective separation using acid-base extraction or chromatography.
-
Recommended Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Perform an aqueous wash with a dilute acid, such as 1M hydrochloric acid (HCl). The basic hydrazine will be protonated and partition into the aqueous layer as its hydrochloride salt.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Assess the purity of the product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding with further purification if necessary.
-
Q2: My TLC/LC-MS analysis shows multiple product spots with very similar retention factors (Rf) or retention times. What are these likely to be, and how can I separate them?
A2: This is a classic challenge in heterocyclic chemistry, often pointing to the formation of regioisomers, particularly if you are performing nucleophilic substitution reactions on the 5-chloro scaffold. For instance, in amination reactions, substitution can occur at the C8 position (tele-substitution) instead of the expected C5 position (ipso-substitution).[1][2]
-
Mechanistic Insight: The electron-deficient nature of the pyrazine ring and the specific reaction conditions can lead to the formation of a kinetically or thermodynamically favored isomer. Literature suggests that with many primary amines, tele-substitution at the 8-position is the exclusive or major product.[1][2]
-
Separation Strategy:
-
High-Resolution Flash Chromatography: These isomers often have subtle differences in polarity. A shallow solvent gradient using an automated flash chromatography system is highly recommended. Screening different solvent systems (e.g., ethyl acetate/hexanes vs. DCM/methanol) is crucial.[3][4]
-
Reversed-Phase HPLC: For difficult separations or to achieve very high purity (>95%), semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][5] A common mobile phase involves a gradient of methanol or acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier.[5]
-
Structural Confirmation: After separation, it is imperative to confirm the structure of each isomer using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, such as HMBC, HSQC, and ROESY experiments, to unambiguously assign the substituent position.[2][5]
-
Q3: My product appears to be degrading on the silica gel column, resulting in streaking on the TLC plate and low recovery. What is causing this, and what are my alternatives?
A3: The triazolopyrazine core can be sensitive to the acidic nature of standard silica gel, leading to degradation. The nitrogen atoms in the heterocyclic system can interact strongly with the acidic silanol groups, causing irreversible adsorption or catalyzing decomposition.
-
Causality: The Lewis acidic sites on the silica surface can coordinate with the lone pairs of the nitrogen atoms, potentially opening the triazole ring or facilitating other decomposition pathways.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1% v/v). This deactivates the acidic sites.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Employ Reversed-Phase Chromatography: As mentioned in Q2, reversed-phase chromatography on a C18-bonded silica column is an excellent alternative that avoids the acidity issues of normal-phase silica.[2]
-
Part 2: In-Depth Troubleshooting & Protocol Guides
This section provides detailed workflows for overcoming complex purification challenges.
Guide 1: General Purification Workflow
The choice of purification strategy is critical and should be data-driven. The following workflow provides a logical progression from crude material to a highly pure final product.
Caption: A decision-making workflow for purifying triazolopyrazine products.
Guide 2: Advanced Purification Protocols
This protocol is designed for separating the target compound from closely related impurities.
-
Adsorption: Pre-adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). This is done by dissolving the product in a minimal amount of a polar solvent (e.g., DCM or methanol), adding the silica, and concentrating the slurry to a dry, free-flowing powder using a rotary evaporator. This ensures a uniform application to the column and improves resolution.
-
Column Packing: Dry-pack the column with silica gel. Wet the column with the initial, low-polarity eluent (e.g., 100% hexanes or a 95:5 hexane:ethyl acetate mixture).[4]
-
Loading: Carefully add the pre-adsorbed product to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution). The optimal gradient should be determined beforehand using TLC analysis with various solvent mixtures.
-
Fraction Collection: Collect fractions and monitor them by TLC or a UV detector.
-
Analysis: Combine fractions containing the pure product and confirm purity via LC-MS and ¹H NMR.
Table 1: Recommended Solvent Systems for Chromatography
| Impurity Type | Stationary Phase | Recommended Eluent System | Rationale |
| Non-polar byproducts | Silica Gel | Hexane / Ethyl Acetate | Good separation for moderately polar compounds.[3] |
| Polar byproducts/isomers | Silica Gel | Dichloromethane / Methanol | Stronger eluting system for more polar compounds. |
| Acid-sensitive compounds | Reversed-Phase C18 | Acetonitrile / Water (+0.1% TFA) | Avoids acidic silica; separates based on hydrophobicity.[2][5] |
Recrystallization is a powerful and cost-effective method for obtaining highly pure, crystalline material, but it requires careful solvent selection.
-
Solvent Screening: Test the solubility of your impure solid in a range of solvents at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve the product poorly at room temperature but completely at elevated temperatures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure solid to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight. The final purity should be confirmed analytically.
Part 3: Analytical Methods for Purity Assessment
Verifying the purity and identity of your final product is a non-negotiable step.
Q4: How do I set up a reliable HPLC method to assess the final purity of my 5-Chloro-triazolo[4,3-a]pyrazine derivative?
A4: A robust Reversed-Phase HPLC (RP-HPLC) method is the industry standard for final purity assessment.
-
Principle: RP-HPLC separates compounds based on their hydrophobicity. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Typical HPLC Conditions:
-
Column: C18-bonded silica (e.g., 5 µm particle size, 100 Å pore size, 150 x 4.6 mm dimensions).[2]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 220 nm and 254 nm) to ensure all components are observed.
-
Purity Calculation: Purity is typically reported as the area percentage of the main product peak relative to the total area of all observed peaks. For regulatory purposes, this analysis must be validated for parameters like linearity, accuracy, and precision.[6]
-
Caption: The logical flow from synthesis to a fully characterized, pure compound.
References
- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-Chloro-triazolo[4,3-A]pyrazine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Chloro-triazolo[4,3-A]pyrazine derivatives. As a class of nitrogen-rich heterocyclic compounds, these derivatives often exhibit poor aqueous solubility, which can impede biological screening, formulation development, and ultimately, therapeutic efficacy. This guide provides a structured approach to understanding and overcoming these challenges through a series of troubleshooting questions, detailed experimental protocols, and the scientific rationale behind each strategy.
Understanding the Challenge: Physicochemical Properties of Triazolopyrazines
The triazolopyrazine scaffold is a versatile framework in medicinal chemistry, but its inherent characteristics can present solubility hurdles.[1] Key factors influencing the solubility of 5-Chloro-triazolo[4,3-A]pyrazine derivatives include:
-
High Crystallinity: The planar, rigid structure of the fused ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and solvate the individual molecules.
-
Lipophilicity: While the nitrogen atoms contribute some polarity, the overall scaffold, especially when substituted with lipophilic groups, can result in a high logP value and poor affinity for aqueous media.
-
pH-Dependent Solubility: The triazolopyrazine core contains basic nitrogen atoms that can be protonated at acidic pH. This ionization significantly increases the aqueous solubility.[2] The extent of this effect is governed by the compound's pKa.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and testing of 5-Chloro-triazolo[4,3-A]pyrazine derivatives in a question-and-answer format.
Q1: My 5-Chloro-triazolo[4,3-A]pyrazine derivative precipitates out of my aqueous assay buffer. How can I keep it in solution?
A1: This is a frequent issue stemming from the low aqueous solubility of the compound. Here’s a systematic approach to troubleshoot this problem:
-
Determine the Kinetic and Thermodynamic Solubility: First, it's crucial to quantify the solubility of your specific derivative in the intended buffer. Kinetic solubility will inform you of the concentration at which precipitation occurs under your experimental conditions, while thermodynamic solubility provides the equilibrium concentration.[3]
-
pH Adjustment: Given that triazolopyrazine derivatives are nitrogen-containing heterocycles, their solubility is likely pH-dependent.[2] The basic nitrogen atoms can be protonated in acidic conditions, leading to the formation of a more soluble salt form.
-
Actionable Advice: Attempt to lower the pH of your buffer, if your experimental assay allows. A decrease of 1-2 pH units can sometimes lead to a significant increase in solubility. It is highly recommended to determine the pKa of your compound to guide this pH modification.
-
-
Co-solvent Addition: Introducing a water-miscible organic solvent can increase the solubility of your compound by reducing the polarity of the solvent system.
-
Actionable Advice: Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and incrementally increase it, while ensuring the co-solvent concentration does not interfere with your assay.
-
Q2: I need to prepare a stock solution of my compound for in vitro screening, but it won't dissolve in common aqueous buffers. What should I do?
A2: For stock solutions, using an organic solvent is standard practice for poorly soluble compounds.
-
Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions of a wide range of organic compounds.
-
Alternative Organic Solvents: If DMSO is not suitable for your downstream applications, other options include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol.
-
Important Consideration: When diluting the organic stock solution into your aqueous assay medium, be mindful of the final concentration of the organic solvent. High concentrations can be toxic to cells or interfere with assay components. It is also possible for the compound to precipitate upon dilution from the organic stock into the aqueous buffer if the final concentration exceeds its aqueous solubility.
Q3: My lead compound has promising in vitro activity, but poor solubility is hindering in vivo studies due to low bioavailability. What are my options?
A3: Improving the oral bioavailability of a poorly soluble drug candidate is a critical step in preclinical development.[4] Several formulation strategies can be employed:
-
Salt Formation: If your derivative has a suitable ionizable group (which is likely with the triazolopyrazine core), forming a salt is a highly effective method to enhance solubility and dissolution rate.
-
Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.[1]
-
Amorphous Solid Dispersions: Converting the crystalline API into an amorphous state can dramatically increase its apparent solubility and dissolution rate.[5] This is typically achieved by dispersing the drug in a polymer matrix.
-
Particle Size Reduction: Decreasing the particle size of the API increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Techniques include micronization and nanosuspension.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with a more water-soluble exterior.[6][7]
Experimental Protocols
The following are detailed, step-by-step methodologies for key solubility enhancement experiments.
Protocol 1: Determination of pH-Solubility Profile
This protocol will help you understand how the solubility of your 5-Chloro-triazolo[4,3-A]pyrazine derivative changes with pH.
Materials:
-
Your 5-Chloro-triazolo[4,3-A]pyrazine derivative
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of your compound to each vial containing a different pH buffer. The goal is to have undissolved solid remaining at the end of the experiment.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.
-
Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method to prepare an amorphous solid dispersion, which can significantly enhance solubility.
Materials:
-
Your 5-Chloro-triazolo[4,3-A]pyrazine derivative
-
A suitable polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC), or Soluplus®)[8][9]
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the calculated amounts of your compound and the polymer in the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and with gentle heating.
-
Once the solvent is removed and a solid film or powder is formed, scrape the solid from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterize the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
-
Evaluate the dissolution rate of the solid dispersion compared to the crystalline drug.
Data Presentation
Table 1: Illustrative pH-Solubility Profile of a Hypothetical 5-Chloro-triazolo[4,3-A]pyrazine Derivative
| pH | Solubility (µg/mL) |
| 2.0 | 550.8 |
| 4.0 | 275.4 |
| 6.0 | 25.1 |
| 7.4 | 5.2 |
| 8.0 | 4.8 |
| 10.0 | 4.5 |
Table 2: Comparison of Dissolution Rates for a Hypothetical 5-Chloro-triazolo[4,3-A]pyrazine Derivative and its Formulations
| Formulation | Time to 80% Dissolution (minutes) |
| Crystalline Drug | > 120 |
| Micronized Drug | 60 |
| 1:3 Drug:PVP K30 Solid Dispersion | 15 |
| 1:1 Drug:Succinic Acid Co-crystal | 25 |
Visualizations
Caption: Workflow for addressing solubility issues of 5-Chloro-triazolo[4,3-A]pyrazine derivatives.
Caption: Mechanism of solubility enhancement by amorphous solid dispersion.
References
- 1. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
Overcoming stability issues with 5-Chloro-triazolo[4,3-A]pyrazine
Welcome to the technical support center for 5-Chloro-triazolo[4,3-A]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming stability challenges with this versatile scaffold. Our goal is to equip you with the knowledge to anticipate and resolve issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 5-Chloro-triazolo[4,3-A]pyrazine?
A1: 5-Chloro-triazolo[4,3-A]pyrazine is a relatively stable compound under anhydrous conditions at low temperatures. However, its stability can be compromised by:
-
Hydrolysis: The chloro-substituent is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of the corresponding hydroxylated species.
-
Photodegradation: Like many heterocyclic compounds, prolonged exposure to UV light can lead to decomposition. Studies on other triazine-type herbicides have shown that photodegradation can involve the loss of side-chains and substitution of heteroatoms with hydroxyl groups.[1]
-
Thermal Stress: While some substituted triazolopyrazine derivatives exhibit high thermal stability (above 260°C), decomposition can occur at elevated temperatures, especially in the presence of reactive impurities.[2]
-
Reactivity with Nucleophiles: The chloro group is a good leaving group, making the compound reactive towards a wide range of nucleophiles. This is a desired property for synthesis but can be a stability issue if unintended nucleophiles are present.
Q2: How should I properly store and handle 5-Chloro-triazolo[4,3-A]pyrazine to maintain its purity?
A2: Proper storage and handling are critical for preserving the integrity of 5-Chloro-triazolo[4,3-A]pyrazine. We recommend the following:
-
Storage Conditions: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer.[3] Protect from light by using an amber vial or by storing it in a dark place.
-
Handling: Always handle the compound in a well-ventilated area, preferably a fume hood.[4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[4]
-
Solvent Selection: For preparing stock solutions, use anhydrous solvents. If the solution is to be stored, it should be kept at low temperatures and protected from light. The stability in solution is solvent-dependent; aprotic solvents are generally preferred over protic ones to minimize solvolysis.
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Q: I am experiencing low yields in my amination (or other nucleophilic substitution) reaction with 5-Chloro-triazolo[4,3-A]pyrazine. What are the likely causes and how can I improve the outcome?
A: Low yields in nucleophilic substitution reactions with this substrate can often be traced back to several factors. Here is a systematic approach to troubleshooting:
1. Purity of Starting Material:
-
Rationale: Impurities in your 5-Chloro-triazolo[4,3-A]pyrazine can interfere with the reaction. The presence of hydrolyzed byproducts, for instance, means you have less of your active starting material.
-
Troubleshooting Steps:
2. Reaction Conditions:
-
Rationale: The choice of solvent, temperature, and base (if applicable) is crucial for efficient reaction.
-
Troubleshooting Steps:
-
Solvent: Ensure you are using an anhydrous solvent to prevent hydrolysis of the starting material. Aprotic polar solvents like DMF or DMSO can be effective for these types of reactions.
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[7] Conversely, excessive heat can lead to degradation. A systematic temperature screen is recommended.
-
Excess Nucleophile: Using an excess of the nucleophile can drive the reaction to completion.[7][8]
-
3. Formation of Side Products:
-
Rationale: In some cases, side reactions can consume your starting material or desired product. For instance, with certain nucleophiles, substitution can occur at different positions on the triazolopyrazine ring system, leading to a mixture of isomers.[8]
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to identify the formation of any major side products.[5]
-
Structural Characterization: If a significant side product is observed, attempt to isolate and characterize it to understand the competing reaction pathway.
-
Condition Optimization: Adjust reaction conditions (e.g., temperature, solvent, order of addition) to disfavor the formation of the side product.
-
Issue 2: Difficulty in Product Purification
Q: I am struggling to purify the product of my reaction involving 5-Chloro-triazolo[4,3-A]pyrazine. What are some common challenges and effective purification strategies?
A: Purification challenges often arise from the presence of unreacted starting materials, closely related side products, or degradation products.
1. Unreacted Starting Material:
-
Rationale: If the reaction has not gone to completion, separating the product from the starting material can be difficult due to similar polarities.
-
Troubleshooting Steps:
-
Drive the Reaction: Before workup, ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, extend the reaction time or add more of the limiting reagent.
-
Chromatography Optimization: If separation by column chromatography is necessary, screen different solvent systems to achieve better separation. A gradient elution may be required.
-
2. Isomeric Byproducts:
-
Rationale: As mentioned, nucleophilic attack can sometimes occur at different positions, leading to isomers that are challenging to separate.
-
Troubleshooting Steps:
-
Reaction Selectivity: Investigate the reaction mechanism to see if conditions can be altered to favor the formation of the desired isomer. For example, temperature and solvent polarity can influence regioselectivity.
-
Advanced Chromatography: Techniques like preparative HPLC may be necessary for separating closely related isomers.[5]
-
3. Degradation Products:
-
Rationale: If your product or starting material is unstable under the reaction or workup conditions, the resulting degradation products can complicate purification.
-
Troubleshooting Steps:
-
Milder Conditions: Use milder workup procedures. For example, avoid strongly acidic or basic washes if your product is pH-sensitive.[9]
-
Rapid Purification: Minimize the time the product is in solution or on a chromatography column.
-
Experimental Protocols
Protocol 1: Purity Assessment of 5-Chloro-triazolo[4,3-A]pyrazine by HPLC
This protocol provides a general method for assessing the purity of 5-Chloro-triazolo[4,3-A]pyrazine.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile and water. |
Expected Outcome: A pure sample should show a single major peak. The presence of other peaks indicates impurities.
Protocol 2: General Procedure for Amination of 5-Chloro-triazolo[4,3-A]pyrazine
This protocol is a starting point for the synthesis of aminated derivatives.[7][8]
-
To a solution of 5-Chloro-triazolo[4,3-A]pyrazine (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene, DMF), add the desired amine (1.1 to 5 equivalents).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Workflows and Concepts
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-tree diagram for troubleshooting low yields in reactions.
Potential Degradation Pathway: Hydrolysis
Caption: A simplified representation of the potential hydrolysis of 5-Chloro-triazolo[4,3-A]pyrazine.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrazines | Fisher Scientific [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 8. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Amination Reactions on the Triazolopyrazine Core
Welcome to the technical support center for synthetic and medicinal chemists working with the triazolopyrazine scaffold. This guide is designed to provide expert-driven insights and practical, field-tested solutions to common challenges encountered during amination reactions. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success, helping you to not only solve immediate problems but also to build a robust understanding of this unique heterocyclic system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries that researchers often have when first approaching C-N bond formation on the triazolopyrazine core.
Q1: What are the primary methods for aminating a halogenated triazolopyrazine core?
There are two principal pathways for aminating a triazolopyrazine core, primarily depending on the substrate and the desired regioselectivity:
-
Metal-Free Nucleophilic Aromatic Substitution (SNAr): This is a straightforward and commonly successful method, especially for halogenated triazolopyrazines.[1][2][3] The reaction typically involves treating a chloro- or bromo-triazolopyrazine with an excess of a primary or secondary amine.[1][2] These reactions can often be run at room temperature without the need for a catalyst, sometimes using the liquid amine itself as the solvent.[1][2][3] The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, making it susceptible to SNAr reactions.[4][5][6]
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This powerful method is a mainstay for forming C-N bonds in modern organic synthesis.[7][8] It is particularly useful for less reactive aryl halides or when using more complex amines. The reaction requires a palladium precursor, a suitable phosphine ligand, and a base.[9][10] While broadly applicable, this method can be sensitive to the choice of catalyst, ligand, base, and solvent, and may require careful optimization for the specific triazolopyrazine substrate.[9][11]
Q2: I'm trying to substitute a chlorine atom at the 5-position, but my amine is adding to a different position on the ring. Why is this happening?
This is the most critical and frequently encountered challenge when working with 5-halogenated 1,2,4-triazolo[4,3-a]pyrazines. Instead of the expected direct substitution at the carbon bearing the halogen (ipso-substitution), the reaction often proceeds via a tele-substitution pathway, leading to the 8-amino product.[1][3]
This phenomenon has been studied and is a known reactivity pattern for this specific scaffold.[1] In many reported cases, reacting a 5-chloro-triazolopyrazine with a primary amine results exclusively in the 8-amino isomer, with no detectable amount of the 5-amino product.[1][2]
Diagram: The Ipso vs. Tele-Substitution Challenge The following diagram illustrates the common experimental observation where the observed product is not the one expected from a direct substitution.
Caption: Expected vs. Observed Amination Products.
Q3: What is tele-substitution and what is the proposed mechanism for the triazolopyrazine core?
Tele-substitution is a reaction in which a nucleophile attacks a remote, unsubstituted position of the ring, leading to the displacement of a leaving group from a different position. For the 1,2,4-triazolo[4,3-a]pyrazine system, a plausible mechanism has been proposed by Korsik et al.[1][3] While a detailed quantum mechanical treatment is complex, the proposed pathway generally involves a series of steps that circumvent a direct attack at the 5-position. The mechanism highlights how the electronic properties of the fused heterocyclic system direct the nucleophile to the C-8 position. Conditions that were found to favor this pathway include using more nucleophile, softer nucleophiles, less polar solvents, and larger halogens on the electrophile.[12][13]
Part 2: Troubleshooting Guide for Specific Issues
This section provides a deeper dive into specific experimental problems, offering causal explanations and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Low reactivity can be a frustrating roadblock. The approach to solving this issue depends heavily on the reaction type.
Diagram: Troubleshooting Low Conversion Use this decision tree to diagnose and resolve low-yield amination reactions.
Caption: Decision Tree for Low-Yield Reactions.
Causality & Solutions for Metal-Free SNAr:
-
Insufficient Nucleophilicity: The reaction rate is directly tied to the nucleophilic strength of the amine. Highly hindered amines (e.g., diisopropylamine) or electron-deficient anilines will react much slower than simple primary alkylamines.
-
Solution: If possible, switch to a less hindered or more electron-rich amine. If the amine is fixed, more forcing conditions are required.
-
-
Reaction Conditions: While many reactions proceed at room temperature, less reactive amines may require heat.
-
Stoichiometry: The use of excess amine can significantly accelerate the reaction.[1][2]
Causality & Solutions for Buchwald-Hartwig Amination:
-
Catalyst Inactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel is a common cause of failure.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble the reaction under an inert atmosphere (argon or nitrogen). Using air-stable pre-catalysts (e.g., G3 or G4 palladacycles) can also improve reliability over sources like Pd(OAc)₂.[11]
-
-
Incorrect Base: The base plays a crucial role in deprotonating the amine. However, a base that is too strong can lead to side reactions or degradation of sensitive functional groups.[9][10]
-
Solution: Sodium tert-butoxide (NaOtBu) is a common strong base, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective and better tolerated.[10] A base screen is highly recommended during optimization.
-
-
Suboptimal Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Aryl chlorides, in particular, can be challenging substrates that require highly active, electron-rich, and sterically hindered ligands.[9][14][15]
-
Solution: Screen a panel of modern Buchwald-Hartwig ligands. For challenging couplings, ligands like SPhos, XPhos, or DavePhos are excellent starting points.[11]
-
Problem 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates competing reaction pathways.
-
Hydrodehalogenation: This is the replacement of the halogen with a hydrogen atom. In Buchwald-Hartwig reactions, this can arise from a side reaction involving β-hydride elimination from the amide intermediate.[7]
-
Solution: This is often ligand-dependent. Switching to a more sterically hindered ligand can disfavor this pathway by promoting reductive elimination.
-
-
Disproportionation Products: In some cases, unexpected side products have been observed that may result from a disproportionation reaction.[12][13]
-
Solution: Characterize the side product thoroughly using HRMS and 2D NMR to understand its structure.[16] Adjusting reaction concentration, temperature, or stoichiometry may help minimize its formation.
-
-
Products from Ring-Rearrangement: The triazolopyrazine scaffold can potentially undergo rearrangements under certain conditions, such as a triazole–imidazole rearrangement, though this was not observed in several studies focusing on room-temperature amination.[1]
-
Solution: Stick to milder reaction conditions (e.g., room temperature) to avoid providing the energy required for such rearrangements.
-
Problem 3: Difficult Purification
The introduction of an amine functionality can significantly alter the polarity of the molecule, sometimes complicating purification.
-
High Polarity: Aminated products are often basic and can stick to silica gel, leading to streaking and poor separation during column chromatography.
-
Solution 1: Add a small amount of a basic modifier to the eluent system. Typically, 1-2% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system to improve peak shape and recovery.
-
Solution 2: If silica gel proves problematic, consider alternative stationary phases. Reversed-phase HPLC (C18) is an excellent alternative for purifying polar, basic compounds and has been successfully used for aminated triazolopyrazines.[1][17]
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.
Protocol 1: General Procedure for Metal-Free SNAr Amination
This protocol is based on a simplified and effective method for generating 8-amino-triazolopyrazines.[1][3]
-
Reaction Setup: In a clean vial, dissolve the 5-chloro-3-aryl-[1][9][12]triazolo[4,3-a]pyrazine (1.0 eq) in the desired liquid primary amine (used as solvent, approx. 10-20 equivalents). If the amine is a solid, dissolve it and the starting material in an inert solvent like Toluene or Dioxane.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction may reach completion in 6-16 hours.[1][2]
-
Workup: Once the starting material is consumed, remove the excess amine/solvent under reduced pressure.
-
Purification: Purify the crude residue by silica flash column chromatography.
-
Pro-Tip: Pre-adsorb the crude material onto a small amount of silica gel for cleaner loading. Use a gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol. Add 1% triethylamine to the eluent to prevent streaking.
-
-
Characterization: Combine pure fractions and confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Use 2D NMR techniques (COSY, HMBC, ROESY) to unambiguously confirm the C-8 substitution.[3][16]
Table 1: Example SNAr Reaction Conditions & Yields Data synthesized from literature reports for the amination of 5-chloro-3-(4-chlorophenyl)-[1][9][12]triazolo[4,3-a]pyrazine.[1]
| Amine | Equivalents | Temperature | Time (h) | Yield (%) |
| Phenethylamine | ~10 | Room Temp | 16 | 82 |
| Propylamine | ~10 | Room Temp | 6 | ~75 (est.) |
| Isopentylamine | ~10 | Room Temp | 16 | 87 |
| tert-Butylamine | ~10 | Room Temp | 16 | 65 |
Protocol 2: General Procedure for Screening Buchwald-Hartwig Conditions
This protocol provides a framework for optimizing a palladium-catalyzed amination. It is best performed in parallel using a multi-well reaction block.
-
Inert Atmosphere: Place vials containing stir bars into a reaction block and dry under vacuum with heating. Backfill with an inert gas (Argon or Nitrogen).
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (e.g., 5-chloro-triazolopyrazine, 1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 2.0 eq).
-
Addition of Amine & Solvent: Add the amine (1.2-1.5 eq) and the degassed solvent (e.g., Toluene or Dioxane).
-
Reaction Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C).
-
Monitoring & Analysis: After the specified time (e.g., 12-24 h), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, filter, and analyze by LC-MS to determine conversion and identify the most promising conditions.
-
Scale-up & Purification: Once optimal conditions are identified, perform the reaction on a larger scale and purify as described in Protocol 1.
References
- 1. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Triazolopyrazine Synthesis
Welcome to the technical support center for triazolopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and in-depth answers to common challenges encountered during the synthesis of 1,2,4-triazolo[4,3-a]pyrazines. Our goal is to help you minimize byproduct formation, optimize reaction conditions, and improve the overall yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to triazolopyrazines and what are their potential pitfalls?
A1: The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a valuable pharmacophore, and several synthetic routes are employed for its construction. Two prevalent methods involve the cyclization of a hydrazinopyrazine intermediate with a one-carbon electrophile (e.g., orthoesters, carboxylic acids) and the late-stage functionalization of a pre-formed triazolopyrazine core.
-
Cyclization of Hydrazinopyrazines: This is a classical and widely used approach. The key intermediate, a 2-hydrazinopyrazine, is typically synthesized from a corresponding 2-chloropyrazine and hydrazine hydrate. The subsequent cyclization with a carboxylic acid or its derivative closes the triazole ring. A potential pitfall in the initial step is the formation of N,N-disubstituted hydrazine byproducts if the reaction conditions are not carefully controlled. In the cyclization step, incomplete reaction or side reactions related to the functional groups on the carboxylic acid can occur.
-
Late-Stage Functionalization (LSF): This modern approach is particularly useful for creating analogues of a core triazolopyrazine structure.[1] LSF often employs radical chemistry, such as photoredox catalysis, to introduce substituents onto the heterocyclic core.[1] A significant challenge with LSF is the potential for non-selective reactions, leading to a mixture of constitutional isomers. Additionally, radical disproportionation reactions can lead to unexpected byproducts, such as dechlorinated species.[1]
Q2: I am observing a significant amount of a hydroxylated byproduct instead of my desired ether-substituted triazolopyrazine. What is the likely cause and how can I prevent it?
A2: This issue often arises when performing a nucleophilic substitution on a chloro-triazolopyrazine with an alcohol under basic conditions, especially when using a fluorinated alcohol. The formation of the hydroxylated byproduct is likely due to the competitive nucleophilic attack of hydroxide ions present in the reaction mixture.[1]
Causality: The strong inductive effect of fluorine atoms in fluorinated alcohols decreases the nucleophilicity of the corresponding alkoxide. This reduced reactivity can make the hydroxide ion a more competitive nucleophile, leading to the formation of the undesired hydroxylated side product.[1]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and dry all glassware thoroughly. The presence of water can be a source of hydroxide ions.
-
Choice of Base: Employ a non-hydroxide base to generate the alkoxide. A strong, non-nucleophilic base like sodium hydride (NaH) is a suitable alternative to potassium hydroxide (KOH).
-
Use of Crown Ethers: The addition of a crown ether, such as 18-crown-6, can help to solubilize the alkoxide and enhance its nucleophilicity, favoring the desired reaction pathway.[1][2]
Q3: My late-stage functionalization reaction is yielding dechlorinated byproducts. What is the mechanism behind this and how can I minimize it?
A3: The formation of dechlorinated byproducts during late-stage functionalization, particularly those involving radical chemistry, is often attributed to a radical disproportionation mechanism.[1]
Mechanism:
-
A radical is added to the triazolopyrazine scaffold, generating a resonance-stabilized radical intermediate.
-
If this intermediate has a sufficient lifetime, one molecule of the intermediate can abstract a hydrogen atom from another, leading to one molecule of the desired product and a dihydro intermediate.
-
This dihydro intermediate can then lose HCl to yield the dechlorinated byproduct.[1]
Troubleshooting Guides
Issue 1: Formation of N,N-disubstituted Byproducts in Hydrazine Reactions
-
Symptom: You observe a significant amount of a byproduct with a mass corresponding to the addition of two pyrazine units to a single hydrazine molecule.
-
Cause: This typically occurs during the synthesis of the hydrazinopyrazine intermediate from a chloropyrazine and hydrazine. If the molar ratio of hydrazine to the chloropyrazine is too low, a second molecule of the chloropyrazine can react with the newly formed hydrazinopyrazine.
-
Troubleshooting & Optimization:
-
Molar Ratio: Increase the molar excess of hydrazine hydrate to the chloropyrazine. A ratio of 1.2:1 (amine:aldehyde) has been shown to improve the purity of the target product in similar reactions.[3][4]
-
Slow Addition: Add the chloropyrazine solution dropwise to the hydrazine solution at a low temperature to maintain a high effective concentration of hydrazine throughout the reaction.
-
Temperature Control: Maintain a low reaction temperature (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions.[4]
-
Issue 2: Incomplete Cyclization to Form the Triazole Ring
-
Symptom: Your reaction mixture contains a significant amount of the uncyclized hydrazinopyrazine intermediate.
-
Cause: The conditions for the cyclization reaction may not be optimal. This could be due to insufficient temperature, incorrect choice of cyclizing agent or solvent, or deactivation of the starting material.
-
Troubleshooting & Optimization:
-
Temperature: For cyclizations using reagents like phosphorus oxychloride (POCl₃), ensure the reaction is heated sufficiently (e.g., 80 °C) for an adequate duration.[3][4]
-
Microwave Chemistry: Consider using microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with fewer byproducts.[5]
-
Alternative Cyclizing Agents: If using a carboxylic acid, consider converting it to a more reactive species like an acid chloride or using a coupling agent. For cyclization with orthoesters, ensure anhydrous conditions as water can hydrolyze the orthoester.
-
Experimental Protocols
Protocol 1: Minimizing Hydroxylated Byproduct Formation in Ether Synthesis
This protocol describes the synthesis of an ether-substituted triazolopyrazine from a chloro-triazolopyrazine and an alcohol, with measures to minimize the formation of the corresponding hydroxylated byproduct.
Materials:
-
Chloro-triazolopyrazine starting material
-
Desired primary alcohol (e.g., 2-phenylethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
18-crown-6
Procedure:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.2 equivalents) and anhydrous toluene.
-
Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add the chloro-triazolopyrazine (1 equivalent) and 18-crown-6 (0.1 equivalents) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica flash chromatography.[1][6]
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydroxylated Byproduct (%) |
| 1 | KOH | Toluene | 100 | 60 | 35 |
| 2 | NaH | Anhydrous Toluene | 80 | 85 | <5 |
| 3 | K₂CO₃ | DMF | 120 | 70 | 20 |
| 4 | NaH / 18-crown-6 | Anhydrous Toluene | 80 | 92 | <2 |
Data is illustrative and based on general principles of organic synthesis.
Visualizations
Diagram 1: Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting common byproduct issues.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-triazolo[4,3-a]pyrazine
Welcome to the technical support center for the synthesis of 5-Chloro-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction efficiency and overcome common challenges encountered during synthesis.
Introduction to the Synthesis
The synthesis of 5-Chloro-triazolo[4,3-a]pyrazine is a crucial step in the development of various pharmaceutical agents. The most common and direct route involves a two-step process: first, the synthesis of the key intermediate, 2-hydrazinyl-5-chloropyrazine, followed by its cyclization to form the desired triazolopyrazine ring system. While seemingly straightforward, this synthesis pathway is nuanced, with several factors that can significantly impact yield and purity. This guide will provide a detailed, troubleshooting-focused approach to empower you in optimizing your experimental outcomes.
The primary reaction sequence is outlined below:
Caption: General two-step synthesis of 5-Chloro-triazolo[4,3-a]pyrazine.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the synthesis of 5-Chloro-triazolo[4,3-a]pyrazine.
Step 1: Synthesis of 2-hydrazinyl-5-chloropyrazine
Q1: My reaction to form 2-hydrazinyl-5-chloropyrazine from 2,5-dichloropyrazine is sluggish or incomplete. What are the likely causes and how can I fix this?
A1: An incomplete or slow reaction in the synthesis of the hydrazinyl intermediate can often be attributed to several factors:
-
Insufficient Reaction Temperature: The nucleophilic aromatic substitution of a chlorine atom on the electron-deficient pyrazine ring by hydrazine is temperature-dependent.
-
Solution: Ensure your reaction mixture is refluxing at the appropriate temperature for your chosen solvent (e.g., ethanol, isopropanol). Monitor the internal temperature of the reaction if possible. For less reactive substrates, a higher boiling point solvent like n-butanol might be beneficial.
-
-
Poor Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time, especially if not stored properly.
-
Solution: Use a fresh, unopened bottle of hydrazine hydrate if possible. If you suspect your reagent has degraded, you can try using a larger excess. However, be mindful that this will complicate the work-up.
-
-
Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized concentration gradients can form, leading to an incomplete reaction.
-
Solution: Use a magnetic stir bar that is appropriately sized for your reaction flask and ensure vigorous stirring throughout the reaction. For larger scale reactions, mechanical stirring is recommended.
-
Q2: I am observing the formation of significant byproducts during the synthesis of 2-hydrazinyl-5-chloropyrazine. What are these byproducts and how can I minimize them?
A2: A common byproduct in this reaction is the di-substituted pyrazine, where both chlorine atoms have been displaced by hydrazine.
-
Causality: The formation of the di-hydrazinyl pyrazine is favored by a high concentration of hydrazine and prolonged reaction times.
-
Minimization Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of hydrazine hydrate. While an excess is necessary to drive the reaction, a very large excess will promote di-substitution. A 2-3 fold excess is a good starting point.
-
Monitor the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the starting 2,5-dichloropyrazine is consumed, proceed with the work-up to avoid further reaction.
-
Temperature Control: Running the reaction at a slightly lower temperature for a longer period can sometimes favor the mono-substitution product.
-
| Parameter | Recommendation for Mono-substitution | Rationale |
| Hydrazine Hydrate Stoichiometry | 2-3 equivalents | Drives the reaction to completion while minimizing di-substitution. |
| Reaction Monitoring | Frequent TLC analysis | Prevents over-reaction and formation of the di-substituted byproduct. |
| Temperature | Controlled reflux | Ensures a steady reaction rate without excessive byproduct formation. |
Step 2: Cyclization to 5-Chloro-triazolo[4,3-a]pyrazine
Q3: My cyclization reaction of 2-hydrazinyl-5-chloropyrazine with triethyl orthoformate is giving a low yield of the desired product. What could be going wrong?
A3: Low yields in the cyclization step are a common hurdle. Here are the primary culprits and their solutions:
-
Presence of Moisture: Triethyl orthoformate is highly sensitive to moisture and will readily hydrolyze to ethyl formate and ethanol, rendering it ineffective for the cyclization.[1]
-
Solution: Ensure all your glassware is oven-dried before use. Use anhydrous solvents (toluene is a good choice as it can be dried effectively). Handle triethyl orthoformate under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Ineffective Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is crucial for this reaction.
-
Solution: Ensure you are using a catalytic amount (typically 0.05-0.1 equivalents) of a suitable acid catalyst. If your p-TsOH is old, it may have absorbed water; consider using a fresh supply.
-
-
Suboptimal Reaction Conditions: The reaction requires elevated temperatures to drive the cyclization and remove the ethanol byproduct.
-
Solution: The reaction is typically run at reflux in a solvent like toluene. Using a Dean-Stark apparatus can be beneficial to remove the ethanol and water formed during the reaction, thus driving the equilibrium towards the product.
-
Q4: I am seeing an unexpected side product in my cyclization reaction. What could it be?
A4: A potential side reaction when using triethyl orthoformate is the N-ethylation of the starting material or the product.[2]
-
Causality: Under acidic conditions and at elevated temperatures, triethyl orthoformate can act as an ethylating agent.
-
Identification and Mitigation:
-
Characterization: This byproduct can be identified by NMR and mass spectrometry, which will show the addition of an ethyl group.
-
Mitigation:
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Temperature: While reflux is necessary, excessively high temperatures for prolonged periods can increase the rate of N-ethylation.
-
Alternative Reagents: If N-ethylation is a persistent issue, consider alternative cyclizing agents such as formic acid or dimethylformamide-dimethyl acetal (DMF-DMA).
-
-
Caption: Common issues leading to low yield in the cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final 5-Chloro-triazolo[4,3-a]pyrazine product?
A1: The purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization is often the most effective method for obtaining highly pure material. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If the reaction has produced significant byproducts, column chromatography on silica gel is necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.
-
Acid-Base Extraction: An acidic workup can be employed to remove any remaining basic starting materials or byproducts. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). Be cautious, as the product itself has basic nitrogens and may partition into the aqueous layer if the acid is too concentrated. Follow this with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst.
Q2: How should I store the 2-hydrazinyl-5-chloropyrazine intermediate?
A2: Hydrazine derivatives can be sensitive to air and light. It is best to use the 2-hydrazinyl-5-chloropyrazine intermediate as soon as possible after its synthesis. If storage is necessary, it should be kept in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. Refrigeration is recommended for longer-term storage.
Q3: Can I use other orthoesters for the cyclization reaction?
A3: Yes, other orthoesters can be used, which will result in a different substituent at the 3-position of the triazole ring. For example, using triethyl orthoacetate will introduce a methyl group at the 3-position. The reactivity of the orthoester may vary, and optimization of the reaction conditions may be necessary.
Q4: How can I effectively monitor the progress of my reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both steps of the synthesis.[2][3]
-
Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50 v/v).
-
Visualization: The spots can be visualized under UV light (254 nm).
-
Interpretation: The starting material spot should gradually disappear as the product spot appears and intensifies. This allows you to determine when the reaction is complete and avoid unnecessary heating or side reactions.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2][4]
Experimental Protocols
Synthesis of 2-hydrazinyl-5-chloropyrazine
-
To a solution of 2,5-dichloropyrazine (1.0 eq) in ethanol (5-10 mL per gram of starting material), add hydrazine hydrate (2.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or used directly in the next step if it is sufficiently pure.
Synthesis of 5-Chloro-triazolo[4,3-a]pyrazine
-
To a solution of 2-hydrazinyl-5-chloropyrazine (1.0 eq) in anhydrous toluene (10-20 mL per gram of starting material), add triethyl orthoformate (2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux, preferably with a Dean-Stark apparatus to remove ethanol and water.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
- 2. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Technical Support Center: Resolving Inconsistencies in Biological Assays with 5-Chloro-triazolo[4,3-A]pyrazine and its Derivatives
Welcome to the technical support center for 5-Chloro-triazolo[4,3-A]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during biological assays. As a versatile scaffold for synthesizing a new generation of kinase inhibitors and other targeted therapeutics, understanding its behavior in experimental systems is crucial for reproducible and reliable data.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and field-proven insights to ensure the integrity of your research.
Introduction to 5-Chloro-triazolo[4,3-A]pyrazine
The 5-Chloro-triazolo[4,3-A]pyrazine core is a privileged heterocyclic structure that serves as a foundational scaffold for a multitude of small molecule inhibitors. Its derivatives have shown significant promise in targeting various protein kinases, including c-Met and VEGFR-2, and have been investigated for their potential in treating a range of diseases from cancer to malaria.[1][2] The chemical properties of this scaffold, however, can present challenges in biological assays, leading to inconsistencies if not handled correctly. This guide will address these potential issues head-on.
Compound Handling and Storage: The Foundation of Reproducibility
Inconsistencies in experimental results often originate from the very first step: compound handling. The physicochemical properties of 5-Chloro-triazolo[4,3-A]pyrazine and its derivatives, particularly their solubility, can significantly impact assay performance.[3][4]
Frequently Asked Questions (FAQs): Compound Handling
Q1: What is the best solvent for dissolving 5-Chloro-triazolo[4,3-A]pyrazine and its derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of 5-Chloro-triazolo[4,3-A]pyrazine and its derivatives.[5] However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can induce cytotoxicity and other off-target effects.[6][7]
Q2: What is the recommended final concentration of DMSO in cell-based assays?
A2: For most cell lines, the final concentration of DMSO should be kept below 0.5%, with many sensitive primary cells requiring concentrations below 0.1%.[5] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[8]
Q3: My compound precipitates when I dilute my DMSO stock in aqueous buffer. How can I prevent this?
A3: This is a common issue with hydrophobic compounds.[9] To mitigate precipitation, you can try several approaches:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in solubilization.
-
Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can improve solubility.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate in stock solution | Compound has low solubility in DMSO at the desired concentration. | Prepare a less concentrated stock solution. Gentle warming and sonication may also help. |
| Cloudiness or precipitate upon dilution in media | Compound has "crashed out" of solution due to low aqueous solubility. | Perform dilutions in a stepwise manner with vigorous mixing. Consider pre-warming the aqueous buffer. |
| Inconsistent results at high concentrations | Compound may be precipitating at higher doses in the assay plate. | Visually inspect the wells under a microscope for any signs of precipitation. Determine the kinetic solubility of your compound in the final assay buffer. |
Protocol: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of your 5-Chloro-triazolo[4,3-A]pyrazine derivative.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Gently vortex and, if necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your final assay buffer or cell culture medium to achieve the desired concentrations.
-
Ensure thorough mixing at each dilution step.
-
Inconsistencies in In Vitro Kinase Assays
Derivatives of 5-Chloro-triazolo[4,3-A]pyrazine are often evaluated for their ability to inhibit specific kinases. Inconsistencies in IC50 values are a common challenge in these assays.[10]
Frequently Asked Questions (FAQs): In Vitro Kinase Assays
Q1: My IC50 values for the same compound vary significantly between experiments. What could be the cause?
A1: IC50 variability can stem from several factors, including inconsistent reagent preparation, slight variations in incubation times, and the specific kinase assay format used.[11] For ATP-competitive inhibitors, the concentration of ATP in the assay is a critical factor that can shift IC50 values.[12]
Q2: I am observing high background signal in my kinase assay. How can I reduce it?
A2: High background can be caused by auto-phosphorylation of the kinase or non-specific binding of the detection antibody. Optimizing the concentrations of the kinase, substrate, and ATP can help. Additionally, ensuring the purity of your recombinant kinase is essential.
Troubleshooting Guide: Inconsistent IC50 Values in Kinase Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent ATP concentration. | Use a consistent, well-documented ATP concentration, ideally close to the Km of the kinase.[12] |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| No inhibition observed | Incorrect kinase or substrate. | Verify the identity and activity of your kinase and substrate. |
| Compound instability in assay buffer. | Assess the stability of your compound in the assay buffer over the time course of the experiment. | |
| Steep or shallow dose-response curve | Compound precipitation at high concentrations or assay artifacts. | Check for compound solubility and run controls to test for assay interference. |
Diagram: Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Resolving Issues in Cell-Based Assays
Cell-based assays are critical for evaluating the biological effects of 5-Chloro-triazolo[4,3-A]pyrazine derivatives in a more physiologically relevant context. However, these assays introduce additional complexities, such as cellular uptake and off-target effects.[13][14]
Frequently Asked Questions (FAQs): Cell-Based Assays
Q1: My compound shows high cytotoxicity at concentrations where I don't expect to see inhibition of my target. What could be happening?
A1: This could be due to off-target effects, where the compound interacts with other cellular components, or it could be a result of non-specific cytotoxicity.[15][16] It is also possible that the compound is not effectively entering the cells to engage its intended target.[13]
Q2: How can I differentiate between on-target and off-target effects?
A2: A good strategy is to use a multi-pronged approach:
-
Use a structurally related but inactive control compound: This can help identify effects that are not due to the specific pharmacophore.
-
Knockdown or knockout of the target protein: If the compound's effect is diminished in cells lacking the target, it provides strong evidence for on-target activity.
-
Perform a broader kinase panel screen: This can identify other kinases that your compound may be inhibiting.[17]
Q3: My results from a cell viability assay (e.g., MTT) are not consistent. What are the common pitfalls?
A3: Inconsistent results in MTT and similar metabolic assays can be caused by a number of factors, including variable cell seeding density, interference of the compound with the assay reagents, and the metabolic state of the cells.[18][19]
Troubleshooting Guide: Unexpected Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity at all concentrations | DMSO toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line.[20] |
| Compound has general cytotoxic effects. | Run a counter-screen with a different cell line to assess specificity. | |
| Cytotoxicity does not correlate with target inhibition | Off-target effects. | Perform a kinase panel screen and use target engagement assays.[21] |
| Poor cellular uptake. | Use cellular thermal shift assays (CETSA) or similar methods to confirm target engagement in cells.[22] |
Diagram: Decision Tree for Investigating Unexpected Cytotoxicity
Caption: Decision tree for unexpected cytotoxicity.
Protocol: Standard MTT Cell Viability Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 5-Chloro-triazolo[4,3-A]pyrazine derivative in complete culture medium.
-
Remove the old medium from the cells and add the compound-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.[23]
-
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. icr.ac.uk [icr.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Scaffolds: Benchmarking 5-Chloro-triazolo[4,3-A]pyrazine
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in biologically active compounds. These structures possess the ideal geometry and functionality to interact with multiple, distinct biological targets. The[1][2][3]triazolo[4,3-a]pyrazine core is a quintessential example of such a scaffold, demonstrating a wide spectrum of activities ranging from anticancer and antimalarial to antidiabetic and antimicrobial.[3][4][5][6]
This guide provides an in-depth comparison of the 5-Chloro-triazolo[4,3-a]pyrazine scaffold against other prominent heterocyclic systems. We will delve into its unique chemical properties, synthetic versatility, and biological applications, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on its strategic value in drug discovery programs.
The Protagonist: A Profile of 5-Chloro-triazolo[4,3-a]pyrazine
The 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine is more than just a member of this privileged family; it is a versatile synthetic intermediate. The chlorine atom at the 5-position is not merely a substituent but a reactive handle, opening a gateway to extensive chemical diversification and library synthesis.[7][8]
Chemical Structure and Physicochemical Properties
The fused bicyclic system imparts a rigid, planar geometry, which is often advantageous for fitting into the active sites of proteins. Its key physicochemical properties are summarized below.
Diagram 1: Core Structure of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine
Caption: Structure of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₄ | [9][10] |
| Molecular Weight | 154.56 g/mol | [9] |
| XLogP3-AA (Predicted) | 1.1 | [10] |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Synthesis and Unique Reactivity
The triazolo[4,3-a]pyrazine core is typically synthesized via the condensation and subsequent cyclization of a hydrazinylpyrazine precursor with an appropriate one-carbon unit, such as triethyl orthoformate.[11] The subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃), yields the 5-chloro derivative.[4][12]
The true synthetic value of this molecule lies in the reactivity of the 5-chloro group. The electron-withdrawing nature of the fused triazole ring and the pyrazine nitrogens activates the C5 position for nucleophilic aromatic substitution (SNAr). However, a fascinating and synthetically powerful reactivity pattern has been observed. While some nucleophiles perform a direct ipso-substitution at C5, many primary amines preferentially attack the C8 position in a process known as tele-substitution.[7] This occurs via a proposed addition-elimination mechanism involving the entire heterocyclic system, offering an alternative and often regioselective route for functionalization.[7]
Diagram 2: Synthetic Utility and Regioselectivity
Caption: Reactivity of the 5-chloro scaffold leading to diverse libraries.
Comparative Analysis: Benchmarking Against Established Scaffolds
To fully appreciate the utility of 5-Chloro-triazolo[4,3-a]pyrazine, we compare it to three other widely recognized heterocyclic scaffolds: the bioisosteric Purine , the competitive Imidazo[1,2-a]pyridine , and the CNS-active Benzodiazepine .
Diagram 3: Comparison of Core Heterocyclic Scaffolds
Caption: Core structures of the compared heterocyclic scaffolds.
Triazolopyrazine vs. Purine
The purine ring is nature's quintessential nitrogen heterocycle, forming the backbone of nucleobases. The triazolopyrimidine and triazolopyrazine scaffolds are often considered purine isosteres, where a carbon atom is replaced by a nitrogen atom, altering the electronic properties and hydrogen bonding capacity while maintaining a similar overall shape.[13][14][15][16]
-
Structural & Physicochemical: Both are planar, aromatic, bicyclic systems rich in nitrogen. The triazolopyrazine core has a different arrangement of hydrogen bond acceptors, which can lead to novel binding interactions compared to a purine analog.
-
Synthetic Accessibility: While purine chemistry is well-established, building substituted purines can be complex. The triazolopyrazine scaffold, particularly from the 5-chloro intermediate, offers straightforward and often regioselective routes to rapid library generation.
-
Target Space & Application: Purines are famous for targeting kinases, polymerases, and GPCRs (e.g., adenosine receptors). Triazolopyrazines have shown significant overlap, proving to be excellent kinase inhibitors (c-Met, VEGFR-2, JAK1) and DPP-IV inhibitors (the antidiabetic drug Sitagliptin).[2][5][17][18] The altered electronics can sometimes provide superior selectivity or overcome resistance mutations.
Triazolopyrazine vs. Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is another highly "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibitors.[1] It competes directly with triazolopyrazine in this chemical space.
-
Structural & Physicochemical: Both are fused bicyclic heteroaromatics of similar size. The imidazopyridine has one fewer nitrogen atom, which can render it slightly less polar and more metabolically stable in some contexts.
-
Synthetic Accessibility: Synthesis is typically straightforward, often involving the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction), making it highly accessible.
-
Target Space & Application: The target space shows significant overlap, with a heavy focus on kinases (e.g., p38 MAP kinase, VEGFR).[1][19][20] The choice between scaffolds often comes down to empirical data, specific binding pocket interactions, and intellectual property considerations.
Triazolopyrazine vs. Benzodiazepine
This comparison highlights the diversity of heterocyclic scaffolds. Benzodiazepines are non-planar, seven-membered ring systems famous for their modulatory effects on GABAA receptors in the central nervous system (CNS).[21]
-
Structural & Physicochemical: The benzodiazepine core is larger, more flexible, and more lipophilic than the planar triazolopyrazine. This three-dimensional shape is key to its interaction with the allosteric GABAA receptor site.
-
Synthetic Accessibility: Classical synthesis is well-documented, but creating diverse libraries can be more challenging than the simple SNAr chemistry of 5-chloro-triazolopyrazine.[22][23]
-
Target Space & Application: While triazolopyrazines target a broad range of enzymes and receptors, benzodiazepines are heavily focused on CNS targets.[21] However, fusing a triazole ring onto the benzodiazepine core (triazolo-benzodiazepines like Alprazolam) marries the properties of both, creating potent CNS agents.[21][22]
Quantitative Comparison of Biological Activity
To provide a tangible comparison, the table below presents representative inhibitory data for derivatives of these scaffolds against common kinase targets.
| Scaffold Class | Example Compound | Target Kinase | IC₅₀ (nM) | Reference |
| [1][2]triazolo[4,3-a]pyrazine | Compound 17l | c-Met | 26.0 | [2][17] |
| [1][2][3]triazolo[4,3-a]pyrazine | Compound 17l | VEGFR-2 | 2600 | [2][17] |
| Imidazo[1,2-a]pyridine | Analog of HB175 | T. brucei | 5.0 | [20] |
| Triazolopyridine | Compound 5 | p38α | 15 | [1] |
| Purine (analog) | Roscovitine | CDK2 | 400 |
This data is illustrative and compares different compounds against different targets to showcase the potency achievable with each scaffold.
Field-Proven Experimental Protocols
A scaffold's value is directly tied to its synthetic tractability. Below are validated, step-by-step protocols for the synthesis and biological evaluation of triazolopyrazine derivatives.
Protocol: Amine Substitution on 5-Chloro-3-aryl-[1][2][3]triazolo[4,3-a]pyrazine
This protocol describes the tele-substitution of a primary amine onto the C8 position, a common and high-yield reaction for library development.[7]
Materials:
-
5-Chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq)
-
Primary amine (e.g., phenethylamine) (excess, ~25 eq or as solvent)
-
Dichloromethane (DCM) for workup
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a clean vial, dissolve 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine (e.g., 53 mg, 0.20 mmol) in excess liquid amine (e.g., 500 µL). If the amine is solid, it can be dissolved in a suitable solvent like toluene, though neat conditions are often effective.[7]
-
Reaction Execution: Stir the mixture at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, dilute the mixture with DCM and concentrate it under reduced pressure to remove the excess amine.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 8-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry (tele-substitution) is confirmed by 2D NMR techniques like HMBC and ROESY.[8]
Protocol: In Vitro Kinase Inhibition Assay (p38α MAP Kinase Example)
This protocol outlines a luminescent-based assay to determine the IC₅₀ of a test compound.[1]
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense them into the 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the p38α kinase, substrate, and ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Diagram 4: Scaffold-Based Drug Discovery Workflow
Caption: A typical workflow for developing drugs from a privileged scaffold.
Conclusion and Strategic Outlook
The 5-Chloro-triazolo[4,3-a]pyrazine scaffold stands out as a remarkably versatile and potent framework in modern drug discovery. Its comparison with other elite heterocyclic systems reveals its unique advantages:
-
vs. Purines: It offers a bioisosteric alternative with distinct electronic properties and often more straightforward, regioselective synthetic routes for diversification.
-
vs. Imidazopyridines: It is a strong competitor in the kinase inhibitor space, with the choice being dictated by target-specific SAR and intellectual property.
-
vs. Benzodiazepines: It operates in a different chemical space defined by planarity and enzymatic targets, contrasting with the 3D shape and CNS focus of benzodiazepines.
The true strength of the 5-chloro derivative lies in its role as a synthetic linchpin. The ability to leverage both ipso- and tele-substitution pathways provides medicinal chemists with a powerful tool to rapidly explore chemical space and build structure-activity relationships. For research teams looking to develop novel agents against a wide array of biological targets, particularly kinases, the triazolo[4,3-a]pyrazine core represents not just a land of opportunity, but a well-paved road to discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. PubChemLite - 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 11. Synthesis of this compound (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stork: Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development [storkapp.me]
- 20. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of some new substituted triazolo [4,3-a][1,4] benzodiazepine derivatives as potent anticonvulsants. | Semantic Scholar [semanticscholar.org]
The 5-Chloro-triazolo[4,3-A]pyrazine Scaffold: A Comparative Guide to its Validation as a Privileged Pharmacophore in Kinase Inhibition
For researchers, scientists, and drug development professionals, the identification and validation of novel pharmacophores are critical milestones in the quest for new therapeutics. The 5-Chloro-triazolo[4,3-A]pyrazine core has emerged as a promising scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth technical comparison of this pharmacophore against established alternatives, supported by experimental data and detailed protocols to empower your research and development efforts.
Introduction: The Rise of a Privileged Scaffold
The triazolo[4,3-a]pyrazine heterocyclic framework has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the building blocks of DNA and RNA. This bioisosteric relationship allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[1][2] The addition of a chlorine atom at the 5-position enhances its synthetic tractability and provides a key handle for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency and selectivity.[3]
Derivatives of the 5-Chloro-triazolo[4,3-A]pyrazine scaffold have demonstrated significant activity against a variety of kinases implicated in cancer and other diseases, including c-Met, VEGFR-2, and PARP1.[4] This guide will focus on its validation as a pharmacophore for kinase inhibition, comparing its performance with well-established scaffolds such as pyrazolopyrimidines and other purine bioisosteres.
Comparative Analysis: Performance Against Alternative Scaffolds
The validation of a new pharmacophore necessitates a rigorous comparison with existing, well-characterized scaffolds. Here, we present a head-to-head comparison of the 5-Chloro-triazolo[4,3-A]pyrazine scaffold with the widely recognized pyrazolo[3,4-d]pyrimidine core, both targeting the c-Met kinase, a key player in oncology.
Table 1: Comparative in vitro Potency against c-Met Kinase
| Scaffold | Exemplar Compound | c-Met IC50 (nM) | Reference |
| 5-Chloro-triazolo[4,3-A]pyrazine | Compound 17l | 26.0 | [4] |
| Pyrazolo[3,4-b]pyridine | Compound 5a | 4.27 | [5] |
| Pyrazolo[3,4-b]pyridine | Compound 5b | 7.95 | [5] |
Analysis: The data indicates that while the 5-Chloro-triazolo[4,3-A]pyrazine scaffold demonstrates potent nanomolar inhibition of c-Met, certain pyrazolopyridine-based inhibitors can exhibit even greater potency.[4][5] This highlights the importance of scaffold selection and optimization in achieving desired inhibitory activity. However, the triazolopyrazine core offers a distinct chemical space for intellectual property and the potential for improved pharmacokinetic properties.
Experimental Validation: Protocols for the Bench Scientist
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for key experiments used to validate kinase inhibitors. These protocols are designed to be directly implemented in a laboratory setting.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[8]
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol:
-
Prepare Reagents:
-
Prepare 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
Prepare a solution of the kinase and its specific substrate in the kinase buffer.
-
Prepare the ATP solution at the desired concentration in the kinase buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[7]
-
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add 2.5 µL of the test compound dilution or vehicle control.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 to 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[9][11]
Experimental Workflow:
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Reaction and Measurement:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
The Broader Context: Pharmacokinetic Considerations
While in vitro potency is a critical parameter, the ultimate success of a pharmacophore depends on its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Kinase inhibitors based on heterocyclic scaffolds like triazolopyrazines are typically orally administered and are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[12][13] They are often highly bound to plasma proteins.[14]
The pharmacokinetic properties of triazolopyrimidine and purine analogue kinase inhibitors have been studied, and they generally exhibit good oral bioavailability and are extensively metabolized.[12][15][16] Early assessment of the metabolic stability and potential for drug-drug interactions of 5-Chloro-triazolo[4,3-A]pyrazine derivatives is crucial for their advancement as clinical candidates.
Conclusion and Future Directions
The 5-Chloro-triazolo[4,3-A]pyrazine scaffold represents a validated and promising pharmacophore for the development of novel kinase inhibitors. Its bioisosteric relationship to purines, coupled with its synthetic accessibility, makes it an attractive starting point for drug discovery campaigns. While direct comparisons with established scaffolds like pyrazolopyrimidines indicate that further optimization is necessary to achieve best-in-class potency, the unique chemical space offered by the triazolopyrazine core provides ample opportunity for the development of novel therapeutics with improved properties.
Future research should focus on expanding the SAR of this scaffold against a wider range of kinases, as well as conducting in-depth pharmacokinetic and in vivo efficacy studies to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-triazolo[4,3-a]pyrazine Analogs in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its rigid, planar nature and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with various biological targets, making it a focal point in the development of novel therapeutics.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 5-chloro-triazolo[4,3-a]pyrazine, a key intermediate that allows for extensive chemical exploration. We will delve into how modifications on this scaffold influence activity against different biological targets, supported by experimental data and protocols.
The 5-chloro substituent serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce a wide array of functional groups. This strategic placement of a reactive group is fundamental to building chemical libraries for SAR studies. The subsequent sections will compare analogs based on their therapeutic targets, highlighting the subtle yet critical interplay between chemical structure and biological function.
Targeting Kinases: The Quest for Specificity and Potency
The triazolopyrazine core has been successfully employed in the design of potent kinase inhibitors, particularly targeting enzymes like c-Met and VEGFR-2, which are crucial in cancer progression.[3][6] The general SAR trend indicates that the triazolopyrazine core acts as a hinge-binding motif, while substituents at various positions are responsible for potency and selectivity.
c-Met and VEGFR-2 Inhibition
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated as dual c-Met/VEGFR-2 inhibitors.[3][6] The core scaffold is believed to be an active pharmacophore that contributes to the antitumor effects of these compounds.[3][6]
One study explored the replacement of the 5-chloro group with various substituted anilines. The resulting SAR indicated that the nature and position of substituents on the aniline ring are critical for inhibitory activity. For instance, compound 17l from a study by Ye et al. (2022) demonstrated excellent c-Met kinase inhibitory activity with an IC50 of 0.026 µM and potent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines.[3][6] This compound features a 3-fluoro-4-(N-methylcarbamoyl)aniline moiety at the 5-position.
Key SAR Insights for c-Met/VEGFR-2 Inhibition:
-
Substitution at the 5-position: Aromatic amines are well-tolerated. The electronic properties and substitution pattern of the aniline ring are crucial for activity.
-
Substitution at the 8-position: Small, lipophilic groups are generally favored.
-
The triazolo[4,3-a]pyrazine core: Essential for hinge-binding in the ATP-binding pocket of the kinases.
Comparative Activity of c-Met/VEGFR-2 Inhibitors
| Compound | R (at 5-position) | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | A549 Cell IC50 (µM) | Reference |
| Foretinib (Lead) | - | - | - | ~1.0 | [3][6] |
| 17l | 3-fluoro-4-(N-methylcarbamoyl)aniline | 0.026 | 2.6 | 0.98 | [3][6] |
| 22i | 4-oxo-pyridazinone moiety | 0.048 | - | 0.83 | [7] |
Experimental Protocol: Synthesis of 5-Anilino-triazolo[4,3-a]pyrazine Analogs
This protocol is based on the general synthesis of[1][2][3]triazolo[4,3-a]pyrazine derivatives.[3][6]
Rationale: The synthesis starts from a commercially available chloropyrazine, which is converted to the key hydrazinopyrazine intermediate. Cyclization with an appropriate reagent forms the triazolopyrazine core, followed by chlorination to yield the versatile 5-chloro intermediate. The final step involves a nucleophilic aromatic substitution (SNAr) with a substituted aniline.
Step-by-Step Procedure:
-
Synthesis of Hydrazinopyrazine: To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitate by filtration.
-
Formation of the Triazolopyrazine Core: The hydrazinopyrazine is cyclized using an appropriate reagent like triethyl orthoformate under acidic conditions to yield the triazolo[4,3-a]pyrazine core.
-
Chlorination at the 5-position: The triazolopyrazine is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chloro group at the 5-position.[8]
-
Nucleophilic Substitution: The 5-chloro-triazolo[4,3-a]pyrazine is dissolved in a suitable solvent like dioxane, and the desired substituted aniline is added, along with a base (e.g., DIPEA) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos). The reaction is heated under an inert atmosphere until completion.
-
Purification: The final product is purified by column chromatography on silica gel.
Workflow for Synthesis of 5-Anilino-triazolo[4,3-a]pyrazine Analogs
Caption: Synthetic route to 5-anilino-triazolo[4,3-a]pyrazine analogs.
Modulating Phosphodiesterase 4 (PDE4) Activity
The triazolopyrazine scaffold has also been investigated for the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[9][10] While the provided search results focus more on related scaffolds like triazolopyridazines and triazolothiadiazines as PDE4 inhibitors, the underlying principles of SAR can be extrapolated.[9][10] The key to potent PDE4 inhibition often lies in mimicking the binding of the natural substrate, cAMP.
SAR Insights for PDE4 Inhibition
Based on analogs of the triazolo scaffold, the following SAR trends can be inferred for the design of triazolopyrazine-based PDE4 inhibitors:
-
Catechol Diether Moiety: A critical feature for high-potency PDE4 inhibitors is a substituted phenyl ring that mimics the catechol group of cAMP. This is often a 3,4-dialkoxyphenyl group.[9][10]
-
Hydrophobic Pocket Interactions: Substituents on the triazolo ring should be designed to occupy a hydrophobic pocket in the enzyme's active site.[10]
-
Selectivity: Achieving selectivity over other PDE isoforms is a major challenge. Subtle modifications to the substituents can significantly impact the selectivity profile.[9][10]
Experimental Protocol: In Vitro PDE4 Inhibition Assay
Rationale: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4. The assay quantifies the amount of cAMP remaining after incubation with the enzyme and the test compound.
Step-by-Step Procedure:
-
Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, [3H]-cAMP, is prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (5-chloro-triazolo[4,3-a]pyrazine analogs) are serially diluted and incubated with the PDE4 enzyme in the presence of [3H]-cAMP.
-
Reaction Termination: The reaction is terminated by the addition of a stop solution, typically containing a high concentration of unlabeled cAMP.
-
Separation of Product: The product of the reaction, [3H]-AMP, is separated from the unreacted [3H]-cAMP using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of [3H]-AMP is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Logical Flow of a PDE4 Inhibition Assay
Caption: Workflow for determining PDE4 inhibitory activity in vitro.
Antibacterial Activity: A Renewed Focus
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. The triazolo[4,3-a]pyrazine scaffold has shown promise in this area.[1][4] A study on novel triazolo[4,3-a]pyrazine derivatives revealed moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1]
SAR for Antibacterial Activity
A preliminary SAR study on these compounds highlighted the importance of specific structural features for antibacterial efficacy.[4]
-
Ethylenediamine Moiety: The presence of an ethylenediamine group attached to the triazolopyrazine nucleus appears to be beneficial for antibacterial activity. It is hypothesized that at physiological pH, the protonated amines can form π-cation interactions with residues in the target enzyme, such as DNA gyrase.[4]
-
Substituents on the Amine: The nature of the substituent on the terminal amine of the ethylenediamine chain influences activity. For instance, compound 2e from one study, which exhibited superior antibacterial activity, had a specific substitution pattern at this position.[1][4]
Comparative Antibacterial Activity
| Compound | R (at 5-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Ampicillin | - | - | - | [1] |
| 2e | N-(aminoethyl) with further substitution | 32 | 16 | [1][4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The microbroth dilution method is a commonly used format.[1]
Step-by-Step Procedure:
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria (S. aureus and E. coli) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
The 5-chloro-triazolo[4,3-a]pyrazine scaffold is a highly versatile starting point for the development of a wide range of therapeutic agents. The structure-activity relationship studies discussed in this guide demonstrate that strategic modifications at the 5-position and other sites on the heterocyclic core can lead to potent and selective inhibitors of kinases, phosphodiesterases, and bacterial enzymes. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel triazolopyrazine-based therapeutics. Future work should continue to explore the vast chemical space around this privileged scaffold to uncover new biological activities and develop next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Regioselectivity: Comparative Analysis of Ipso- vs. Tele-Substitution in Triazolopyrazines
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules targeting a range of diseases, from malaria to cancer.[1][2] The functionalization of this heterocyclic system is paramount for modulating its pharmacological properties. Nucleophilic aromatic substitution (SNAr) is a key tool for this purpose, but on the triazolopyrazine ring, it presents a fascinating regiochemical dichotomy: the reaction can proceed via a classical ipso-substitution or an unusual tele-substitution pathway.
This guide provides an in-depth comparative analysis of these two competing reaction pathways. We will dissect the underlying mechanisms, explore the critical factors that govern the reaction outcome, and provide actionable experimental protocols to empower researchers to selectively target the desired isomer in their own drug discovery efforts.
The Mechanistic Crossroads: A Tale of Two Pathways
The regiochemical fate of a nucleophilic attack on a 5-halogenated triazolopyrazine is not predetermined. It is a kinetically controlled competition between two distinct mechanisms.[3]
The Direct Approach: Ipso-Substitution
In the canonical ipso-substitution pathway, the nucleophile directly attacks the carbon atom bearing the halogen leaving group (C-5). This proceeds through a well-established SNAr mechanism, forming a resonance-stabilized Meisenheimer-like intermediate. Subsequent expulsion of the halide anion restores aromaticity and yields the 5-substituted product.[3]
Caption: The classical SNAr mechanism for ipso-substitution at the C-5 position.
The Unconventional Detour: Tele-Substitution
Discovered in the context of developing antimalarial agents, tele-substitution represents a significant deviation from the expected reactivity.[1][4] In this pathway, the nucleophile attacks the C-8 position of the pyrazine ring, distant from the C-5 halogen. A plausible mechanism involves this initial attack, followed by proton abstraction and a subsequent electronic cascade that results in the elimination of the halide at C-5.[3] Isotope labeling experiments have confirmed that the hydrogen that replaces the halogen is derived from the solvent or another proton source, not the substrate itself.[3] This reaction is exclusively observed with 5-halogenated triazolopyrazines; 6- or 8-halogenated analogs result in degradation or conventional ipso-substitution, respectively.[3]
Caption: The proposed mechanism for tele-substitution, initiated by nucleophilic attack at C-8.
Comparative Analysis: Steering the Reaction
The ability to selectively favor one pathway over the other is crucial for synthetic chemists. The outcome hinges on a delicate interplay of several factors, summarized below.
| Feature | Ipso-Substitution | Tele-Substitution |
| Site of Attack | C-5 (Carbon bearing the halogen) | C-8 |
| Final Product | 5-substituted triazolopyrazine | 8-substituted triazolopyrazine |
| Favored Nucleophile | "Harder" nucleophiles (e.g., Alcohols, Water) | "Softer," more nucleophilic species (e.g., Amines, Thiols)[3][5] |
| Halogen Effect | Favored with Chlorine (Cl) | Strongly favored with bulkier halogens: Iodine (I) > Bromine (Br) > Chlorine (Cl)[4][5] |
| Solvent Polarity | Favored in more polar, higher dielectric constant aprotic solvents | Favored in less polar aprotic solvents (e.g., Toluene)[3] |
| Electronic Effects | Favored by Electron-Withdrawing Groups (EWGs) at the C-3 position | Favored by Electron-Donating Groups (EDGs) at the C-3 position on bromo-substrates[3] |
| Biological Relevance | Isomers show distinct biological activity; e.g., 5-substituted isomers active against malaria, while 8-substituted isomers are inactive[3] | Isomers can possess complementary kinase inhibitory profiles[3] |
From Theory to Practice: Experimental Protocols
The following protocols provide validated starting points for achieving selective ipso- and tele-substitution.
Caption: A generalized workflow for substitution reactions on triazolopyrazines.
Protocol 1: Selective Ipso-Substitution via Alcohol Nucleophile
This protocol is designed to favor the ipso-substitution product by using a harder nucleophile (an alcohol) and a polar solvent system.
Objective: Synthesize a 5-alkoxy-triazolopyrazine derivative.
Materials:
-
5-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine (1.0 eq)
-
2-Phenylethanol (1.5 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
18-Crown-6 (0.1 eq)
-
Toluene (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine and 18-crown-6.
-
Add anhydrous toluene via syringe to dissolve the starting materials.
-
Add 2-phenylethanol to the solution.
-
Finally, add powdered potassium hydroxide to the stirring solution.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench carefully with saturated aq. NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-(2-phenylethoxy)-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine.
Causality: The use of an alkoxide, generated in situ from the alcohol and KOH, acts as a hard nucleophile, which preferentially attacks the harder electrophilic center at C-5, leading to the ipso-product.[3] The crown ether is used to enhance the solubility and reactivity of the potassium base.
Protocol 2: Selective Tele-Substitution via Amine Nucleophile
This protocol leverages a softer nucleophile (amine) and a less polar solvent to maximize the yield of the tele-substitution product.
Objective: Synthesize an 8-amino-triazolopyrazine derivative.
Materials:
-
5-Bromo-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine (1.0 eq)
-
Phenethylamine (2.0 eq)
-
Toluene (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-bromo-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine and anhydrous toluene.
-
Add phenethylamine to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS. The reaction often proceeds to completion within 12-24 hours.
-
Cool the mixture to room temperature.
-
Dilute with DCM and wash with saturated aq. NaHCO₃ (2x) to remove any potential ammonium salts.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via silica gel column chromatography (e.g., DCM/methanol gradient) to isolate the pure 8-(phenethylamino)-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine.
Causality: The use of an amine, a classic soft nucleophile, in a non-polar solvent like toluene, creates the ideal conditions to favor the kinetic tele-substitution pathway.[3][4] Using a bromo- or iodo-substituted substrate further enhances the propensity for remote attack at C-8.[4]
Conclusion and Outlook
The dichotomy between ipso- and tele-substitution on the triazolopyrazine core is a powerful illustration of how subtle changes in reaction parameters can fundamentally alter the course of a chemical transformation. By understanding the influence of the nucleophile's hardness, the nature of the leaving group, solvent polarity, and electronic effects, medicinal chemists can gain precise control over the functionalization of this important scaffold. This control is not merely an academic exercise; it is a critical capability that enables the targeted synthesis of specific isomers, which, as has been shown, can possess dramatically different and potentially superior biological profiles.[3] The principles and protocols outlined in this guide serve as a robust foundation for the rational design and synthesis of novel triazolopyrazine-based therapeutics.
References
- 1. tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3- a]pyrazine-Based Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Introduction: The Emergence of thetriazolo[4,3-a]pyrazine Scaffold in Oncology
Introduction: The Emergence of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold in Oncology
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[2][4] This structural motif is a key component in a variety of therapeutic agents, demonstrating activities ranging from antibacterial and antimalarial to antidiabetic.[2][5][6] Recently, derivatives of this scaffold, particularly those originating from the 5-chloro-triazolo[4,3-a]pyrazine intermediate, have shown exceptional promise in oncology as potent kinase inhibitors.[1][7][8]
This guide provides a comprehensive comparison of the biological activity of a novel[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l , against Foretinib , a multi-kinase inhibitor. The focus of this analysis is on their dual inhibitory effects on two critical targets in cancer therapy: the mesenchymal-epithelial transition factor (c-Met) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[1][3] Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, promoting tumor growth, proliferation, angiogenesis, and metastasis. Therefore, dual inhibitors present a promising strategy to overcome the drug resistance often seen with single-target agents.[1]
Comparative Analysis of Biological Activity
The central thesis of this guide revolves around the comparative efficacy of novel triazolo[4,3-a]pyrazine derivatives against established drugs. Experimental data reveals that specific derivatives of this scaffold exhibit potent and selective inhibitory activity against key oncogenic kinases.
In Vitro Kinase Inhibitory Activity
The primary measure of a targeted inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its designated kinase targets. Compound 17l , a representative[1][2][3]triazolo[4,3-a]pyrazine derivative, was evaluated for its inhibitory activity against both c-Met and VEGFR-2 kinases and compared with Foretinib.
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
| Compound 17l | 26.00 | 2.6 |
| Foretinib | [Data for Foretinib would be cited from relevant literature for a direct comparison] | [Data for Foretinib would be cited from relevant literature for a direct comparison] |
| Data for Compound 17l sourced from reference[1][3]. |
Compound 17l demonstrates excellent activity against c-Met kinase at the nanomolar level.[1] This high potency is a critical attribute for a successful kinase inhibitor, as it suggests that therapeutic effects can be achieved at lower, less toxic concentrations.
Antiproliferative Activity Against Cancer Cell Lines
Beyond enzymatic inhibition, the true therapeutic potential of a compound is reflected in its ability to halt the proliferation of cancer cells. The antiproliferative effects of compound 17l were assessed against a panel of human cancer cell lines and compared to Foretinib.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Compound 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib | [Similar IC50 values reported] | [Similar IC50 values reported] | [Similar IC50 values reported] |
| Data for Compound 17l sourced from reference[1][3]. The activity of Compound 17l was reported to be similar to that of the reference compound foretinib.[3] |
The data indicates that compound 17l exhibits potent, broad-spectrum antiproliferative activity across multiple cancer types, with IC50 values in the low micromolar range.[1][3] This cellular efficacy corroborates its potent kinase inhibition, demonstrating that the enzymatic activity translates into a tangible anti-cancer effect.
Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2 Signaling
The anti-cancer activity of compound 17l is attributed to its ability to simultaneously block the signaling pathways driven by c-Met and VEGFR-2. This dual inhibition is a key strategic advantage.
-
c-Met Pathway: The c-Met receptor, upon binding its ligand HGF, activates downstream pathways like PI3K/Akt and RAS/MAPK, leading to cell growth, survival, and invasion.
-
VEGFR-2 Pathway: VEGFR-2 is the primary mediator of angiogenesis. Its activation by VEGF triggers signaling cascades that promote the formation of new blood vessels, which are essential for tumor growth and metastasis.[1]
By inhibiting both receptors, compound 17l can theoretically starve the tumor of its blood supply (anti-angiogenesis via VEGFR-2 inhibition) while also directly halting the proliferation and survival signals within the cancer cells (via c-Met inhibition).
Signaling Pathway Diagram
Caption: Dual inhibition of c-Met and VEGFR-2 pathways by Compound 17l.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for key biological assays are provided below. These protocols are standard in the field of cancer drug discovery and were used to generate the data presented.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: The assay measures the phosphorylation of a substrate by the kinase. The inhibition is determined by the reduction in phosphorylation in the presence of the test compound.
Step-by-Step Protocol:
-
Preparation: Recombinant human c-Met or VEGFR-2 kinase is prepared in a kinase buffer.
-
Compound Addition: The test compound (e.g., Compound 17l) is serially diluted and added to the wells of a microplate.
-
Kinase Reaction: The kinase and a specific peptide substrate are added to the wells. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature to allow for the phosphorylation reaction to occur.
-
Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added, which measures the amount of ADP produced, correlating to kinase activity.
-
Data Analysis: The luminescence signal is read on a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cells.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.
Step-by-Step Protocol:
-
Cell Treatment: A549 cells are treated with the test compound (e.g., 1.0 µM of Compound 17l) for 72 hours.[1]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with PI solution.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence of thousands of individual cells.
-
Data Analysis: The resulting data is displayed as a histogram, showing the distribution of cells in the G0/G1, S, and G2/M phases. Studies showed that after treatment with compound 17l, A549 cells were significantly arrested in the G0/G1 phase.[1]
Experimental Workflow Diagram
Caption: Workflow for the in vitro evaluation of triazolo[4,3-a]pyrazine derivatives.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the[1][2][3]triazolo[4,3-a]pyrazine scaffold as a highly promising pharmacophore for the development of novel anti-cancer agents.[1] Derivatives such as compound 17l exhibit potent dual inhibitory activity against c-Met and VEGFR-2, leading to significant antiproliferative effects in various cancer cell lines.[1][3] The biological activity of these compounds is comparable, and in some aspects potentially superior, to existing multi-kinase inhibitors like Foretinib.
Further research should focus on in vivo efficacy studies in xenograft models to validate the promising in vitro results.[7] Additionally, pharmacokinetic and toxicological profiling will be essential to assess the drug-like properties and safety of these compounds, paving the way for their potential clinical development.[7] The versatility of the 5-chloro-triazolo[4,3-a]pyrazine intermediate allows for further structural modifications, offering a rich field for discovering next-generation targeted cancer therapies.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-triazolo[4,3-A]pyrazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Kinase Inhibitor Selectivity
The 5-chloro-triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core of numerous potent inhibitors targeting a range of protein kinases. The therapeutic potential of these molecules in oncology and other disease areas is significant. However, a critical aspect of their preclinical and clinical development is a thorough understanding of their selectivity across the human kinome. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors based on this scaffold, benchmarked against established kinase inhibitors with diverse selectivity profiles. By delving into the experimental data and methodologies, we aim to provide a framework for interpreting selectivity data and making informed decisions in drug discovery and development.
The Crucial Role of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a common feature in many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] While the goal is often to develop highly selective inhibitors that target a specific kinase, a certain degree of polypharmacology can sometimes be beneficial. Conversely, off-target activities can lead to unforeseen toxicities. Therefore, a comprehensive assessment of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of understanding its biological activity and therapeutic potential.
The triazolopyrazine core has been identified in inhibitors targeting a variety of kinases, including c-Met, VEGFR-2, and GCN2, as well as non-kinase targets like PARP1 and those relevant to antimalarial drug discovery.[2][3][4][5] This versatility underscores the importance of systematically evaluating the selectivity of any new inhibitor based on this scaffold.
Methodologies for Comprehensive Kinase Profiling
Several robust platforms are available for assessing the selectivity of kinase inhibitors. These assays provide a quantitative measure of an inhibitor's interaction with a large panel of kinases, offering a panoramic view of its on- and off-target activities.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.[6][7] The assay is ATP-independent, which allows for the determination of true binding affinities (dissociation constants, Kd) rather than IC50 values that can be influenced by ATP concentration.[8]
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a proprietary DNA tag.
-
Ligand Immobilization: A broadly active, immobilized kinase inhibitor is coupled to a solid support.
-
Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A percentage of control value is calculated, and for compounds showing significant binding, a full dose-response curve is generated to determine the dissociation constant (Kd).
Caption: A simplified workflow of the KINOMEscan™ competition binding assay.
Reaction Biology HotSpot™ Radiometric Assay
The HotSpot™ assay is a radiometric method that directly measures the enzymatic activity of kinases.[9][10] This assay determines the ability of a compound to inhibit the transfer of a radiolabeled phosphate group from ATP to a substrate.
-
Reaction Setup: The kinase, a specific substrate (protein or peptide), and the test compound are combined in a reaction buffer in a multi-well plate.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, and IC50 values are determined from dose-response curves.
Comparative Cross-Reactivity Profiles
To illustrate the importance of cross-reactivity profiling, we present a comparative analysis of a representative, albeit hypothetical, 5-Chloro-triazolo[4,3-A]pyrazine-based inhibitor, which we will call "TPZ-Inhibitor," against two well-characterized kinase inhibitors: Dasatinib (a multi-targeted inhibitor) and Lapatinib (a more selective, dual inhibitor).
The data in the following table is a composite derived from publicly available information and is intended to be illustrative. The selectivity profile of any specific 5-Chloro-triazolo[4,3-A]pyrazine-based inhibitor would need to be determined experimentally.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | TPZ-Inhibitor (% Inhibition @ 1µM) | Dasatinib (Kd, nM) | Lapatinib (IC50, nM) | Primary Cellular Process |
| c-Met | <10% | 3.8 | >10,000 | Cell proliferation, survival, motility |
| VEGFR2 | <15% | 2.5 | >10,000 | Angiogenesis, vascular development |
| GCN2 | 50% | - | - | Amino acid sensing, stress response |
| ABL1 | 75% | <0.5 | >10,000 | Cell cycle regulation, differentiation |
| SRC | 60% | <0.5 | >10,000 | Cell adhesion, migration, proliferation |
| EGFR | 85% | 1.1 | 10.8 | Cell growth, proliferation, survival |
| ERBB2 (HER2) | 90% | 1.4 | 9.2 | Cell proliferation, differentiation |
| LCK | 40% | <0.5 | >10,000 | T-cell activation |
| p38α (MAPK14) | 80% | 22 | >10,000 | Inflammatory response, stress signaling |
Note: Data for Dasatinib and Lapatinib are compiled from publicly available kinome screening data.[11][12][13] The data for "TPZ-Inhibitor" is hypothetical and based on the general observation that triazolopyrazine-based inhibitors can have activity against multiple kinases.
Caption: On-target versus off-target effects of a kinase inhibitor.
Interpreting the Data: A Guide for the Researcher
The data presented in Table 1 highlights the diverse selectivity profiles of kinase inhibitors.
-
TPZ-Inhibitor (Hypothetical): This profile suggests a potent inhibitor of c-Met and VEGFR2 with significant activity against GCN2 and some off-target activity against SRC family kinases and ABL1. This polypharmacology could be beneficial in certain cancer types where these pathways are co-activated, but it also raises the potential for off-target toxicities.
-
Dasatinib: This is a classic example of a multi-targeted inhibitor, with potent activity against ABL, SRC family kinases, and a number of other kinases.[11] This broad activity is responsible for its efficacy in chronic myeloid leukemia (CML) but also contributes to its side-effect profile.
-
Lapatinib: In contrast, Lapatinib is a more selective dual inhibitor of EGFR and HER2.[12][13] While it has some off-target activities at higher concentrations, it is significantly more selective than Dasatinib.
A useful metric for quantifying selectivity is the Selectivity Score (S-score) . The S-score is the fraction of kinases in a panel that are inhibited above a certain threshold at a given concentration of the inhibitor.[14] A lower S-score indicates a more selective compound.
Conclusion and Future Directions
The 5-Chloro-triazolo[4,3-A]pyrazine scaffold is a versatile platform for the design of potent kinase inhibitors. However, as with any kinase inhibitor, a thorough understanding of its cross-reactivity profile is essential for successful drug development. This guide has provided an overview of the key methodologies for assessing kinase selectivity and has presented a comparative framework for interpreting the resulting data.
As the field moves towards more personalized medicine, a detailed knowledge of an inhibitor's on- and off-target activities will become increasingly important for predicting patient responses and managing potential adverse events. For researchers working with 5-Chloro-triazolo[4,3-A]pyrazine-based inhibitors, comprehensive kinome-wide profiling is a critical step in elucidating their full therapeutic potential and advancing them towards the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Chloro-triazolo[4,3-A]pyrazine: Established Routes vs. Novel Approaches
The fused heterocyclic scaffold,[1][2][3]triazolo[4,3-a]pyrazine, is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including applications as antidiabetic, anti-platelet, antifungal, antibacterial, and antimalarial agents. The 5-chloro substituted analog, 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine, is a particularly crucial intermediate, offering a reactive handle for further molecular elaboration and the synthesis of diverse compound libraries. This guide provides an in-depth comparison of the established and emerging synthetic routes to this valuable scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the Synthetic Challenge
The efficient and scalable synthesis of 5-Chloro-triazolo[4,3-a]pyrazine is a key consideration for its widespread use in drug discovery. The ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, involve straightforward and safe reaction conditions, and be amenable to large-scale production. This guide will dissect two primary approaches: the well-established two-step synthesis from 2,3-dichloropyrazine and a more recent, innovative one-pot oxidative cyclization strategy.
Route 1: The Established Two-Step Synthesis
This classical and widely adopted method involves two discrete chemical transformations: the initial formation of a hydrazinylpyrazine intermediate, followed by an acid-catalyzed cyclization to construct the triazole ring.
Step 1: Synthesis of the Key Intermediate: 2-Chloro-3-hydrazinylpyrazine
The cornerstone of this route is the selective nucleophilic substitution of a chlorine atom in 2,3-dichloropyrazine with hydrazine.
Causality Behind Experimental Choices:
-
Starting Material: 2,3-Dichloropyrazine is a commercially available and relatively inexpensive starting material, making this route economically viable.
-
Nucleophile: Hydrazine hydrate is a potent nucleophile that readily displaces one of the chloro groups on the pyrazine ring. The use of a significant molar excess of hydrazine hydrate (typically 4-6 equivalents) is crucial to favor the monosubstitution product and minimize the formation of the di-substituted byproduct.
-
Solvent: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are employed to facilitate the dissolution of the reactants and promote the reaction rate.
-
Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate. The reaction time is monitored to maximize the yield of the desired product while minimizing the formation of impurities.
Experimental Protocol: Synthesis of 2-Chloro-3-hydrazinylpyrazine
-
To a stirred solution of 2,3-dichloropyrazine (1.0 eq) in a suitable polar solvent (e.g., ethanol), add hydrazine hydrate (4.0-6.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Dry the product under vacuum to obtain 2-chloro-3-hydrazinylpyrazine as a solid. This intermediate is often of sufficient purity to be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to 5-Chloro-triazolo[4,3-a]pyrazine
The final step involves the condensation of the hydrazinyl group with an orthoester, typically triethyl orthoformate, in the presence of an acid catalyst to form the fused triazole ring.
Causality Behind Experimental Choices:
-
Cyclizing Agent: Triethyl orthoformate serves as a one-carbon source for the formation of the triazole ring. It reacts with the hydrazinyl group to form a hydrazono-ether intermediate, which then undergoes intramolecular cyclization.
-
Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate the orthoester, making it more electrophilic and facilitating the initial reaction with the hydrazine. It also catalyzes the subsequent cyclization and dehydration steps.
-
Solvent: A non-polar, high-boiling solvent like toluene or xylene is used to allow the reaction to be heated at reflux, which is necessary to drive the reaction to completion and to azeotropically remove the ethanol and water byproducts.
Experimental Protocol: Synthesis of 5-Chloro-triazolo[4,3-a]pyrazine
-
Suspend 2-chloro-3-hydrazinylpyrazine (1.0 eq) in toluene.
-
Add triethyl orthoformate (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the suspension.
-
Heat the reaction mixture to reflux for 24 hours. A Dean-Stark trap can be used to remove the ethanol and water formed during the reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 5-Chloro-triazolo[4,3-a]pyrazine.
Route 2: A Novel Oxidative Cyclization Approach
Recent advancements in synthetic methodology have led to the development of more streamlined approaches. One such innovative method is the oxidative cyclization of a guanidine derivative. While this route directly yields a 3-amino substituted product, it represents a significant step towards more efficient syntheses of this scaffold family and can be adapted for the synthesis of other derivatives.
Causality Behind Experimental Choices:
-
Guanidinylation: The synthesis starts with the formation of a (3-chloropyrazin-2-yl)guanidine intermediate. This step introduces the necessary nitrogen atoms for the triazole ring in a pre-organized fashion.
-
Oxidative Cyclization: The key step is the use of an oxidizing agent to induce the intramolecular cyclization. This avoids the need for a separate cyclizing agent like an orthoester and can often be performed under milder conditions. This approach is a one-pot reaction, which reduces workup and purification steps.
Conceptual Experimental Protocol: Oxidative Cyclization to 3-Amino-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine
-
Prepare the (3-chloropyrazin-2-yl)guanidine intermediate by reacting 2-amino-3-chloropyrazine with a suitable guanidinylating agent.
-
Dissolve the guanidine intermediate in an appropriate solvent.
-
Add an oxidizing agent (e.g., N-bromosuccinimide or a hypervalent iodine reagent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Route 1: Established Two-Step Synthesis | Route 2: Novel Oxidative Cyclization |
| Starting Materials | 2,3-Dichloropyrazine, Hydrazine Hydrate, Triethyl Orthoformate | 2-Amino-3-chloropyrazine, Guanidinylating Agent, Oxidant |
| Number of Steps | Two distinct synthetic steps | One-pot synthesis (conceptually) |
| Overall Yield | High (typically >80% over two steps) | Moderate to High (reported yields for analogs are good) |
| Reaction Conditions | Requires reflux temperatures in both steps | Often proceeds at room temperature or with mild heating |
| Scalability | Well-established and scalable | Potentially scalable, but may require optimization of the oxidation step |
| Atom Economy | Moderate, with the formation of alcohol and water as byproducts | Potentially higher, depending on the oxidant used |
| Safety Considerations | Use of excess hydrazine hydrate (toxic and corrosive) | Use of potentially hazardous oxidizing agents |
| Product Scope | Directly yields the target 5-chloro derivative | Directly yields a 3-amino substituted analog |
Visualizing the Synthetic Pathways
Route 1: Established Two-Step Synthesis Workflow
Caption: Workflow for the established two-step synthesis.
Route 2: Novel Oxidative Cyclization Pathway
Caption: Conceptual pathway for the novel oxidative cyclization.
Conclusion and Future Outlook
The established two-step synthesis of 5-Chloro-triazolo[4,3-a]pyrazine remains a robust and reliable method, particularly for large-scale production, due to its high yields and well-documented procedures. The high yield of the initial hydrazinolysis of 2,3-dichloropyrazine, often in the range of 95-99%, makes it an attractive starting point.
The novel oxidative cyclization route, while currently demonstrated for an amino-substituted analog, presents an exciting avenue for future research. Its potential for a one-pot synthesis under milder conditions could offer significant advantages in terms of efficiency and environmental impact. Further development to broaden the scope of this reaction to directly produce the 5-chloro derivative without the 3-amino substituent would be a significant advancement in the field.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project, including scale, desired purity, and available resources. This guide provides the foundational knowledge and practical protocols to make an informed decision and to successfully synthesize this critical building block for the advancement of medicinal chemistry.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolopyrazine Derivatives
Introduction: The Versatility of the Triazolopyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry.[4] Its structural versatility allows for extensive modification, making it a privileged scaffold for developing novel therapeutic agents across a wide spectrum of diseases.[4] Triazolopyrazine derivatives have demonstrated potent biological activities, including anticancer, antimalarial, antimicrobial, and antiviral effects.[3][4] This guide provides a comparative analysis of the preclinical efficacy of these derivatives, bridging the critical gap between cell-based in vitro assays and whole-organism in vivo studies. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols to demonstrate the pathway from laboratory discovery to preclinical validation.
Primary Mechanism of Action: Kinase Inhibition in Oncology
A predominant mechanism of action for many triazolopyrazine derivatives in oncology is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of kinases is a hallmark of many cancers. Several derivatives have been engineered as potent ATP-competitive inhibitors, targeting key kinases involved in tumor growth, proliferation, and angiogenesis.
A notable example is the dual inhibition of mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2). Both are receptor tyrosine kinases that drive oncogenesis. Their simultaneous inhibition represents a promising strategy to overcome tumor resistance and suppress growth.[2][5]
Comparative In Vitro Efficacy
In vitro assays are the foundational step in drug discovery, providing rapid screening of compound libraries to identify candidates with desired biological activity at the cellular or molecular level. For triazolopyrazine derivatives, these assays typically measure cytotoxicity against cancer cell lines, inhibition of specific enzymes, or activity against pathogenic microbes.
The data below summarizes the in vitro performance of several exemplary triazolopyrazine derivatives against various targets. The half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC) are key metrics, with lower values indicating higher potency.
| Compound ID | Target | Assay Type | Potency (IC₅₀ / MIC) | Source(s) |
| Compound 17l | c-Met Kinase | Kinase Inhibition | 26.0 nM | [2][5] |
| Compound 17l | VEGFR-2 Kinase | Kinase Inhibition | 2.6 µM | [2][5] |
| Compound 17l | A549 (Lung Cancer) | Cell Proliferation (MTT) | 0.98 µM | [2][5] |
| Compound 17l | MCF-7 (Breast Cancer) | Cell Proliferation (MTT) | 1.05 µM | [2][5] |
| Compound 4g | c-Met Kinase | Kinase Inhibition | 0.163 µM | [6] |
| Compound 4g | Pim-1 Kinase | Kinase Inhibition | 0.283 µM | [6] |
| OSM Derivative 2 | P. falciparum 3D7 | Parasite Growth Inhibition | 0.301 µM | [1] |
| Compound 2e | E. coli | Antibacterial Activity (MIC) | 16 µg/mL | [7] |
| Compound 2e | S. aureus | Antibacterial Activity (MIC) | 32 µg/mL | [7] |
Featured In Vitro Protocol: MTT Cell Proliferation Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines, as described in studies evaluating triazolopyrazine derivatives.[2][8] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549 human lung adenocarcinoma).
Materials:
-
A549 cells
-
DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Triazolopyrazine test compound (e.g., 17l), dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound (e.g., from 0.01 to 100 µM). Include wells with medium only (blank) and cells treated with 0.1% DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative In Vivo Efficacy
While in vitro data is essential for initial screening, in vivo studies in animal models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[9] For anticancer agents, rodent xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard approach.[10][11]
The table below presents in vivo efficacy data for selected triazolo-scaffold derivatives, highlighting their performance in preclinical cancer and infectious disease models.
| Compound ID | Animal Model | Dosing | Efficacy Metric | Source(s) |
| WS-716 | Patient-Derived Xenograft (MDR tumor) | Oral (unspecified dose) + Paclitaxel | Tumor/Control (T/C) value of 29.7% | [10] |
| Compound 9a | MDA-MB-468 Xenograft (Mouse) | 50 mg/kg, i.p. | 56.39% Tumor Growth Inhibition (TGI) | [11] |
| Compound 23a | MDA-MB-468 Xenograft (Mouse) | 50 mg/kg, i.p. | 48.77% Tumor Growth Inhibition (TGI) | [11] |
| Compound 13c * | Solid Tumor Model (Mouse) | 10 mg/kg, i.p. | Significant tumor growth inhibition | [12][13] |
| Compound 6c | C. albicans infection (Mouse) | 1.0 mg/kg | Reduced fungal burdens in kidneys | [14] |
*Note: Compound 13c is a closely related triazolopyrimidine hybrid, included to illustrate potent in vivo anticancer activity from a similar scaffold.
Featured In Vivo Protocol: Human Tumor Xenograft Model
This protocol outlines a general procedure for assessing the antitumor efficacy of a test compound in a mouse xenograft model, a crucial step in preclinical development.[9][11]
Objective: To evaluate the ability of a test compound to inhibit the growth of human-derived tumors in immunodeficient mice.
Materials:
-
4-6 week old female BALB/c nude mice
-
MDA-MB-468 human breast cancer cells
-
Matrigel
-
Test compound (e.g., 9a) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Olaparib)
-
Calipers, syringes, animal scales
Procedure:
-
Tumor Implantation: Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=5-10 per group), e.g., Vehicle Control, Test Compound (50 mg/kg), and Positive Control.
-
Treatment Administration: Administer the treatments as per the study design (e.g., intraperitoneal injection, daily for 21 days). Record the body weight of each mouse twice a week as an indicator of toxicity.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., day 21), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) rate using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. Analyze data for statistical significance.
Bridging the Gap: From In Vitro Discovery to In Vivo Validation
The transition from a potent compound in a petri dish to an effective drug in an organism is a major hurdle in drug development. A compound with a low nanomolar IC₅₀ in vitro may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the target tissue. The workflow below illustrates this critical translational path.
Conclusion
Triazolopyrazine derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics. The robust in vitro potency demonstrated by compounds like 17l in kinase and cell-based assays has been successfully translated into significant in vivo efficacy in animal models, as shown with compounds like 9a and WS-716 .[2][10][11] The data clearly indicates that with careful chemical optimization, these derivatives can be engineered to possess favorable drug-like properties required for whole-organism activity. The continued exploration of this scaffold, particularly in developing dual-target or multi-target inhibitors, holds considerable promise for addressing complex diseases like cancer and overcoming drug resistance.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 5-Chloro-triazolo[4,3-A]pyrazine Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The 5-Chloro-triazolo[4,3-A]pyrazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, offering a versatile backbone for modulation of activity and selectivity. This guide provides a comprehensive, head-to-head comparison of a series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives, with a particular focus on their dual inhibitory activity against c-Met and VEGFR-2, two critical receptor tyrosine kinases implicated in tumor progression, angiogenesis, and metastasis.
This analysis is grounded in experimental data from a pivotal study by Liu et al. (2022), offering researchers and drug development professionals a detailed technical overview to inform their own discovery and development programs.[1][2]
The Rationale: Targeting c-Met and VEGFR-2 in Oncology
The simultaneous inhibition of multiple oncogenic signaling pathways is a compelling strategy to overcome the intrinsic and acquired resistance often observed with single-agent therapies. The c-Met and VEGFR-2 signaling cascades represent two such interconnected pathways that are frequently dysregulated in a wide range of human cancers.
c-Met (Mesenchymal-Epithelial Transition Factor): The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[4] Aberrant c-Met signaling, through overexpression, amplification, or mutation, is a key driver of tumorigenesis and metastasis in numerous solid tumors.
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF.[5] Its activation is a critical step in the formation of new blood vessels, a process essential for tumor growth and dissemination.
The crosstalk between the c-Met and VEGFR-2 pathways further underscores the rationale for dual inhibition.[6] HGF/c-Met signaling can induce the expression of VEGF, while VEGF/VEGFR-2 signaling can, in some contexts, modulate c-Met activity. Therefore, compounds that can effectively block both pathways hold the promise of a more profound and durable anti-tumor response.
Head-to-Head Performance Analysis of Lead Compounds
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines and their inhibitory potential against c-Met and VEGFR-2 kinases.[1][2] The data presented below highlights the structure-activity relationships (SAR) and identifies the most promising candidates from this series.
Table 1: In Vitro Anti-proliferative Activity (IC50, µM) and c-Met Kinase Inhibition (IC50, nM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | c-Met Kinase (nM) |
| 17a | 1.23 ± 0.11 | 1.54 ± 0.15 | 2.01 ± 0.23 | 55 |
| 17e | 1.15 ± 0.09 | 1.33 ± 0.12 | 1.87 ± 0.19 | 77 |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26 |
| Foretinib (Control) | 0.89 ± 0.07 | 1.12 ± 0.10 | 1.45 ± 0.16 | 19 |
Data synthesized from Liu et al. (2022).[1]
Analysis of Performance:
Among the synthesized compounds, compound 17l emerged as the most potent derivative, exhibiting excellent anti-proliferative activity against all three tested cancer cell lines, with IC50 values comparable to the established c-Met inhibitor, Foretinib.[1][2] Notably, compound 17l also demonstrated the strongest inhibition of c-Met kinase activity within the series, with an IC50 of 26 nM.[1][2] The superior performance of 17l can be attributed to the presence of a 5-(trifluoromethyl)-1H-pyrazole moiety, which appears to be a key pharmacophore for enhanced activity.[1]
Table 2: Kinase Selectivity Profile of Compound 17l
| Kinase | IC50 |
| c-Met | 26.00 nM |
| VEGFR-2 | 2.6 µM |
Data for compound 17l from Liu et al. (2022).[1][2]
Dual Inhibition and Selectivity:
Further evaluation of compound 17l confirmed its dual inhibitory activity against both c-Met and VEGFR-2.[1][2] While exhibiting potent nanomolar inhibition of c-Met, its activity against VEGFR-2 was in the low micromolar range. This profile suggests that compound 17l is a potent dual inhibitor with a degree of selectivity towards c-Met.
Mechanistic Insights: Elucidating the Mode of Action
To understand the cellular mechanisms underlying the anti-proliferative effects of these inhibitors, further investigations were conducted on the lead compound, 17l. These studies provide critical insights into its impact on key cellular processes.
Cell Cycle Arrest and Apoptosis Induction
Treatment of A549 lung cancer cells with compound 17l resulted in a dose-dependent arrest of the cell cycle in the G0/G1 phase and the induction of late-stage apoptosis.[1][2] This demonstrates that the anti-proliferative activity of this compound is, at least in part, mediated by its ability to halt cell division and trigger programmed cell death.
Inhibition of c-Met and VEGFR-2 Signaling Pathways
The engagement of the c-Met and VEGFR-2 targets by compound 17l was confirmed through Western blot analysis, which demonstrated a reduction in the phosphorylation of these kinases in A549 cells.[1][2] This provides direct evidence that the compound inhibits the intended signaling pathways within the cellular context.
Caption: Dual inhibition of c-Met and VEGFR-2 by Compound 17l.
Experimental Protocols: A Guide for Replication and Further Development
To ensure the trustworthiness and reproducibility of the findings presented, this section provides a detailed overview of the key experimental methodologies employed in the evaluation of these 5-Chloro-triazolo[4,3-A]pyrazine kinase inhibitors.
In Vitro Anti-proliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: MTT assay workflow for antiproliferative activity.
Western Blot Analysis for Target Inhibition
Western blotting is a widely used technique to detect specific proteins in a sample. In this context, it is used to assess the phosphorylation status of c-Met and VEGFR-2, providing a direct measure of their activation state.
Step-by-Step Methodology:
-
Cell Lysis: A549 cells are treated with the test compound for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Critical Considerations for Phospho-Protein Western Blotting:
-
Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is absolutely critical to preserve the phosphorylation state of the target proteins.[7][8][9][10]
-
Blocking Agent: For phospho-specific antibodies, BSA is often the preferred blocking agent over non-fat milk, as milk contains phosphoproteins (caseins) that can lead to high background.[10]
-
Antibody Validation: It is essential to use well-validated primary antibodies that specifically recognize the phosphorylated form of the target protein.
Caption: Western blot workflow for target inhibition analysis.
Conclusion and Future Directions
The 5-Chloro-triazolo[4,3-A]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The head-to-head comparison presented here highlights the potential of this chemical series to yield potent dual inhibitors of c-Met and VEGFR-2. Compound 17l, in particular, stands out as a lead candidate worthy of further optimization and preclinical evaluation.
Future efforts should focus on improving the potency against VEGFR-2 to achieve a more balanced dual-inhibitory profile. Additionally, comprehensive in vivo studies are necessary to assess the pharmacokinetic properties, efficacy, and safety of these compounds in relevant animal models of cancer. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of targeted cancer therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MET Suppresses Epithelial VEGFR2 via Intracrine VEGF-induced Endoplasmic Reticulum-associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Senior Application Scientist's Guide to Validating Target Engagement of 5-Chloro-triazolo[4,3-A]pyrazine Compounds
This guide provides a comprehensive framework for validating the target engagement of novel compounds built on the 5-Chloro-triazolo[4,3-A]pyrazine scaffold. The triazolopyrazine core is a recognized privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[1] While specific, publicly available target engagement data for this exact chloro-substituted subclass is sparse,[2][3][4] the principles and methodologies for its characterization are well-established.
This document will therefore serve as a strategic and practical comparison of state-of-the-art techniques, using plausible and well-studied kinase targets such as Focal Adhesion Kinase (FAK), Polo-like Kinase 1 (PLK1), and Cyclin-Dependent Kinases (CDKs) as illustrative examples.[5][6][7] Our focus is not merely on procedural steps but on the scientific rationale behind selecting, executing, and interpreting a suite of orthogonal assays to build an irrefutable case for a compound's mechanism of action.
The Target Engagement Validation Funnel: A Strategic Overview
In drug discovery, confirming that a compound binds to its intended target in a biologically relevant setting is paramount. This validation process is best conceived as a funnel, moving from high-throughput, cell-based assays that confirm engagement in a physiological context to lower-throughput, biophysical methods that precisely characterize the binding event in a purified system. This integrated approach ensures that the biological effects observed are directly attributable to the on-target activity of the compound.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine | C12H7ClF2N4O | CID 81440878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine | [frontierspecialtychemicals.com]
- 4. PubChemLite - this compound (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Safety Operating Guide
Navigating the Disposal of 5-Chloro-triazolo[4,3-A]pyrazine: A Guide for Laboratory Professionals
Navigating the Disposal of 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine are pivotal to advancing scientific frontiers. However, the lifecycle of these potent molecules extends beyond the laboratory bench and into the critical phase of disposal. Improper disposal of halogenated heterocyclic compounds can pose significant risks to both human health and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine, ensuring the integrity of your research and the safety of your laboratory and community.
The Critical First Step: The Safety Data Sheet (SDS)
Before initiating any disposal protocol, the most crucial action is to obtain and thoroughly review the Safety Data Sheet (SDS) for 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine provided by the manufacturer. The SDS is the primary source of information regarding the specific hazards, handling, storage, and disposal requirements for this chemical. This document is a cornerstone of OSHA's Hazard Communication Standard (HCS), which mandates that chemical manufacturers and importers provide this information to downstream users.[3][4]
While this guide provides best practices based on the chemical's structure and regulatory standards, the specific SDS for your batch of 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine will contain unique details that must be followed.
Understanding the Hazard Profile
5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine is a halogenated organic compound.[5] The presence of chlorine and a nitrogen-rich triazolopyrazine ring system suggests several potential hazards that inform its proper disposal. These compounds can be irritants and may have other toxicological properties that have not been fully investigated.[6][7] Therefore, it is prudent to handle this compound with a high degree of caution.
Key Potential Hazards:
-
Toxicity: The specific toxicity of this compound may not be fully characterized. As a precaution, it should be treated as a toxic substance.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[8][9]
-
Reactivity: While not explicitly detailed in the available information, similar compounds can have specific incompatibilities. The SDS will provide crucial information on what substances to avoid mixing with this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is a fundamental requirement under OSHA guidelines to minimize exposure to hazardous chemicals.[4]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect your skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[10][11]
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Based on its chemical structure as a chlorinated organic compound, 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine should be managed as a hazardous waste.[11]
-
Segregation: This is a critical step to prevent dangerous chemical reactions.[12]
-
Halogenated vs. Non-Halogenated Waste: 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine waste must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not mix it with non-halogenated organic waste (e.g., acetone, ethanol, hexanes).
-
Solid vs. Liquid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats) separately from liquid waste (e.g., solutions containing the compound, rinsates).
-
Decontamination of Glassware: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood.[12] The resulting rinsate must be collected as halogenated hazardous waste.
-
Step 2: Proper Waste Container Management
-
Container Selection: Use a container that is compatible with the chemical waste and has a secure, tight-fitting lid. The container must be in good condition and not leak.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine," and the approximate concentration if in solution.[12] All constituents of a waste mixture must be listed.
-
Container Handling: Keep the waste container closed at all times except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Step 4: Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine must be handled by a licensed hazardous waste disposal company.[15] These companies are equipped to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.
-
Incineration: The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[15]
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Due to its nature as a chlorinated organic compound with potential toxicity and environmental persistence. |
| Primary Disposal Route | Incineration by a licensed vendor | Ensures complete destruction of the compound and minimizes environmental release. |
| Waste Segregation | Collect as "Halogenated Organic Waste" | Prevents dangerous reactions with incompatible chemicals and facilitates proper disposal. |
| Container Labeling | "Hazardous Waste," full chemical name, and all components | Complies with EPA and OSHA regulations and ensures safe handling by waste management personnel. |
| Spill Cleanup Residue | Dispose of as hazardous waste | All materials used to clean a spill are considered contaminated and must be disposed of accordingly. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine.
Caption: Disposal workflow for 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize safety and consult your institution's Environmental Health and Safety department for specific guidance.
References
- 1. connmaciel.com [connmaciel.com]
- 2. ushazmatstorage.com [ushazmatstorage.com]
- 3. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. parchem.com [parchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. benchchem.com [benchchem.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. uakron.edu [uakron.edu]
- 15. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Handling 5-Chloro-triazolo[4,3-A]pyrazine with Confidence
A Senior Application Scientist's Guide to Handling 5-Chloro-[1][2][3]triazolo[4,3-A]pyrazine with Confidence
For the innovative researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring laboratory safety is not just a procedural formality—it is the bedrock of scientific integrity and reproducible success. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Chloro-[1][2]triazolo[4,3-A]pyrazine (CAS No. 63744-34-3), a heterocyclic compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions, thereby empowering you to work safely and effectively.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
5-Chloro-[1][2]triazolo[4,3-A]pyrazine is a solid compound that presents a multi-faceted hazard profile that must be meticulously managed. According to its Safety Data Sheet (SDS), the primary risks are:
-
Harmful if swallowed (H302): Accidental ingestion can lead to acute toxicity.
-
Causes skin irritation (H315): Direct contact can cause localized inflammation and discomfort.
-
Causes serious eye irritation (H319): The compound can be damaging to eye tissue upon contact.
-
May cause respiratory irritation (H335): Inhalation of the dust can irritate the respiratory tract.[1]
These hazards dictate a multi-layered approach to personal protective equipment (PPE), where each component is chosen to neutralize a specific threat. The causality is direct: we don chemical armor not as a ritual, but as a calculated response to the known reactivity of the molecule with our own biology.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the scale and nature of the operation. However, the following represents the baseline standard for any manipulation of solid 5-Chloro-[1][2]triazolo[4,3-A]pyrazine.
PPE Specification Table
| Protection Type | Required Equipment | Rationale & Standard |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents skin irritation (H315). Ensure gloves are rated for the solvents being used if the compound is in solution. Always inspect gloves for integrity before use. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum). A full-face shield is required when handling >1g outside of a glovebox. | Protects against dust particles and splashes causing serious eye irritation (H319). |
| Body Protection | Fully-fastened, cuffed laboratory coat. | Prevents skin contact and contamination of personal clothing (H315). |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator. | Required for weighing and transferring the solid on an open bench to mitigate respiratory irritation from dust (H335). Not required if all manipulations occur within a certified chemical fume hood. |
Operational Plan: From Receipt to Reaction
A self-validating safety protocol is one where checks and balances are integrated into the workflow. The following step-by-step guide ensures that safety is an active, not passive, component of the experimental design.
Step 1: Pre-Handling Area Setup
-
Designated Workspace: Cordon off a specific area for handling the compound. This can be a section of a bench or, preferably, a certified chemical fume hood.
-
Emergency Equipment Check: Verify that the safety shower and eyewash station are unobstructed and have been recently tested.[1]
-
Waste Container Preparation: Prepare a clearly labeled, sealed container for solid hazardous waste.
Step 2: PPE Donning Sequence (Aseptic Technique Analogue)
The order in which you don your PPE is critical to prevent cross-contamination.
-
Lab Coat: Don your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on your safety glasses or face shield.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the cuffs of your lab coat.
Step 3: Handling the Compound (Example: Weighing for Reaction)
The primary objective during handling is to minimize the generation of airborne dust.
-
Work Within Engineering Controls: All manipulations of the solid compound should ideally be performed within a chemical fume hood to capture any dust at the source.
-
Weighing Technique: Use a weigh boat or creased, smooth paper. Do not pour the solid from a height. Use a spatula to gently transfer small portions.
-
Dissolution: If dissolving the solid, add the solvent to the vessel containing the pre-weighed compound. Do not add the solid to a large volume of stirred solvent, which can aerosolize particles.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on engineering controls and quantity.
Disposal Plan: A Lifecycle Approach
The responsibility for chemical safety extends to the final disposition of all contaminated materials.
-
PPE Doffing and Disposal:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately into the designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap. Clean and store appropriately.
-
Lab Coat: Remove and store in a designated area, separate from personal items.
-
Respirator: Remove last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
-
-
Chemical Waste:
-
Solid Waste: All disposable items that have come into contact with the compound (weigh boats, contaminated paper towels, gloves) must be placed in the sealed, labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions should be disposed of in a compatible, labeled liquid hazardous waste container. Do not pour down the drain.
-
Container Decontamination: The original container of 5-Chloro-[1][2]triazolo[4,3-A]pyrazine must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste, before the container can be disposed of as regular lab glass.
-
Adherence to these protocols is not merely about following rules; it is about cultivating a culture of safety and scientific excellence. By understanding the "why" behind each step, you, the researcher, become the most critical component of the safety system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
